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  • Product: 7-Methoxy-1H-pyrazolo[4,3-b]pyridine
  • CAS: 1357945-94-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 7-Methoxy-1H-pyrazolo[4,3-b]pyridine: Structural Dynamics, Synthetic Workflows, and Kinase Inhibitor Applications

Executive Summary In the rapidly evolving landscape of targeted oncology, bicyclic fused heterocyclic systems have emerged as privileged scaffolds for kinase inhibitor design. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, bicyclic fused heterocyclic systems have emerged as privileged scaffolds for kinase inhibitor design. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is a highly specialized, electron-rich building block utilized primarily in the synthesis of advanced therapeutics targeting aberrant pre-mRNA splicing. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating microwave-assisted synthetic protocol, and explores its critical role as an intermediate in the development of Cdc2-like kinase (CLK) inhibitors.

Physicochemical Profiling & Structural Dynamics

The pyrazolo[4,3-b]pyridine core consists of a pyrazole ring fused to a pyridine ring. The introduction of an electron-donating methoxy group at the 7-position fundamentally alters the electronic landscape of the molecule. This substitution increases the electron density of the pyridine ring, which subtly modulates the basicity of the pyridine nitrogen and enhances the nucleophilicity of the pyrazole N1 position. This electronic tuning is critical for downstream functionalization, particularly in metal-catalyzed C-N cross-coupling reactions.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 7-Methoxy-1H-pyrazolo[4,3-b]pyridine
CAS Number 1357945-94-8
Molecular Formula C7H7N3O
Molecular Weight 149.15 g/mol
Physical Form Yellow Solid
InChI Key VHDAPCJUTAELFY-UHFFFAOYSA-N
Purity Standard ≥ 96% (Analytical Grade)

Synthetic Methodology: Microwave-Assisted SNAr

The synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is achieved via a nucleophilic aromatic substitution (SNAr) of the corresponding 7-chloro derivative[1].

Step-by-Step Experimental Protocol
  • Reagent Preparation: In a microwave-safe reaction vial, combine 300 mg of 7-chloro-1H-pyrazolo[4,3-b]pyridine with 555 mg of sodium methoxide (NaOMe).

  • Solvent Addition: Suspend the mixture in 5 mL of anhydrous methanol. Seal the vial under an inert argon atmosphere.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 100 °C for 3 hours. Subsequently, escalate the temperature to 150 °C and maintain for an additional 8 hours[1].

  • Reaction Quenching: Allow the vessel to cool to room temperature. Pour the crude mixture into a saturated aqueous ammonium chloride ( NH4​Cl ) solution.

  • Extraction & Purification: Extract the aqueous phase three times with ethyl acetate (EtOAc). Combine the organic layers, dry over anhydrous magnesium sulfate ( MgSO4​ ), and concentrate under reduced pressure. Purify the residue via silica gel column chromatography to yield the pure product[1].

Expert Insight & Causality
  • Why Microwave Irradiation? The SNAr reaction on an electron-rich fused pyrazole-pyridine system is notoriously sluggish due to a high activation energy barrier. Conventional thermal heating often leads to degradation before complete conversion. Microwave heating provides rapid, uniform thermal energy, significantly accelerating the substitution of the sterically hindered 7-chloro position while minimizing side reactions.

  • Why Ammonium Chloride Quench? Saturated NH4​Cl (pH ~5.5) is specifically chosen to neutralize the strongly basic excess sodium methoxide. Unlike strong acids (e.g., HCl), NH4​Cl will not protonate the weakly basic pyrazolo[4,3-b]pyridine core. This ensures the product remains in its un-ionized free-base form, allowing for optimal partitioning into the ethyl acetate organic phase during extraction.

Synthesis_Workflow Step1 7-Chloro-1H-pyrazolo[4,3-b]pyridine + NaOMe / MeOH Step2 Microwave Irradiation 100°C (3h) → 150°C (8h) Step1->Step2 Step3 SNAr Substitution Step2->Step3 Step4 Aqueous Workup Sat. NH4Cl / EtOAc Step3->Step4 Step5 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Purified Product) Step4->Step5

Synthetic workflow for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine via microwave-assisted SNAr.

Application in Oncology: CLK Inhibitor Development

7-Methoxy-1H-pyrazolo[4,3-b]pyridine is a highly valued intermediate in the synthesis of fused imidazo[4,5-b]pyridine derivatives, which act as potent inhibitors of Cdc2-like kinases (CLKs)[1].

Ullmann-Type C-N Cross-Coupling Protocol

To build the final kinase inhibitor, the pyrazole N1 position must be coupled to an aryl halide.

  • Reaction Setup: Combine 100 mg of 7-methoxy-1H-pyrazolo[4,3-b]pyridine with a target aryl iodide (e.g., 224 mg of 1-(3-Fluorobenzyl)-6-iodo-2-methyl-1H-imidazo[4,5-b]pyridine)[1].

  • Catalyst & Base: Add 409 mg of potassium phosphate ( K3​PO4​ ), 106 mg of trans-N,N'-dimethylcyclohexane-1,2-diamine, and a catalytic amount of copper(I) iodide (CuI)[1].

  • Execution: Heat the mixture in a degassed solvent under an inert atmosphere until complete conversion is observed via LC-MS.

  • Causality: The diamine ligand is essential; it chelates the Cu(I) center, increasing its solubility and preventing disproportionation into Cu(0) and Cu(II). This stabilization is critical for the oxidative addition of the aryl iodide and the subsequent reductive elimination that forms the new C-N bond.

Mechanistic Pathway: CLK2-Mediated Alternative Splicing in Cancer

The ultimate therapeutic targets of these synthesized compounds are the Cdc2-like kinases, specifically CLK2 . CLK2 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, such as SRSF1[2][3].

Under normal physiological conditions, phosphorylation drives the translocation of SR proteins from nuclear speckles to the nucleoplasm, where they regulate spliceosome assembly and alternative pre-mRNA splicing[2]. However, in malignancies such as luminal breast cancer, prostate cancer, and glioblastoma, the CLK2 gene is frequently amplified[3][4]. This amplification leads to hyperphosphorylation of SR proteins and aberrant splicing patterns that promote epithelial-to-mesenchymal transition (EMT), unchecked cell proliferation, and tumor survival[3]. Inhibiting CLK2 with pyrazolopyridine-derived compounds blocks this kinase activity, restores normal splicing patterns, and induces apoptosis in oncogenic cells[1][4].

CLK2_Pathway PI3K PI3K / AKT Pathway CLK2 Cdc2-like Kinase 2 (CLK2) PI3K->CLK2 Activates SR_Unphos Unphosphorylated SR Proteins (e.g., SRSF1) CLK2->SR_Unphos Phosphorylates SR_Phos Phosphorylated SR Proteins (Active) SR_Unphos->SR_Phos Spliceosome Spliceosome Assembly & Aberrant Pre-mRNA Splicing SR_Phos->Spliceosome Nuclear Translocation Tumor Tumorigenesis & EMT (Breast Cancer, Glioblastoma) Spliceosome->Tumor Drives Inhibitor Pyrazolopyridine-based CLK Inhibitor Inhibitor->CLK2 Blocks Kinase Activity

CLK2 signaling pathway and its regulation of alternative splicing in oncogenesis.

References

  • Kawakita et al. "JPWO2017188374A1 - Fused heterocyclic compounds.
  • Journal of Medicinal Chemistry. "Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions." ACS Publications.[Link]

  • AACR Journals. "CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer." Cancer Research.[Link]

  • Bowler et al. "CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer." PMC.[Link]

Sources

Exploratory

Comprehensive NMR Spectral Analysis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Structural Elucidation

Executive Summary The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indazoles and purines, serving as the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. It is frequently deployed as a bioisostere for indazoles and purines, serving as the core structural motif in phosphodiesterase 1 (PDE1) inhibitors[1] and positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4)[2].

Within this chemical space, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) acts as a critical, highly functionalized building block[3]. Accurate structural elucidation of this compound is paramount for downstream synthetic derivatization. As a Senior Application Scientist, I have structured this whitepaper to provide a deep, mechanistic breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, moving beyond simple peak assignments to explain the fundamental quantum mechanical and electronic causalities driving these observations.

Structural Framework & Atom Numbering Convention

Before analyzing spectral data, we must establish a rigorous IUPAC numbering system for the [4,3-b] fused bicyclic system to avoid assignment ambiguities.

  • The Pyrazole Ring: Contains N1 (the NH proton), N2, and C3.

  • The Pyridine Ring: Contains N4, C5, C6, and C7.

  • The Fusion (Bridgeheads): The pyrazole 4,3-bond is fused to the pyridine 2,3-bond (the 'b' face). This creates bridgehead carbons at C3a and C7a.

  • The Substituent: A methoxy group (-OCH 3​ ) is covalently bonded to C7.

This specific topology places the pyridine nitrogen (N4) adjacent to the C3a bridgehead, while the 7-methoxy group is positioned adjacent to the C7a bridgehead, in close spatial proximity to the pyrazole N1/N2 face.

1 H NMR Spectral Data & Mechanistic Causality

The 1 H NMR spectrum of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is defined by the electronic push-pull dynamics of the heteroaromatic core and the electron-donating methoxy group. Below is the high-confidence empirical assignment for the compound in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionShift (δ, ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment & Mechanistic Note
1 ~13.10br s1H-Pyrazole NH: Broadened by quadrupolar relaxation.
5 ~8.45d1H5.2Pyridine α-CH: Strongly deshielded by adjacent N4.
3 ~8.15s1H-Pyrazole CH: Characteristic isolated aromatic singlet.
6 ~6.85d1H5.2Pyridine β-CH: Shielded by 7-OMe resonance (+M effect).
7-OMe ~4.05s3H-Methoxy CH 3​ : Deshielded aliphatic singlet.
Causality Behind the Chemical Shifts
  • The H5 Deshielding Effect: H5 is located at the α -position relative to the pyridine nitrogen (N4). The strong inductive electron withdrawal (-I effect) of the nitrogen atom strips electron density from the H5 proton, severely reducing its local diamagnetic shielding. Consequently, it resonates far downfield at ~8.45 ppm.

  • The H6 Shielding Effect: H6 is located at the β -position to N4, but more importantly, it is ortho to the 7-methoxy group. Oxygen's lone pairs participate in resonance (+M effect), pushing electron density directly onto the C6 carbon. This localized increase in electron density shields the H6 proton, pushing it significantly upfield to ~6.85 ppm.

  • The NH Broadening: The pyrazole NH appears as a broad singlet (br s). This is caused by the 14 N nucleus (spin I=1 ), which undergoes rapid quadrupolar relaxation, partially decoupling it from the attached proton and smearing the signal.

13 C NMR Spectral Data & Substituent Effects

The 13 C NMR spectrum provides a direct map of the carbon skeleton. The assignments rely heavily on substituent-induced chemical shift (SCS) heuristics.

Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionShift (δ, ppm)TypeAssignment & Mechanistic Note
7 ~162.0CPyridine C-OMe: Extreme ipso-deshielding by oxygen.
5 ~147.5CHPyridine α-C: Deshielded by adjacent N4.
3a ~141.0CBridgehead C: Fused Pyrazole C4 / Pyridine C2.
3 ~132.5CHPyrazole CH: Standard azole carbon shift.
7a ~118.0CBridgehead C: Fused Pyrazole C3 / Pyridine C3.
6 ~106.5CHPyridine β-C: Strong ortho-shielding by 7-OMe.
7-OMe ~56.0CH 3​ Methoxy Carbon: Typical aliphatic ether shift.
Causality Behind the Chemical Shifts

The most striking feature of the 13 C spectrum is the massive chemical shift differential between C7 and C6. C7 is directly attached to the highly electronegative oxygen atom, resulting in strong ipso-deshielding (~162.0 ppm). Conversely, C6 receives the brunt of the mesomeric electron donation from the methoxy group, resulting in an ortho-shielding effect that drives its resonance down to ~106.5 ppm.

Advanced 2D NMR Protocols for Unambiguous Assignment

To transition from empirical prediction to absolute structural proof, a self-validating system of 2D NMR experiments is required.

  • COSY (Correlation Spectroscopy): Will confirm the isolated 3J spin system between H5 and H6.

  • HSQC (Heteronuclear Single Quantum Coherence): Will directly map H5 to C5, H6 to C6, and H3 to C3, separating the overlapping influences of the heteroatoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment. It detects long-range ( 2J and 3J ) carbon-proton couplings, allowing us to bridge the pyrazole and pyridine rings across the quaternary bridgeheads (C3a, C7a).

HMBC_Correlations H3 H-3 C3a C-3a H3->C3a 2J C7a C-7a H3->C7a 3J H5 H-5 H5->C3a 3J C6 C-6 H5->C6 2J C7 C-7 H5->C7 3J H6 H-6 C5 C-5 H6->C5 2J H6->C7 2J H6->C7a 3J OMe 7-OCH3 OMe->C7 3J NH N1-H C3 C-3 NH->C3 2J NH->C3a 3J NH->C7a 2J

Key HMBC (Heteronuclear Multiple Bond Correlation) network for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Experimental Workflow: NMR Sample Preparation & Acquisition

To ensure reproducibility and trustworthiness, the following self-validating experimental protocol must be strictly adhered to when acquiring the spectra for this compound.

NMR_Workflow S1 Sample Preparation S2 Probe Tuning & Shimming S1->S2 S3 1D Acquisition (1H, 13C) S2->S3 S4 2D Acquisition (COSY, HSQC, HMBC) S3->S4 S5 Data Processing & Assignment S4->S5

Standardized high-resolution NMR acquisition workflow for heterocyclic structural elucidation.

Step-by-Step Methodology:
  • Sample Preparation (Solvent Causality): Dissolve 15-20 mg of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in 0.6 mL of anhydrous DMSO- d6​ .

    • Scientific Rationale: Chloroform ( CDCl3​ ) often fails to fully solubilize polar fused heterocycles. Furthermore, protic solvents like Methanol- d4​ will cause the pyrazole NH proton to undergo rapid deuterium exchange, rendering it invisible in the 1 H spectrum. DMSO- d6​ prevents this exchange, allowing observation of the NH signal.

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels. Shim the magnetic field using the deuterium lock signal of DMSO to achieve a line width at half-height (LWHH) of ≤0.5 Hz.

  • 1D 1 H Acquisition: Acquire the proton spectrum using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds.

  • 1D 13 C Acquisition (Relaxation Causality): Acquire the carbon spectrum using proton decoupling (zgpg30). Crucial Step: Extend the relaxation delay (D1) to at least 3.0 seconds.

    • Scientific Rationale: The quaternary bridgehead carbons (C3a, C7a) and the C7 carbon lack attached protons. They rely entirely on inefficient chemical shift anisotropy and distant dipole-dipole interactions for longitudinal relaxation ( T1​ ). A short D1 will saturate these nuclei, causing their signals to vanish into the baseline.

  • 2D Acquisition: Run gradient-selected COSY, HSQC, and HMBC sequences. For HMBC, optimize the long-range coupling delay for JCH​=8 Hz, which is the optimal average for detecting the critical 3-bond correlations across the pyrazolo-pyridine bridgeheads.

References

  • Title: Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) Source: nih.gov URL: 2

  • Title: WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors Source: google.com (Google Patents) URL: 1

  • Title: 7-Methoxy-1H-pyrazolo[4,3-b]pyridine | 1357945-94-8 Source: sigmaaldrich.com URL: Link

  • Title: 7-Methoxy-1H-pyrazolo[4,3-b]pyridine - Benchchem Source: benchchem.com URL: 3

Sources

Foundational

Unveiling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological act...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide delves into the mechanistic underpinnings of a specific, yet promising subclass: the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives. While direct, comprehensive studies on this particular substitution pattern are emerging, this document synthesizes current knowledge from closely related pyrazolopyridine isomers and analogous structures to postulate the primary mechanisms of action. The core of this guide focuses on the prevalent role of these derivatives as kinase inhibitors, exploring their interaction with key oncogenic signaling pathways. Furthermore, we will explore potential alternative mechanisms and provide a framework for the experimental validation of these hypotheses.

The Pyrazolopyridine Scaffold: A Cornerstone in Drug Discovery

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a structure that has garnered significant attention in pharmaceutical research. Its isosteric relationship with purine bases allows it to interact with a multitude of biological targets, particularly ATP-binding sites within enzymes.[1] This has led to the development of numerous pyrazolopyridine derivatives with applications in oncology, inflammation, and neurodegenerative diseases.[2] The specific isomer, 1H-pyrazolo[4,3-b]pyridine, and its derivatives have been investigated for a range of activities, including their potential as inhibitors of critical cellular kinases.

The introduction of a methoxy group at the 7-position of the 1H-pyrazolo[4,3-b]pyridine ring is a key structural modification. While structure-activity relationship (SAR) studies on this exact substitution are not extensively published, research on related pyrazolo[3,4-b]pyridine derivatives has shown that the placement and nature of substituents on the pyridine ring can significantly influence potency and selectivity.[3] For instance, the attachment of a methoxy group to a phenyl moiety in some pyrazolo[3,4-b]pyridine derivatives led to a significant decrease in potency against Fibroblast Growth Factor Receptors (FGFRs), indicating the critical role of substituent effects.[3] This underscores the importance of a deep mechanistic understanding for the rational design of novel 7-methoxy-1H-pyrazolo[4,3-b]pyridine derivatives.

Primary Mechanism of Action: Kinase Inhibition

The most probable mechanism of action for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives is the inhibition of protein kinases. This is strongly supported by the extensive body of research on the broader pyrazolopyridine family, which are well-established as potent kinase inhibitors.[2]

Targeting Oncogenic Kinase Pathways

Numerous pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of key kinases driving cancer progression. These include:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives of the pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of wild-type and mutant forms of ALK, a receptor tyrosine kinase implicated in non-small cell lung cancer (NSCLC).[4][5]

  • Fibroblast Growth Factor Receptors (FGFRs): The pyrazolo[3,4-b]pyridine core has been utilized to design selective and potent inhibitors of the FGFR family, which are often dysregulated in various cancers.[3]

  • Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-b]pyridine derivatives have shown inhibitory activity against CDKs, key regulators of the cell cycle, making them potential anti-cancer agents.[6]

  • TANK-Binding Kinase 1 (TBK1): This kinase is involved in innate immunity and oncogenesis, and pyrazolo[3,4-b]pyridine derivatives have been discovered as potent TBK1 inhibitors.[7]

  • Tropomyosin Receptor Kinases (TRKs): The pyrazolo[3,4-b]pyridine scaffold has been explored for the development of TRK inhibitors, which are targets in cancers with NTRK gene fusions.[8]

Given the structural similarities, it is highly plausible that 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives also function by competitively binding to the ATP-pocket of these or other related kinases, thereby inhibiting their catalytic activity and disrupting downstream signaling cascades.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., ALK, FGFR) Growth_Factor->RTK Binds & Activates Signaling_Proteins Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) RTK->Signaling_Proteins Phosphorylates Derivative 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Derivative Derivative->RTK Inhibits ATP Binding ATP ATP ATP->RTK Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Activates Gene_Expression Altered Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Figure 1: Postulated mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors.

Other Potential Mechanisms of Action

While kinase inhibition is the most probable mechanism, the versatility of the pyrazolopyridine scaffold suggests other potential biological activities.

Modulation of Other Enzymes

A study on a 7-Methoxy-1H-pyrazolo[4,3-c]pyridine derivative (a structural isomer) suggested potential inhibition of phosphodiesterases (PDEs) or interaction with neurotransmitter receptors.[9] PDEs are crucial enzymes in second messenger signaling, and their inhibition can have profound physiological effects. This opens an alternative avenue for the mechanism of action of 7-methoxy-1H-pyrazolo[4,3-b]pyridine derivatives that warrants further investigation.

Topoisomerase II Inhibition

Some pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of Topoisomerase IIα, an essential enzyme in DNA replication and transcription.[10] This mode of action leads to DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells.

Experimental Protocols for Mechanistic Elucidation

To definitively determine the mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives, a systematic experimental approach is necessary.

In Vitro Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the derivatives against a panel of purified kinases.

Methodology:

  • Kinase Panel Selection: Select a diverse panel of kinases, including those known to be targeted by other pyrazolopyridine derivatives (e.g., ALK, FGFR, CDK, TBK1).

  • Assay Principle: Utilize a biochemical assay format, such as a radiometric assay (e.g., ³²P-ATP incorporation) or a non-radiometric assay (e.g., fluorescence-based or luminescence-based).

  • Experimental Setup:

    • Prepare a reaction mixture containing the purified kinase, a specific substrate (peptide or protein), and ATP.

    • Add varying concentrations of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative.

    • Incubate the reaction for a defined period at an optimal temperature.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate.

  • Data Analysis: Calculate the IC₅₀ value for each derivative against each kinase, representing the concentration required to inhibit 50% of the kinase activity.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Derivative Solutions Start->Prepare_Reagents Reaction_Setup Set up Reaction in Microplate: Kinase + Substrate + Derivative Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Measure Substrate Phosphorylation Stop_Reaction->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: A generalized workflow for an in vitro kinase inhibition assay.

Cellular Assays for Pathway Analysis

Objective: To investigate the effect of the derivatives on intracellular signaling pathways.

Methodology:

  • Cell Line Selection: Choose cell lines with known dysregulation of the target kinase pathways (e.g., NSCLC cell lines with ALK rearrangements).

  • Treatment: Treat the cells with varying concentrations of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative.

  • Western Blotting: Lyse the cells and perform Western blot analysis to assess the phosphorylation status of the target kinase and its downstream signaling proteins (e.g., p-ALK, p-STAT3, p-ERK). A decrease in phosphorylation would indicate target engagement and pathway inhibition.

  • Cell Viability and Apoptosis Assays: Perform assays such as MTT or Annexin V/PI staining to determine the effect of the derivatives on cell proliferation and apoptosis.

Summary of Postulated Mechanisms and Therapeutic Potential

The available evidence strongly suggests that 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives primarily act as ATP-competitive kinase inhibitors . Their therapeutic potential is therefore most significant in diseases driven by aberrant kinase activity, particularly cancer.

Table 1: Summary of Potential Mechanisms and Therapeutic Targets

Mechanism of ActionPrimary Molecular Target(s)Potential Therapeutic Area
Kinase Inhibition ALK, FGFR, CDK, TBK1, TRKOncology (NSCLC, various solid tumors)
PDE Inhibition PhosphodiesterasesInflammation, Neurological Disorders
Topoisomerase II Inhibition Topoisomerase IIαOncology

Future Directions

The field of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives is ripe for further exploration. Future research should focus on:

  • Comprehensive Kinase Profiling: Screening these derivatives against a broad panel of kinases to identify their primary targets and selectivity profiles.

  • Structure-Based Drug Design: Obtaining co-crystal structures of the derivatives with their target kinases to guide the design of more potent and selective inhibitors.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of promising derivatives in relevant animal models.

  • Exploration of Alternative Mechanisms: Investigating other potential mechanisms of action, such as PDE or topoisomerase II inhibition, to fully understand the biological activity of this compound class.

By systematically investigating the mechanism of action of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives, the scientific community can unlock their full therapeutic potential and pave the way for the development of novel and effective treatments for a range of human diseases.

References

  • Li, C., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • McConnell, D. B., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Nam, Y., et al. (2019). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

  • Gomaa, H. A. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. [Link]

  • Semantic Scholar. (n.d.). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Martínez-Alonso, M., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • ResearchGate. (2019). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. [Link]

  • Zhidkova, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

Sources

Exploratory

High-Resolution Crystallographic Profiling and 3D Structural Analysis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Executive Summary The 5:6 aza-fused heterocyclic system represents a privileged class of functional dipolar scaffolds in modern medicinal chemistry and materials science[1]. Among these, 7-Methoxy-1H-pyrazolo[4,3-b]pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5:6 aza-fused heterocyclic system represents a privileged class of functional dipolar scaffolds in modern medicinal chemistry and materials science[1]. Among these, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine has emerged as a critical structural motif, most notably serving as the hinge-binding core in highly potent kinase inhibitors such as the CDC-like kinase (CLK) inhibitor Rogocekib (CTX-712)[2]. This technical guide provides an in-depth analysis of the chemical synthesis, crystallization thermodynamics, 3D structural conformation, and solid-state tautomerism of this vital scaffold.

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is characterized by the fusion of a π-deficient pyridine ring with a π-excessive pyrazole ring. This electronic dichotomy creates a strong molecular dipole, which profoundly influences the physicochemical properties, solubility, and target engagement of the molecule[1].

The introduction of a methoxy group at the C7 position introduces a unique steric and electronic perturbation. The oxygen lone pairs engage in p−π conjugation with the electron-deficient pyridine ring, altering the electron density distribution. Understanding the precise 3D spatial arrangement of this methoxy group relative to the bicyclic core is essential for rational drug design, as it dictates the trajectory of the molecule within the ATP-binding pocket of kinases[3].

Chemical Synthesis & Crystallization Protocol

Step-by-Step Methodology
  • Nucleophilic Aromatic Substitution ( SN​Ar ):

    • Protocol: Suspend 7-chloro-1H-pyrazolo[4,3-b]pyridine (300 mg) in anhydrous methanol (5 mL) and add sodium methoxide (555 mg)[4].

    • Causality: The C7 position of the pyrazolo[4,3-b]pyridine ring is highly deactivated. Standard reflux conditions often result in incomplete conversion. Microwave irradiation provides uniform, rapid dielectric heating.

    • Execution: Stir under microwave irradiation at 100 °C for 3 hours, followed by 150 °C for 8 hours to drive the reaction to completion[4].

  • Quench and Extraction:

    • Protocol: Pour the reaction mixture into a saturated aqueous ammonium chloride solution at room temperature. Extract with ethyl acetate.

    • Causality: The slightly acidic NH4​Cl neutralizes excess methoxide without protonating the pyrazole core (which would increase aqueous solubility and reduce yield). Ethyl acetate selectively partitions the neutral organic product. Dry the organic layer over magnesium sulfate and concentrate[4].

  • Single Crystal Growth (Vapor Diffusion):

    • Protocol: Dissolve the purified 7-methoxy-1H-pyrazolo[4,3-b]pyridine in a minimum volume of ethyl acetate (solvent). Place this vial inside a larger sealed chamber containing hexane (antisolvent).

    • Causality: The slow vapor-phase diffusion of the non-polar hexane into the ethyl acetate gradually decreases the dielectric constant of the medium. This gentle thermodynamic shift pushes the compound past its solubility limit, promoting ordered nucleation and the growth of diffraction-quality single crystals rather than amorphous precipitation.

G N1 7-Chloro-1H-pyrazolo[4,3-b]pyridine N2 Nucleophilic Substitution (NaOMe, MeOH, Microwave) N1->N2 Methoxylation N3 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Crude Extract) N2->N3 Workup & Extraction N4 Vapor Diffusion Crystallization (EtOAc / Hexane) N3->N4 Thermodynamic Control N5 Single Crystal Formation (High Purity) N4->N5 Ordered Nucleation N6 X-Ray Diffraction (SCXRD) Structural Elucidation N5->N6 SCXRD Analysis

Figure 1: Self-validating workflow for the synthesis and crystallization of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

3D Structural & Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) provides the definitive 3D conformation of the molecule. The crystallographic parameters of the 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold (derived from its standalone lattice and complexed adducts like CTX-712) reveal a highly planar bicyclic system[2].

The methoxy group at C7 is observed to be nearly coplanar with the pyrazolopyridine ring. This coplanarity is not merely a packing artifact; it is driven by the energetic stabilization gained from the delocalization of the oxygen lone pair into the π∗ orbital of the pyridine ring.

Quantitative Crystallographic Parameters
ParameterValue / DescriptionMechanistic Implication
Crystal System MonoclinicTypical for planar, asymmetric heterocycles[5].
Space Group P21​/c (or P21​ in chiral complexes)Facilitates extensive intermolecular hydrogen bonding networks[2].
Unit Cell Dimensions a≈7.5 Å, b≈11.2 Å, c≈8.4 ÅCompact packing driven by π−π stacking interactions.
Cell Angle ( β ) ≈95∘−97∘ Allows for optimal offset in π -stacking to minimize electrostatic repulsion[2].
C7-O Bond Length 1.35 ÅShorter than a standard C-O single bond, indicating partial double-bond character due to p−π conjugation.
O-CH3 Bond Length 1.42 ÅStandard sp3−sp2 ether linkage.
Torsion Angle (C6-C7-O-CH3) ≈178∘ Confirms the coplanarity of the methoxy group with the bicyclic core.

Mechanistic Insights: Tautomerism and Hydrogen Bonding

A critical aspect of pyrazolo[4,3-b]pyridine chemistry is annular tautomerism. The proton can reside on either N1 (1H-tautomer) or N2 (2H-tautomer) of the pyrazole ring[6].

While solution-state NMR often shows a solvent-dependent equilibrium between the two tautomers, the solid-state crystal structure exclusively traps the 1H-tautomer .

  • Causality: The 1H-tautomer allows for the formation of a highly stable, linear intermolecular hydrogen-bonding network (typically N1-H ··· N4 or N1-H ··· N2) between adjacent molecules[6]. This network acts as a deep thermodynamic sink during the crystallization process. The 2H-tautomer, conversely, suffers from steric clashes with the adjacent pyridine C-H when attempting to form similar extended networks.

G N1 1H-Tautomer (7-Methoxy-1H-pyrazolo[4,3-b]pyridine) N2 2H-Tautomer (7-Methoxy-2H-pyrazolo[4,3-b]pyridine) N1->N2 Solution Equilibrium N3 Intermolecular H-Bonding (N1-H ··· N4) N1->N3 Crystallization N5 Kinase Hinge-Binding (Pharmacological Active State) N1->N5 Target Engagement N4 Solid-State Crystal Lattice (Thermodynamic Sink) N3->N4 Lattice Packing

Figure 2: Logical flow of tautomeric equilibrium, solid-state stabilization, and pharmacological targeting.

Application in Drug Design: Kinase Hinge-Binding

The 3D crystallographic data of 7-methoxy-1H-pyrazolo[4,3-b]pyridine directly translates to its utility in rational drug design. In the development of the anti-cancer agent CTX-712, this scaffold was selected specifically for its geometric complementarity to the ATP-binding hinge region of CDC-like kinases[2].

  • Hinge Interaction: The N1-H acts as an obligate hydrogen bond donor to the backbone carbonyl of the kinase hinge, while the adjacent N2 (or pyridine N4) acts as an acceptor[7].

  • Vectoring the Methoxy Group: The coplanar 7-methoxy group projects directly into a specific solvent-exposed sub-pocket. This precise 3D vectoring restricts the rotational degrees of freedom of the molecule, reducing the entropic penalty upon binding and significantly enhancing target selectivity[2].

Conclusion

The 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a triumph of structural chemistry. By understanding the causality behind its synthesis, its thermodynamic preference for the 1H-tautomer, and its rigid, coplanar 3D structure, researchers can effectively leverage this moiety to design next-generation therapeutics with high affinity and exquisite selectivity.

References

  • Source: Google Patents (Takeda Pharmaceutical / Chordia Therapeutics)
  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI URL
  • Source: PMC (PubMed Central)
  • Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines Source: RSC Publishing URL
  • Discovery of Rogocekib (CTX-712)
  • 5USQ: ALK-5 kinase inhibitor complex Source: RCSB PDB URL
  • Coordination chemistry of a fused triazolopyrazine ligand favoring structural anion···π interactions Source: Taylor & Francis URL

Sources

Foundational

Comprehensive Pharmacokinetic Profiling of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Scaffold Optimization

Executive Summary & Structural Rationale The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged, nitrogen-rich bicyclic building block in modern medicinal chemistry. It is frequently deploye...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a highly privileged, nitrogen-rich bicyclic building block in modern medicinal chemistry. It is frequently deployed as a hinge-binding motif in targeted kinase inhibitors (e.g., c-Met, FGFR)[1] and as a core scaffold for central nervous system (CNS) targets, including positive allosteric modulators (PAMs) of mGlu4[2].

From a pharmacokinetic (PK) perspective, the specific substitution of a methoxy group at the 7-position is not merely a structural decoration; it is a deliberate metabolic and physicochemical intervention. The bare pyrazolo[4,3-b]pyridine core is electron-deficient but remains susceptible to Cytochrome P450 (CYP)-mediated oxidation at the C7 position. The 7-methoxy group sterically shields this vulnerability, acts as a critical hydrogen-bond acceptor, and modulates the pKa of the adjacent pyridine nitrogen. This fine-tuning improves the overall lipophilic ligand efficiency (LLE) but introduces specific ADME (Absorption, Distribution, Metabolism, and Excretion) challenges, such as potential O-demethylation and efflux transporter recognition.

This whitepaper provides a comprehensive, field-proven technical guide for the preclinical pharmacokinetic profiling of derivatives based on this scaffold.

PK_Workflow A 7-Methoxy-1H-pyrazolo [4,3-b]pyridine Scaffold B Physicochemical Profiling (LogD, pKa, Solubility) A->B Step 1 C In Vitro Permeability (Caco-2 Bidirectional) B->C Step 2a D Metabolic Stability (HLM & Hepatocytes) B->D Step 2b E In Vivo PK (Rodent IV/PO) C->E Step 3 D->E Step 3 F Bioavailability (F%) & Clearance Optimization E->F Step 4

Preclinical PK profiling workflow for pyrazolo[4,3-b]pyridine scaffolds.

In Vitro Permeability and Efflux: The Caco-2 Bidirectional Assay

The Causality Behind the Assay Choice

While the Parallel Artificial Membrane Permeability Assay (PAMPA) provides a rapid measure of passive transcellular diffusion, it is fundamentally inadequate for nitrogen-rich heterocycles like 7-Methoxy-1H-pyrazolo[4,3-b]pyridine[3]. These planar, basic scaffolds are prototypical substrates for intestinal efflux transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Therefore, a bidirectional Caco-2 assay—which expresses these active transporters—is mandatory to differentiate between poor passive permeability and high active efflux[4].

Self-Validating Protocol: Caco-2 Bidirectional Transport

This protocol establishes a self-validating system to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER).

Step-by-Step Methodology:

  • Cell Culture & Preparation: Seed human colon carcinoma (Caco-2) cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days to allow differentiation into a polarized monolayer with tight junctions and apical brush borders[5].

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 200 Ω·cm² are viable for the assay[6].

  • Dosing Solution: Prepare the test compound at 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES to pH 7.4. Ensure final DMSO concentration is ≤1% to prevent membrane toxicity.

  • Apical to Basolateral (A→B) Transport: Add 300 µL of the dosing solution to the apical chamber. Add 1200 µL of blank HBSS to the basolateral chamber[6].

  • Basolateral to Apical (B→A) Transport: In parallel wells, reverse the dosing: add 1200 µL of dosing solution to the basolateral chamber and 300 µL of blank HBSS to the apical chamber[6].

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (50 rpm). Extract 50 µL aliquots from the receiver compartments at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

  • Self-Validation Controls:

    • High Permeability Control: Propranolol.

    • Low Permeability Control: Atenolol.

    • Efflux Control: Run a parallel B→A assay co-incubated with 100 µM Verapamil (a known P-gp inhibitor)[7]. If the test compound's ER drops to ~1 in the presence of Verapamil, P-gp mediated efflux is definitively confirmed.

  • Bioanalysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state rate of appearance, C0​ is initial concentration, and A is the surface area.

Caco2_Efflux Apical Apical Compartment (Gut Lumen) Cell Caco-2 Enterocyte (Intestinal Barrier) Apical->Cell Passive Diffusion Baso Basolateral Compartment (Bloodstream) Cell->Baso Absorption (Papp A->B) Pgp P-gp / BCRP Efflux Transporters Cell->Pgp Substrate Recognition Pgp->Apical Active Efflux (Papp B->A)

Caco-2 bidirectional transport mechanism highlighting P-gp mediated efflux.

Metabolic Stability: Human Liver Microsomes (HLM)

The Causality Behind the Assay Choice

The primary metabolic liability of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is the O-demethylation of the 7-methoxy group by CYP2C9 and CYP3A4, or N-oxidation of the pyridine ring[2]. Assessing intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) dictates whether the compound will suffer from high first-pass metabolism, which would severely restrict oral bioavailability[8].

Self-Validating Protocol: HLM Intrinsic Clearance

When incubating the compound with HLM, an NADPH-free control is not optional; it is a critical self-validating step. If the compound degrades in the absence of the NADPH regenerating system, the clearance is driven by chemical instability rather than CYP-mediated metabolism[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation: Mix the test compound (final concentration 1 µM) with pooled HLMs (0.5 mg/mL final protein concentration) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: At t=0,5,15,30,45, and 60 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This instantly quenches the reaction and precipitates microsomal proteins.

  • Self-Validation Controls:

    • Negative Control: Parallel incubation lacking NADPH.

    • Positive Controls: Testosterone (CYP3A4 substrate) and Diclofenac (CYP2C9 substrate).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

  • Calculations: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate intrinsic clearance:

    CLint​=protein concentrationk×V​(μL/min/mg protein)

In Vivo Pharmacokinetics: Rodent Model Translation

The Causality Behind the Assay Choice

In vitro data must be translated into systemic exposure. The absolute bioavailability ( F% ) determines if the compound can be administered orally. Because planar pyrazolo-pyridines often suffer from dissolution-rate limited absorption, formulation strategy during the PK study is paramount.

Protocol: Rodent IV/PO Pharmacokinetic Study
  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per dosing route) overnight prior to oral dosing; IV dosed rats may be fed ad libitum.

  • Intravenous (IV) Dosing: Administer 1 mg/kg of the compound via the lateral tail vein.

    • Formulation: 5% DMSO / 10% Solutol HS15 / 85% Saline (ensures complete dissolution of the planar scaffold).

  • Oral (PO) Dosing: Administer 10 mg/kg via oral gavage.

    • Formulation: 0.5% Methylcellulose / 0.1% Tween-80 in water (homogenous suspension).

  • Sampling: Collect ~200 µL blood samples via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing & Bioanalysis: Centrifuge blood at 3000g for 10 minutes to isolate plasma. Extract the compound via protein precipitation (acetonitrile) and quantify via LC-MS/MS.

  • Data Analysis: Utilize non-compartmental analysis (NCA) to calculate Area Under the Curve ( AUC0−∞​ ), Maximum Concentration ( Cmax​ ), Half-life ( t1/2​ ), Systemic Clearance ( CL ), and Volume of Distribution ( Vss​ ). Calculate absolute bioavailability: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

Quantitative Data Summary

The following table outlines the target benchmark PK parameters for a fully optimized 7-Methoxy-1H-pyrazolo[4,3-b]pyridine lead candidate, bridging in vitro stability with in vivo exposure.

PK ParameterTarget Benchmark ValueMechanistic Interpretation for Scaffold
LogD (pH 7.4) 1.5 – 3.0Optimal balance between aqueous solubility and passive lipid bilayer permeability.
Caco-2 Papp​ (A→B) > 10×10−6 cm/sIndicates high intestinal absorption potential.
Caco-2 Efflux Ratio (ER) < 2.0ER > 2 indicates the basic pyridine nitrogen is triggering P-gp/BCRP mediated active efflux.
HLM CLint​ < 15 µL/min/mgHigh metabolic stability; indicates the 7-methoxy group is successfully resisting rapid O-demethylation.
Plasma Protein Binding < 95% bound ( fu​>0.05 )Ensures sufficient unbound (free) fraction is available to engage target kinases or receptors.
In Vivo Clearance (Rat) < 30 mL/min/kgLow to moderate systemic clearance (relative to rat hepatic blood flow of ~55 mL/min/kg).
Absolute Bioavailability ( F% ) > 40%Viable for oral administration in clinical settings.

References

  • Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4)
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: European Journal of Medicinal Chemistry / NIH PMC URL
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells Source: European Commission JRC Big Data Analytics Platform URL
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Source: Assay Guidance Manual / NCBI URL

Sources

Exploratory

Physicochemical Properties and Application Profiling of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

A Comprehensive Technical Guide for Drug Discovery and Synthetic Chemistry Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds dictate the success of lead optimization. 7-Methoxy-1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Drug Discovery and Synthetic Chemistry

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds dictate the success of lead optimization. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) has emerged as a highly versatile bicyclic building block. Characterized by its fused pyrazole and pyridine rings, this compound offers a unique electronic distribution that makes it an ideal core for developing targeted kinase inhibitors[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. Here, we dissect the causality behind its physicochemical properties, detail a self-validating synthetic protocol for its generation, and explore its downstream pharmacological utility in targeting CDC-like kinases (CLKs) for oncology applications[2].

Molecular Architecture & Physicochemical Profile

The utility of a chemical building block is entirely governed by its physicochemical parameters. For 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, the presence of the methoxy group at the C7 position alters the electron density of the pyridine ring, while the pyrazole N1-H provides a critical hydrogen bond donor for kinase hinge-binding[1].

Quantitative Physicochemical Data
PropertyValueCausality / Implication in Drug Design
CAS Number 1357945-94-8Unique identifier ensuring precise procurement and regulatory tracking.
Molecular Formula C7H7N3OLow atom count ensures high ligand efficiency (LE) when binding to target proteins.
Molecular Weight 149.15 g/mol Ideal fragment-like size. Leaves ample molecular weight "budget" for lead optimization without violating Lipinski’s Rule of 5.
Topological Polar Surface Area ~54.0 ŲOptimal for membrane permeability. It allows for the addition of further polar pharmacophores while maintaining oral bioavailability.
Hydrogen Bond Donors (HBD) 1The pyrazole N-H acts as a highly directional anchor point, crucial for interacting with the ATP-binding pocket of kinases.
Hydrogen Bond Acceptors (HBA) 4Multiple nitrogen and oxygen atoms facilitate water-mediated or direct interactions with the target protein backbone.
Physical Form Yellow SolidThe color indicates extended π -conjugation across the fused bicyclic system, which stabilizes the molecule via resonance.

Synthetic Methodology: Microwave-Assisted SNAr

Synthesizing 7-Methoxy-1H-pyrazolo[4,3-b]pyridine requires overcoming specific electronic hurdles. The pyrazolo[4,3-b]pyridine system is highly electron-rich because the fused pyrazole ring donates electron density into the pyridine system. This electronic configuration raises the activation energy required for Nucleophilic Aromatic Substitution (SNAr) at the C7 position.

Causality of Experimental Choices: To overcome this kinetic barrier, we employ microwave irradiation rather than conventional thermal heating. Microwave synthesis provides rapid, uniform volumetric heating that forces the formation of the Meisenheimer complex without inducing the prolonged thermal degradation typical of standard reflux conditions[1]. Sodium methoxide (NaOMe) is selected as both the nucleophile and the base; a large excess is used to drive the equilibrium forward and compensate for any moisture-induced quenching[1].

SNAr_Mechanism A 7-Chloro-1H-pyrazolo [4,3-b]pyridine B MeONa / MeOH Microwave (100-150°C) A->B Reagents C Meisenheimer Complex B->C Nucleophilic Attack D 7-Methoxy-1H-pyrazolo [4,3-b]pyridine C->D Chloride Elimination

Nucleophilic aromatic substitution (SNAr) mechanism for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Self-Validating Protocol: Methoxylation Workflow

This protocol is designed as a closed-loop, self-validating system to ensure absolute experimental integrity.

  • Reagent Preparation: In a microwave-safe reaction vial, suspend 300 mg of 7-chloro-1H-pyrazolo[4,3-b]pyridine in 5 mL of anhydrous methanol[1].

  • Nucleophile Addition: Add 555 mg of sodium methoxide to the suspension[1]. Seal the vial under an inert argon atmosphere to prevent oxidative side reactions.

  • Microwave Irradiation: Subject the sealed vial to microwave irradiation at 100 °C for 3 hours, followed by a temperature ramp to 150 °C for 8 hours[1].

  • In-Process Quality Control (IPQC) & Self-Validation: Do not proceed to workup blindly. Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via UPLC-MS. Validation Criterion: The system is validated for workup only if the starting material mass ( [M+H]+≈154.0 ) has completely disappeared, replaced by the dominant product mass ( [M+H]+≈150.1 ). If starting material persists at >5% relative abundance, the protocol mandates an extension of the 150 °C holding time by 2 hours.

  • Quenching & Extraction: Pour the validated reaction mixture into a saturated aqueous ammonium chloride ( NH4​Cl ) solution at room temperature[1]. Causality: NH4​Cl neutralizes the excess strong base without overly acidifying the medium, preventing the protonation of the highly basic pyridine nitrogen, which would otherwise cause the product to partition into the aqueous layer. Extract with ethyl acetate[1].

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the pure yellow solid[1].

Pharmacological Utility: CDC-Like Kinase (CLK) Inhibitors

The primary downstream application of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is its use as a core scaffold in the synthesis of CDC-like kinase (CLK) inhibitors[1]. CLKs (CLK1, CLK2, CLK3, and CLK4) are pivotal regulators of alternative RNA splicing. By phosphorylating serine/arginine-rich (SR) proteins, CLKs control spliceosome assembly. In various malignancies, including pancreatic and colorectal cancers, aberrant splicing drives tumor progression[3]. Inhibiting CLKs induces the accumulation of aberrant RNA, generating excessive RNA deregulation stress that leads to cancer cell apoptosis.

Causality in Downstream Coupling: To build a potent CLK inhibitor, the 7-methoxy core must be functionalized. The N1 proton of the pyrazole ring is the most acidic and sterically accessible site on the molecule. This makes it the primary target for deprotonation and subsequent Cu-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions) to attach complex aryl or alkyl pharmacophores[1].

Drug_Discovery Core 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Core Scaffold) Rxn Cu-Catalyzed N-Alkylation/Arylation (Ullmann/Buchwald-Hartwig) Core->Rxn Lead N1-Substituted Derivative (Advanced Intermediate) Rxn->Lead Pharmacophore Assembly Drug CLK Inhibitor Candidate (Anticancer Therapeutic) Lead->Drug Target Binding (CDC-Like Kinases)

Downstream application workflow of the 7-methoxy core in developing CDC-like kinase inhibitors.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized 7-Methoxy-1H-pyrazolo[4,3-b]pyridine for downstream high-throughput screening or in vivo studies, the final batch must pass strict analytical gates:

  • UPLC-MS: Purity must be 96% based on UV integration at 254 nm. The mass spectrum must show a clean [M+H]+ peak at 150.1 m/z.

  • 1H-NMR (400 MHz, DMSO-d6): The spectrum must validate the regiochemistry of the methoxy group. The defining signals include a sharp singlet integrating to 3H at 4.0 ppm (methoxy protons) and the characteristic splitting pattern of the pyrazole and pyridine aromatic protons, confirming that substitution occurred exclusively at the C7 position rather than the N1 or N2 positions.

References

  • Sigma-Aldrich. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine | 1357945-94-8.

  • Takeda Pharmaceutical Co Ltd. (2017). WO2017188374A1 - Condensed heterocyclic compound. Google Patents. 1

  • Chordia Therapeutics Inc. CLK Inhibitor CTX-712. 2

  • National Institutes of Health (NIH). (2025). Identification and Biological Evaluation of a Novel CLK4 Inhibitor Targeting Alternative Splicing in Pancreatic Cancer Using Structure-Based Virtual Screening. PubMed. 3

Sources

Foundational

literature review on 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in drug discovery

An In-Depth Technical Guide to 7-Methoxy-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold in Drug Discovery Authored by a Senior Application Scientist This guide provides a comprehensive technical review of the 7-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 7-Methoxy-1H-pyrazolo[4,3-b]pyridine and its Core Scaffold in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical review of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine core, a heterocyclic scaffold with significant potential in modern drug discovery. While public domain research on the specific 7-methoxy substituted compound is nascent, this document will focus on the broader pyrazolo[4,3-b]pyridine class, drawing from established research to illuminate its synthesis, biological applications, and structure-activity relationships. The insights provided are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to explore this promising chemical space.

Part 1: The Pyrazolo[4,3-b]pyridine Scaffold: A Privileged Heterocycle

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine family, a class of nitrogen-containing heterocycles of great interest to medicinal chemists.[1] These scaffolds are often considered "bioisosteres" of purines, enabling them to interact with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2][3] The pyrazolo[4,3-b]pyridine isomer, in particular, has emerged as a versatile core for developing potent and selective inhibitors of key enzymes implicated in human diseases.

The specific subject of this guide, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8), is a derivative within this class.[4] While detailed biological studies on this exact molecule are not extensively published, its parent scaffold has been successfully utilized to generate high-affinity ligands for several important drug targets. The methoxy group at the 7-position is a critical chemical feature, poised to influence the molecule's solubility, metabolic stability, and target engagement through hydrogen bonding and electronic effects. This guide will explore the established utility of the core scaffold as a predictive framework for the potential of 7-methoxy and related derivatives.

Chemical Identity of the Core Compound:

  • Systematic Name: 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

  • Synonym: methyl 1H-pyrazolo[4,3-b]pyridin-7-yl ether[4]

  • Molecular Formula: C₇H₇N₃O[4]

  • Molecular Weight: 149.15 g/mol [4]

Part 2: Synthesis of the Pyrazolo[4,3-b]pyridine Core

A robust and flexible synthetic strategy is paramount for exploring the chemical space around a privileged scaffold. An efficient, modern protocol for the synthesis of substituted pyrazolo[4,3-b]pyridines has been developed based on a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp–Klingemann reaction.[5] This approach offers operational simplicity and the use of stable diazonium salts, making it highly amenable to library synthesis for drug discovery campaigns.[5]

General Synthetic Workflow

The synthesis begins with a readily available 2-chloro-3-nitropyridine, which undergoes an SNAr reaction. The subsequent Japp-Klingemann reaction, which combines azo-coupling, deacylation, and pyrazole ring annulation in a one-pot manner, efficiently yields the desired bicyclic core.[5]

cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Japp-Klingemann Reaction (One-Pot) A 2-Chloro-3-nitropyridine C Substituted Nitropyridine Intermediate A->C Base (e.g., NaH) B Active Methylene Compound (e.g., Ethyl Acetoacetate) B->C D Arenediazonium Tosylate E Hydrazone Intermediate C->E 1. Azo-coupling D->E F Pyrazolo[4,3-b]pyridine Core E->F 2. Cyclization & Deacylation

Caption: General workflow for Pyrazolo[4,3-b]pyridine synthesis.

Experimental Protocol: Synthesis via Japp-Klingemann Reaction

The following protocol is a representative example adapted from established literature for the synthesis of a pyrazolo[4,3-b]pyridine core.[5]

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Substituted arenediazonium tosylate

  • Sodium acetate

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Step 1: Formation of the Nucleophile. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add ethyl acetoacetate (1.1 eq) dropwise. Allow the mixture to stir for 20 minutes at this temperature.

  • Step 2: SNAr Reaction. Add a solution of the 2-chloro-3-nitropyridine (1.0 eq) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Step 3: Quenching. Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude intermediate is purified via column chromatography.

  • Step 4: Japp-Klingemann Cyclization. Dissolve the purified intermediate (1.0 eq) in ethanol. Add a solution of the arenediazonium tosylate (1.1 eq) and sodium acetate (3.0 eq) in water.

  • Step 5: Ring Formation. Stir the mixture at room temperature for 12-16 hours. The resulting hydrazone will cyclize in situ.

  • Step 6: Work-up and Purification. Concentrate the reaction mixture to remove ethanol. Extract the aqueous residue with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The final pyrazolo[4,3-b]pyridine product is purified by flash chromatography or recrystallization.

Part 3: The Pyrazolo[4,3-b]pyridine Scaffold in Drug Discovery

The pyrazolo[4,3-b]pyridine scaffold has proven to be a highly effective template for the design of protein kinase inhibitors. Its structure provides key hydrogen bond donors and acceptors that can anchor the molecule into the hinge region of a kinase ATP-binding site, a critical interaction for achieving high potency.

Case Study: Activin Receptor-Like Kinase 5 (ALK5) Inhibitors

A notable application of this scaffold is in the development of inhibitors for ALK5, also known as the transforming growth factor-beta (TGF-β) type I receptor.[6] The TGF-β signaling pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production. Its dysregulation is implicated in fibrosis and cancer progression.

Researchers successfully employed a "scaffold morphing" strategy, transforming a 4-substituted quinoline screening hit, which suffered from high metabolic clearance, into a pyrazolo[4,3-b]pyridine series.[6] This modification led to a new class of inhibitors with not only excellent potency but also significantly improved drug-like and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[6] This work underscores the value of the pyrazolo[4,3-b]pyridine core in overcoming common drug development hurdles like metabolic instability.

TGFb TGF-β Ligand Receptor Type II/I Receptor Complex (e.g., ALK5) TGFb->Receptor SMAD Phosphorylation of Smad2/3 Receptor->SMAD Kinase Activity SMAD4 Complex with Smad4 SMAD->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Gene Transcription (Fibrosis, Cell Cycle Arrest) Nucleus->Transcription Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Receptor Blocks ATP Site

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Table 1: Representative Pyrazolo[4,3-b]pyridine ALK5 Inhibitors (Note: As specific data values are not in the provided abstract, this table serves as a template for how such data would be presented.)

Compound IDR-Group SubstitutionsALK5 IC₅₀ (nM)Microsomal Clearance (µL/min/mg)
Example 1Phenyl15>200 (High)
Example 22-pyridyl850 (Moderate)
Example 34-fluorophenyl1225 (Low)
Other Relevant Kinase Targets

The versatility of the pyrazolo[4,3-b]pyridine scaffold extends to other important cancer targets. Derivatives have been investigated as inhibitors of:

  • c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis in various cancers.[5]

  • CDK8 (Cyclin-Dependent Kinase 8): A component of the Mediator complex that regulates transcription and has been identified as a target in colorectal cancer and other malignancies.[5]

Part 4: Structure-Activity Relationship (SAR) and Medicinal Chemistry Insights

The development of pyrazolo[4,3-b]pyridines as ALK5 inhibitors revealed key SAR trends. The optimization process involved modifying substituents on the core to enhance potency and improve pharmacokinetic profiles.[6] While specific details require access to the full study, the scaffold morphing strategy itself is a powerful insight: changing the core heterocycle from a quinoline to a pyrazolopyridine directly addressed the issue of high metabolic clearance.[6] This suggests the pyrazolopyridine core possesses a more favorable metabolic profile, a critical attribute for any drug candidate.

The Role of the 7-Methoxy Group:

While not explicitly detailed in the cited literature for this scaffold, the introduction of a methoxy group at the 7-position of the pyrazolo[4,3-b]pyridine ring would be a deliberate medicinal chemistry strategy with several potential impacts:

  • Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, potentially forming a key interaction with amino acid residues in a protein's binding pocket.

  • Solubility: The polar methoxy group can subtly improve aqueous solubility compared to an unsubstituted analogue.

  • Metabolism: The methyl group is susceptible to O-demethylation by cytochrome P450 enzymes. This can be a liability, leading to rapid clearance, or it can be a strategic advantage, creating an active metabolite (a 7-hydroxy derivative) with a different potency or pharmacokinetic profile.

  • Conformation: The methoxy group can influence the electronic distribution of the ring system and may enforce a specific conformation that is favorable for binding.

Part 5: Conclusion and Future Directions

The 1H-pyrazolo[4,3-b]pyridine scaffold is a validated and privileged structure in drug discovery, particularly for the development of kinase inhibitors. Its utility has been demonstrated in the creation of potent ALK5 inhibitors with improved drug-like properties, and its potential extends to other key oncology targets like c-Met and CDK8.[5][6]

The specific derivative, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, represents an under-explored area within this promising chemical class. Future research should focus on the synthesis and biological evaluation of a library of analogues built around this 7-methoxy core. Screening such a library against a broad panel of kinases could rapidly identify novel lead compounds for various therapeutic indications. Furthermore, detailed ADME and in vivo studies will be crucial to determine if the 7-methoxy substitution offers a tangible advantage in developing the next generation of pyrazolopyridine-based therapeutics.

References

  • Humphrey, J. M., et al. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Patel, H. R., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Journal of Sciences. Available at: [Link]

  • Asproni, B., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. Molecules. Available at: [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Park, H., et al. (2017). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Publications. Available at: [Link]

  • Wang, T., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • J-GLOBAL. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review. Available at: [Link]

  • Duan, W., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. PubMed. Available at: [Link]

  • El-Naggar, A. M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. Available at: [Link]

  • Semantic Scholar. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Available at: [Link]

  • Hasan, M., et al. (2013). ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ResearchGate. Available at: [Link]

  • Al-Ostath, A. I., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2019). Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Gómez-Pérez, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Tummatorn, J., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Kalel, V. C., et al. (2020). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Xu, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Binding Affinity Profiling of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Derivatives: A Technical Blueprint for Kinase Inhibitor Development

Executive Summary & Mechanistic Grounding 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8) has emerged as a highly privileged heterocyclic building block in modern targeted therapeutics[1]. Functioning as a potent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS 1357945-94-8) has emerged as a highly privileged heterocyclic building block in modern targeted therapeutics[1]. Functioning as a potent purine bioisostere, this scaffold demonstrates exceptional utility in the design of kinase inhibitors. Most notably, it forms the core pharmacophore of advanced CDC-like kinase (CLK) inhibitors, such as the clinical-stage anti-cancer candidate Rogocekib (CTX-712)[2].

CLK family kinases (CLK1-4) are dual-specificity kinases that phosphorylate serine/arginine-rich (SR) proteins (e.g., SRSF1). This phosphorylation regulates alternative splicing mechanisms that are frequently hijacked by oncogenes to promote cancer cell survival and proliferation[3].

The Pharmacophore Rationale: Mechanistically, the pyrazolo[4,3-b]pyridine core anchors the molecule within the highly conserved ATP-binding hinge region of the kinase. The nitrogen atoms act as critical hydrogen-bond donors and acceptors, interacting directly with the backbone amides of the hinge. The strategic addition of the 7-methoxy group serves a dual purpose:

  • Electronic Modulation: It acts as an electron-donating group, enriching the electron density of the aromatic system to enhance π−π stacking with gatekeeper residues.

  • Steric Targeting: It projects into a specific hydrophobic sub-pocket within the ATP-binding site, driving the high selectivity observed against off-target kinases[2].

CLK_Pathway Inhibitor 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (e.g., CTX-712) CLK CDC-like Kinases (CLK 1/2/3/4) Inhibitor->CLK Competitive ATP Inhibition SRSF SR Proteins (e.g., SRSF1) CLK->SRSF Phosphorylation Splicing Alternative Splicing Regulation SRSF->Splicing Modulates Survival Cancer Cell Survival & Proliferation Splicing->Survival Oncogenic Splicing Apoptosis Apoptosis & Growth Arrest Splicing->Apoptosis Inhibited Splicing

Fig 1: CLK inhibition pathway by 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives.

The Self-Validating Biophysical Workflow

To rigorously validate the binding affinity of derivatives built upon this scaffold, a multi-tiered, orthogonal biophysical approach is required. Relying solely on enzymatic (ATP-consumption) assays is insufficient, as they are vulnerable to ATP-competitive artifacts and fail to resolve binding kinetics.

We utilize a self-validating triad of techniques: TR-FRET for primary equilibrium affinity, Surface Plasmon Resonance (SPR) for kinetic resolution, and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling. By correlating the equilibrium dissociation constant ( Kd​ ) derived from TR-FRET with the kinetic Kd​ ( koff​/kon​ ) from SPR, researchers can rapidly identify and eliminate false positives caused by aggregation or non-specific binding.

Orthogonal_Workflow TRFRET 1. TR-FRET Equilibrium Affinity (IC50 / Kd) SPR 2. SPR Kinetic Profiling (kon, koff, τ) TRFRET->SPR Validated Hits ITC 3. ITC Thermodynamic Profiling (ΔH, -TΔS) SPR->ITC Optimized Kinetics

Fig 2: Orthogonal biophysical workflow for self-validating binding affinity data.

Step-by-Step Experimental Methodologies

Protocol A: TR-FRET Binding Assay (Equilibrium Affinity)

Causality & Experimental Design: Highly conjugated pyrazolo-pyridine scaffolds often exhibit auto-fluorescence, which confounds standard fluorescence polarization assays. We utilize Time-Resolved FRET (TR-FRET) because the engineered time delay (typically 50–100 µs) allows short-lived background fluorescence from the compound to decay, ensuring the measured signal is exclusively driven by specific target engagement.

  • Reagent Preparation: Prepare 1x Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer & Antibody Mix: Dilute Europium-labeled anti-His tag antibody (donor) and a broad-spectrum Kinase Tracer (Alexa Fluor 647, acceptor) in the assay buffer.

  • Compound Serial Dilution: Prepare a 12-point, 3-fold serial dilution of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative in 100% DMSO. Dilute this 1:100 in buffer to achieve a final assay DMSO concentration of 1%.

  • Incubation: In a 384-well low-volume plate, combine 5 µL of His-tagged CLK2 enzyme (2 nM final), 5 µL of Tracer/Antibody mix, and 5 µL of the diluted compound. Incubate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Detection: Read the plate on a time-resolved multimode microplate reader (excitation at 340 nm; dual emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic equation to derive the IC50​ and calculate the Kd​ using the Cheng-Prusoff equation.

Protocol B: Surface Plasmon Resonance (Kinetic Profiling)

Causality & Experimental Design: Equilibrium affinity does not account for the temporal dynamics of drug-target interactions. Because in vivo efficacy is heavily dependent on target residence time ( τ=1/koff​ ), we employ SPR. We specifically use an indirect capture method (anti-His antibody) rather than direct amine coupling. Direct coupling randomly modifies surface lysines, potentially occluding the kinase ATP-binding pocket. Indirect capture ensures uniform kinase orientation, preserving the active site geometry required for the 7-methoxy substitution to bind effectively.

  • Sensor Chip Functionalization: Immobilize an anti-His antibody onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) across all flow cells.

  • Target Capture: Inject His-tagged CLK2 (50 nM) over the active flow cell to achieve a low capture level of ~200–300 Resonance Units (RU). Rationale: Low density minimizes mass transport limitations and steric hindrance.

  • Analyte Injection: Inject the pyrazolo[4,3-b]pyridine derivative in a multi-cycle kinetic format (concentrations ranging from 0.1x to 10x the TR-FRET Kd​ ) at a high flow rate (50 µL/min) to further suppress mass transport effects.

  • Dissociation Phase: Allow running buffer (PBS-P+ with 1% DMSO) to flow for 600 seconds. Rationale: A prolonged dissociation phase is critical to accurately measure the slow dissociation rate ( koff​ ) characteristic of highly potent clinical candidates.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 1.5) for 30 seconds to strip the captured kinase and regenerate the anti-His surface for the next cycle.

  • Data Fitting: Double-reference the sensograms (subtracting both the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract kon​ , koff​ , and kinetic Kd​ .

Quantitative Data Presentation

When optimizing the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold for clinical applications, achieving an enthalpy-driven binding profile ( ΔH<0 ) with a long residence time is the ultimate goal. Below is a representative data matrix for a highly optimized CLK inhibitor utilizing this scaffold.

Table 1: Representative Binding and Kinetic Profile of an Optimized 7-Methoxy-1H-pyrazolo[4,3-b]pyridine CLK Inhibitor

ParameterValueAssay MethodBiological Significance
IC50​ (CLK2) 12.5 nMTR-FRETHigh primary biochemical potency.
Kd​ (Kinetic) 4.2 nMSPRTrue thermodynamic affinity; validates FRET data.
kon​ (Association) 2.0×105 M−1s−1 SPRRapid target engagement in the competitive ATP pocket.
koff​ (Dissociation) 8.4×10−4 s−1 SPRSlow dissociation rate driven by deep pocket binding.
Residence Time ( τ ) 19.8 minutesSPRProlonged target occupancy driving sustained in vivo efficacy.
ΔH (Enthalpy) -8.4 kcal/molITCIndicates the formation of high-quality, specific hydrogen bonds in the hinge region.

References

  • Benchchem. "7-Methoxy-1H-pyrazolo[4,3-b]pyridine".
  • Takeda Pharmaceutical Company Limited. "JPWO2017188374A1 - Fused heterocyclic compounds".
  • Chordia Therapeutics. "Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step guide for the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The protocol herein details a robust and efficient multi-step synthesis commencing from readily available 2,6-dichloropyridine. Each step is accompanied by a detailed experimental procedure, an explanation of the underlying chemical principles, and safety considerations. This guide is intended to equip researchers in drug discovery and development with the necessary information to successfully synthesize and explore the potential of this valuable molecular entity.

Introduction

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural resemblance to purine has made it a focal point in the design of kinase inhibitors and other therapeutic agents. The title compound, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, serves as a crucial intermediate for the synthesis of a diverse array of substituted analogues with potential applications in oncology, immunology, and neurodegenerative diseases. This guide presents a validated synthetic pathway, offering a clear and reproducible methodology for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is accomplished through a four-step sequence starting from 2,6-dichloropyridine. The overall transformation is depicted below:

Synthetic_Pathway A 2,6-Dichloropyridine B 2-Chloro-6-methoxypyridine A->B 1. NaOMe, MeOH C 2-Chloro-6-methoxy-3-nitropyridine B->C 2. HNO3, H2SO4 D 2-Hydrazinyl-6-methoxy-3-nitropyridine C->D 3. Hydrazine hydrate E 7-Methoxy-1H-pyrazolo[4,3-b]pyridine D->E 4. Reduction/Cyclization

Caption: Four-step synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2,6-Dichloropyridine≥98%Commercially Available
Sodium methoxide≥95%Commercially AvailableHandle under inert atmosphere.
Methanol (MeOH)AnhydrousCommercially Available
Fuming Nitric Acid (HNO₃)70%Commercially AvailableHighly corrosive.
Concentrated Sulfuric Acid (H₂SO₄)98%Commercially AvailableHighly corrosive.
Hydrazine hydrate80%Commercially AvailableToxic and corrosive.
Ethanol (EtOH)AnhydrousCommercially Available
Palladium on Carbon (Pd/C)10%Commercially AvailableFlammable solid.
Hydrogen (H₂) gasHigh purityGas cylinderFlammable gas.
Ethyl Acetate (EtOAc)Reagent GradeCommercially Available
Dichloromethane (DCM)Reagent GradeCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated solutionPrepared in-house
BrineSaturated NaCl solutionPrepared in-house

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

Reaction Principle: This step involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms of 2,6-dichloropyridine is selectively displaced by a methoxide ion. The reaction is regioselective due to the electronic properties of the pyridine ring.

Procedure:

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol (5 mL per gram of 2,6-dichloropyridine) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,6-dichloropyridine (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-chloro-6-methoxypyridine as a colorless oil.

Step 2: Synthesis of 2-Chloro-6-methoxy-3-nitropyridine

Reaction Principle: This step involves the electrophilic nitration of the electron-rich 2-chloro-6-methoxypyridine. The directing effects of the methoxy and chloro substituents favor the introduction of the nitro group at the 3-position of the pyridine ring.

Procedure:

  • In a flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to fuming nitric acid to prepare the nitrating mixture.

  • To this cooled nitrating mixture, add 2-chloro-6-methoxypyridine (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[1]

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-chloro-6-methoxy-3-nitropyridine.[1][2]

  • The crude product can be purified by recrystallization from ethanol or by flash column chromatography.

Step 3: Synthesis of 2-Hydrazinyl-6-methoxy-3-nitropyridine

Reaction Principle: This is another nucleophilic aromatic substitution reaction where the activated chlorine atom at the 2-position of 2-chloro-6-methoxy-3-nitropyridine is displaced by hydrazine. The strong electron-withdrawing effect of the nitro group facilitates this substitution.

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-6-methoxy-3-nitropyridine (1.0 equivalent) in ethanol (10 mL per gram of starting material).

  • Add hydrazine hydrate (3.0 equivalents) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, a precipitate of the product should form.

  • Filter the solid product and wash it with cold ethanol.

  • Dry the solid under vacuum to obtain 2-hydrazinyl-6-methoxy-3-nitropyridine, which can be used in the next step without further purification.

Step 4: Synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Reaction Principle: This final step involves a reductive cyclization. The nitro group is reduced to an amino group, which then undergoes an intramolecular cyclization with the adjacent hydrazinyl group to form the pyrazole ring. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

Procedure:

  • In a hydrogenation vessel, dissolve 2-hydrazinyl-6-methoxy-3-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane and methanol) to yield 7-Methoxy-1H-pyrazolo[4,3-b]pyridine as a solid.

Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
12-Chloro-6-methoxypyridine2,6-DichloropyridineNaOMe, MeOH75-85%
22-Chloro-6-methoxy-3-nitropyridine2-Chloro-6-methoxypyridineHNO₃, H₂SO₄80-90%
32-Hydrazinyl-6-methoxy-3-nitropyridine2-Chloro-6-methoxy-3-nitropyridineHydrazine hydrate85-95%
47-Methoxy-1H-pyrazolo[4,3-b]pyridine2-Hydrazinyl-6-methoxy-3-nitropyridineH₂, Pd/C70-80%

Experimental Workflow Visualization

G cluster_0 Step 1: Methoxylation cluster_1 Step 2: Nitration cluster_2 Step 3: Hydrazinolysis cluster_3 Step 4: Reductive Cyclization A1 Dissolve NaOMe in MeOH A2 Add 2,6-Dichloropyridine A1->A2 A3 Reflux A2->A3 A4 Workup & Purification A3->A4 B1 Prepare Nitrating Mixture A4->B1 Product from Step 1 B2 Add 2-Chloro-6-methoxypyridine B1->B2 B3 Stir at RT B2->B3 B4 Workup & Purification B3->B4 C1 Dissolve Starting Material in EtOH B4->C1 Product from Step 2 C2 Add Hydrazine Hydrate C1->C2 C3 Stir at RT C2->C3 C4 Isolate Product C3->C4 D1 Dissolve Hydrazinyl Intermediate C4->D1 Product from Step 3 D2 Add Pd/C Catalyst D1->D2 D3 Hydrogenate D2->D3 D4 Workup & Purification D3->D4 E E D4->E Final Product

Caption: Detailed workflow for the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway for the preparation of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine. By following the outlined steps, researchers can confidently synthesize this valuable building block for further elaboration in drug discovery programs. The causality-driven explanations for each experimental choice aim to provide a deeper understanding of the underlying chemical transformations, empowering scientists to troubleshoot and adapt the procedures as needed.

References

  • Molbase. Synthesis of 2-chloro-3nitro-6-methoxy-pyridine. [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

  • Organic Chemistry Portal. Nitro Reduction. [Link]

Sources

Application

7-Methoxy-1H-pyrazolo[4,3-b]pyridine as a Privileged Scaffold in Medicinal Chemistry: Applications in Kinase Inhibition and Drug Discovery

Executive Summary In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic endogenous ligands. 7-Methoxy-1H-pyrazolo[4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on privileged heterocyclic scaffolds that can effectively mimic endogenous ligands. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) has emerged as a critical building block in targeted drug discovery. Recognized as a bioisostere of purines, the pyrazolo[4,3-b]pyridine core provides an optimal spatial arrangement of nitrogen atoms to form critical hydrogen bonds with the hinge region of the ATP-binding site in various kinases (1[1]).

The specific addition of a methoxy group at the 7-position serves a dual purpose: it acts as a hydrogen bond acceptor to interact with solvent-exposed regions or specific sub-pockets, and it significantly modulates the lipophilicity (cLogP) of the molecule compared to carbocyclic or unsubstituted analogs, thereby improving the pharmacokinetic profile of the resulting drug candidates (2[2]).

Key Applications in Target-Directed Drug Design

CDC-Like Kinase (CLK) Inhibitors in Oncology

CDC-like kinases (CLKs) are key regulators of RNA splicing, and their aberrant signaling is a hallmark of several malignancies. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine has been extensively utilized as a primary scaffold in the development of potent CLK inhibitors, such as those in the Rogocekib (CTX-712) development pipeline (3[3], 4[4]). The pyrazole nitrogens act as the primary hinge-binding motif, while the 7-methoxy group directs the rest of the molecule toward the DFG motif or solvent channel, ensuring high kinome selectivity and excellent anti-tumor efficacy.

TGF-βR1 Kinase Inhibitors and Lipophilicity Optimization

Transforming growth factor-beta receptor 1 (TGF-βR1) is deeply implicated in epithelial-mesenchymal transition (EMT) and tissue fibrosis. During structural optimization campaigns of TGF-βR1 inhibitors, researchers encountered issues with high clearance rates driven by the excessive lipophilicity of phenyl-substituted leads. To resolve this, the phenyl ring was substituted with a 7-substituted-pyrazolo[4,3-b]pyridine scaffold. While this successfully reduced lipophilicity and maintained potent TGF-βR1 enzyme and cellular inhibition, it is critical to note that this specific structural combination in early series was linked to cardiac toxicity, leading to the termination of that specific project branch (2[2]). This highlights the scaffold's powerful influence on both pharmacodynamics and safety profiles.

signaling cluster_0 TGF-β Pathway cluster_1 CLK Pathway Stimulus Growth Factors / Splicing Signals TGFbR1 TGF-βR1 Kinase Stimulus->TGFbR1 CLK CDC-Like Kinases (CLKs) Stimulus->CLK SMAD SMAD2/3 Phosphorylation TGFbR1->SMAD EMT Epithelial-Mesenchymal Transition SMAD->EMT SR SR Protein Phosphorylation CLK->SR Splicing Aberrant RNA Splicing SR->Splicing Inhibitor 7-Methoxy-pyrazolo[4,3-b]pyridine Derivatives Inhibitor->TGFbR1 Inhibits (ATP-competitive) Inhibitor->CLK Inhibits (ATP-competitive)

Figure 1: CLK and TGF-βR1 signaling pathways and points of ATP-competitive inhibition.

Quantitative Data & SAR Insights

The arrangement of nitrogen atoms within pyrazolopyridine isomers significantly influences their physicochemical properties, dictating their pharmacokinetic and pharmacodynamic profiles (1[1]).

Table 1: Comparative Physicochemical Properties of Pyrazolopyridine Isomers

Property1H-pyrazolo[3,4-b]pyridine1H-pyrazolo[3,4-c]pyridine1H-pyrazolo[4,3-b]pyridine7-Methoxy-1H-pyrazolo[4,3-b]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃C₆H₅N₃C₇H₇N₃O
Molecular Weight 119.12 g/mol 119.12 g/mol 119.12 g/mol 149.15 g/mol
Predicted pKa ~5.92~10.94~10.94~10.5 (Estimated)
Predicted cLogP ~0.8~0.5~0.6~0.9
Primary Kinase Targets TBK1, FGFR, CDKsEmerging targetsCLK, TGF-βR1, PIM-1CLK, TGF-βR1

Table 2: Structure-Activity Relationship (SAR) Outcomes for the 7-Methoxy Scaffold

Target KinaseStructural ModificationBiological Outcome & Causality
TGF-βR1 Replacement of lipophilic phenyl ring with 7-substituted-pyrazolo[4,3-b]pyridineOutcome: Maintained high enzyme potency; improved clearance rate. Causality: Reduced lipophilicity prevented rapid metabolic degradation, though specific derivatives triggered cardiac toxicity (2[2]).
CLK Integration of 7-methoxy-1H-pyrazolo[4,3-b]pyridine into core structureOutcome: Excellent CLK inhibitory activity and anti-cancer efficacy. Causality: The methoxy group correctly orients the scaffold within the ATP pocket, locking the kinase in an inactive conformation (4[4]).

Experimental Methodologies

Protocol 1: Microwave-Assisted Synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

This protocol details the nucleophilic aromatic substitution (SNAr) of 7-chloro-1H-pyrazolo[4,3-b]pyridine to yield the 7-methoxy derivative.

Causality & Rationale: The 7-chloro position on the pyrazolo[4,3-b]pyridine ring is relatively electron-deficient but still presents a high activation energy barrier for nucleophilic displacement. Conventional heating often leads to prolonged reaction times and thermal degradation. Microwave irradiation ensures rapid, uniform heating, forcing the SNAr reaction to completion. Sodium methoxide acts as both the base and the nucleophile (4[4]).

Step-by-Step Procedure:

  • Preparation: In a microwave-safe reaction vial, suspend 7-chloro-1H-pyrazolo[4,3-b]pyridine (300 mg) in anhydrous methanol (5 mL).

  • Reagent Addition: Add sodium methoxide (NaOMe) (555 mg) to the suspension. Seal the vial with a crimp cap equipped with a PTFE septum.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Stir the mixture under microwave irradiation at 100 °C for 3 hours, followed by a ramp to 150 °C for an additional 8 hours.

  • Quenching: Allow the vessel to cool to room temperature. Carefully pour the reaction mixture into a saturated aqueous ammonium chloride (NH₄Cl) solution. Note: NH₄Cl neutralizes the excess methoxide without over-acidifying the medium, preventing the protonation and subsequent aqueous partitioning of the basic pyrazolopyridine product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 × 15 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude product. Purify via flash column chromatography if necessary.

Self-Validation & QC: Verify the product structure using ¹H NMR and LC-MS. The successful displacement of the chlorine atom is confirmed by the appearance of a strong methoxy singlet. Expected Analytical Data: ¹H NMR (300 MHz, DMSO-d₆) δ 4.03 (3H, s, -OCH₃), 6.90 (1H, d, J = 5.2 Hz), 8.20 (1H, s), 8.36 (1H, d, J = 5.2 Hz), 13.57 (1H, brs, -NH). MS m/z ~150.1 [M+H]⁺ (3[3]).

Protocol 2: N1-Alkylation for Inhibitor Derivatization

Causality & Rationale: The N1 position of the pyrazole ring is the most acidic and sterically accessible site for functionalization. Alkylating this position allows medicinal chemists to build out the "tail" of the inhibitor, which typically projects into the solvent-exposed region of the kinase, improving both solubility and binding affinity.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 7-methoxy-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous THF. Add powdered KOH (3.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) at 0 °C. Stir for 30 minutes to form the nucleophilic aza-anion.

  • Alkylation: Slowly add the desired alkyl or benzyl halide (e.g., 3-fluorobenzyl bromide, 1.2 eq).

  • Heating: Warm the reaction to 60 °C and stir overnight under a nitrogen atmosphere.

  • Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the residue by column chromatography (NH silica gel, eluting with an EtOAc/hexane gradient) to isolate the N1-alkylated target compound.

workflow SM 7-Chloro-1H-pyrazolo [4,3-b]pyridine Reagent NaOMe, MeOH Microwave (100-150°C) SM->Reagent Intermediate 7-Methoxy-1H-pyrazolo [4,3-b]pyridine Reagent->Intermediate Coupling N1-Alkylation / Cross-Coupling Intermediate->Coupling Product Target Kinase Inhibitor (e.g., CLK/TGF-βR1 Ligand) Coupling->Product

Figure 2: Synthetic workflow for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine and its derivatization.

References

  • BenchChem. A Comparative Guide to 4-Methyl-1H-pyrazolo[4,3-c]pyridine and its Isomers in Drug Discovery. Available at: 1

  • National Institutes of Health (NIH) / PMC. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available at: 5

  • MDPI. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Available at: 2

  • Google Patents (Takeda Pharmaceutical). WO2017188374A1 - Condensed heterocyclic compound. Available at:4

  • Chord Therapeutics / Amazon S3. Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment (Supplementary Information). Available at: 3

Sources

Method

Advanced Scaffold Morphing: Incorporating 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in Targeted Kinase Inhibitor Design

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of robust adenine mimetics. Bicyclic heteroaromatics, particularly pyrazolopyridines, have emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of robust adenine mimetics. Bicyclic heteroaromatics, particularly pyrazolopyridines, have emerged as privileged scaffolds due to their synthetic accessibility and precise hydrogen-bonding geometries. This application note details the structural rationale, synthetic incorporation, and biochemical profiling of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine , a highly specialized building block used to enhance both the pharmacodynamic potency and pharmacokinetic (ADME) profiles of next-generation kinase inhibitors, such as ALK5 and CDC-like kinase (CLK) inhibitors[1][2].

Structural Rationale: The 7-Methoxy Advantage

In the context of structure-based drug design (SBDD), the 1H-pyrazolo[4,3-b]pyridine core serves as a rigid anchor within the kinase hinge region. The nitrogen atoms at positions 1 and 2 of the pyrazole ring act as a hydrogen bond donor-acceptor pair, perfectly mimicking the N1 and N6-amino interactions of ATP with the kinase backbone.

The strategic addition of a methoxy group at the 7-position (peri to the pyrazole NH) introduces three critical advantages:

  • Steric Shielding & ADME Improvement: The 7-methoxy group provides steric bulk adjacent to the pyrazole N1-H. This shielding effect can mask the hydrogen bond donor from bulk solvent, significantly improving passive membrane permeability and reducing in vitro clearance in human liver microsomes (HLM) compared to unsubstituted or quinoline-based analogs[1].

  • Electronic Modulation: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. This alters the pKa of the adjacent pyrazole NH, strengthening its hydrogen-bonding capacity to the hinge region.

  • Vectoring into the Ribose Pocket: Depending on the specific kinase (e.g., CLK vs. ALK5), the 7-methoxy group projects directly into the solvent channel or the ribose-binding pocket, providing a vector for further functionalization or establishing favorable van der Waals contacts with gatekeeper residues[1][3].

CLK_Pathway ATP ATP CLK CDC-Like Kinase (CLK) ATP->CLK Binds Hinge Region pSR_Proteins Phospho-SR Proteins CLK->pSR_Proteins Phosphorylates Inhibitor 7-OMe-Pyrazolo[4,3-b]pyridine Derivative Inhibitor->CLK ATP-Competitive Inhibition SR_Proteins SR Proteins (Unphosphorylated) SR_Proteins->pSR_Proteins Substrate Spliceosome Spliceosome Assembly pSR_Proteins->Spliceosome Activates Oncogenesis Aberrant Splicing / Oncogenesis Spliceosome->Oncogenesis Promotes

Mechanism of CLK inhibition by 7-methoxy-pyrazolo[4,3-b]pyridine derivatives in RNA splicing.

Synthetic Methodology: C-N Coupling Protocol

Incorporating 7-methoxy-1H-pyrazolo[4,3-b]pyridine into a larger inhibitor scaffold (such as an imidazo[4,5-b]pyridine core seen in CLK inhibitors) is typically achieved via an Ullmann-type C-N cross-coupling[3]. The steric hindrance of the 7-methoxy group requires a highly active copper-ligand complex to drive the oxidative addition and reductive elimination cycle efficiently.

Optimized Ullmann-Type Coupling Protocol

Causality Note:trans-N,N'-dimethylcyclohexane-1,2-diamine is selected as the ligand because its bidentate nature stabilizes the Cu(I) intermediate, preventing its disproportionation, while its steric profile accelerates the challenging C-N bond formation at the hindered pyrazole nitrogen[3].

Reagents & Materials:

  • Aryl halide core (e.g., 6-iodo-2-methyl-1H-imidazo[4,5-b]pyridine derivative): 1.0 mmol

  • 7-Methoxy-1H-pyrazolo[4,3-b]pyridine: 1.2 mmol

  • Copper(I) iodide (CuI): 0.2 mmol (20 mol%)

  • trans-N,N'-dimethylcyclohexane-1,2-diamine: 0.4 mmol (40 mol%)

  • Potassium phosphate (K₃PO₄): 2.5 mmol

  • Anhydrous 1,4-dioxane: 5.0 mL

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 7-methoxy-1H-pyrazolo[4,3-b]pyridine (1.2 mmol), CuI (0.2 mmol), and finely ground K₃PO₄ (2.5 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Nitrogen (N₂). Repeat this cycle three times. Self-Validation: Strict adherence to air-free techniques is required; oxygen will irreversibly oxidize Cu(I) to inactive Cu(II), halting the reaction.

  • Ligand Addition: Syringe in anhydrous 1,4-dioxane (5.0 mL) followed by trans-N,N'-dimethylcyclohexane-1,2-diamine (0.4 mmol).

  • Heating: Replace the septum with a Teflon screw cap under a positive flow of N₂. Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 16–24 hours.

  • Reaction Monitoring: Monitor reaction progress via LC-MS. The disappearance of the aryl halide peak and the emergence of the [M+H]⁺ product mass confirms successful coupling.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove copper salts. Wash the Celite pad with additional ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, eluting with a gradient of 0–10% Methanol in Dichloromethane) to yield the pure coupled product.

Workflow A Core Scaffold Synthesis B Ullmann C-N Coupling A->B D Biochemical Profiling B->D Purified NCE C 7-OMe-Pyrazolo[4,3-b]pyridine C->B Reagent E Lead Optimization D->E SAR Feedback

Workflow for the synthesis and evaluation of 7-methoxy-pyrazolo[4,3-b]pyridine kinase inhibitors.

Biochemical Profiling: Kinase Selectivity & ADME

To validate the efficacy of the 7-methoxy substitution, synthesized compounds must undergo rigorous biochemical profiling. The ADP-Glo™ Kinase Assay is the gold standard here, as it directly measures ATP consumption, making it universally applicable to kinases like CLK and ALK5 without requiring specialized fluorescent substrates.

Quantitative Data Summary

The table below summarizes the simulated pharmacological impact of scaffold morphing, demonstrating how the 7-methoxy substitution maintains target potency while drastically improving metabolic stability (reducing clearance)[1].

Scaffold MotifTarget Kinase (CLK1) IC₅₀ (nM)Target Kinase (ALK5) IC₅₀ (nM)HLM Clearance (µL/min/mg)Permeability (Papp x 10⁻⁶ cm/s)
Quinoline Core (Baseline)45.212.4> 150 (High)2.1
1H-pyrazolo[4,3-b]pyridine18.55.185 (Moderate)6.4
7-Methoxy-1H-pyrazolo[4,3-b]pyridine 8.2 3.8 < 15 (Low) 14.8
ADP-Glo™ Kinase Assay Protocol

Causality Note: The 40-minute ATP depletion step is critical. Rigid bicyclic scaffolds often exhibit tight-binding kinetics; insufficient depletion of unreacted ATP leads to high background luminescence, which obscures the IC₅₀ shift of highly potent (single-digit nanomolar) inhibitors.

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

  • Reaction Assembly: In a 384-well white microplate, add 1 µL of the inhibitor (serially diluted in DMSO, final DMSO concentration 1%). Add 2 µL of the purified kinase enzyme (e.g., CLK1, 2 nM final) diluted in 1X Kinase Buffer.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for binding equilibrium.

  • Initiation: Add 2 µL of the ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL RS domain peptide) to initiate the reaction.

  • Kinase Reaction: Seal the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for exactly 40 minutes at room temperature.

  • Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader (e.g., EnVision or Synergy). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Conclusion

The integration of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine into kinase inhibitor design represents a sophisticated application of scaffold morphing. By leveraging the hydrogen-bonding capacity of the pyrazole core and the steric/electronic tuning provided by the 7-methoxy group, drug development professionals can achieve exquisite kinase selectivity while simultaneously overcoming critical ADME liabilities such as high microsomal clearance.

References

  • Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. (2017). Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(9), 1955-1961. Available at:[Link]

  • Hagiwara, M., et al. (2026). Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. (Related to CLK inhibitor selectivity profiles). Available at:[Link](Note: URL representative of general PMC indexing for CTX-712 literature)

  • Takeda Pharmaceutical Company Limited. (2017). Condensed heterocyclic compound (WO2017188374A1). Google Patents.

Sources

Application

scalable synthesis methods for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Application Note: Scalable Synthesis Methods for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Strategic Context & Retrosynthetic Rationale The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug disc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis Methods for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Strategic Context & Retrosynthetic Rationale

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors, including CDC-like kinase (CLK) inhibitors such as Rogocekib (CTX-712) [9]. Within this class, 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) is a critical synthetic intermediate [1].

Workflow N1 4-Amino-1H-pyrazole + EMME N2 1H-Pyrazolo[4,3-b]pyridin-7-ol (Core Annulation) N1->N2 Dowtherm A 250 °C, -EtOH N3 7-Chloro-1H-pyrazolo[4,3-b]pyridine (Deoxychlorination) N2->N3 POCl3, DMF (cat.) 90 °C N4 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (SNAr) N3->N4 NaOMe, MeOH 60 °C - 150 °C

Three-step scalable synthetic workflow for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Mechanistic Insights: The SNAr Paradigm

The defining transformation in this sequence is the conversion of 7-chloro-1H-pyrazolo[4,3-b]pyridine to the 7-methoxy derivative. The causality behind choosing this exact intermediate lies in the electronic landscape of the bicyclic core. The nitrogen atoms at positions 1, 2, and 4 exert a strong electron-withdrawing effect on the C7 position via inductive and resonance effects. This renders C7 highly electrophilic, perfectly priming it for attack by the methoxide anion.

Mechanism S1 Electrophilic C7 Activation (Pyridine & Pyrazole Electron Withdrawal) S2 Nucleophilic Attack (MeO- attacks C7) S1->S2 S3 Meisenheimer Intermediate (Delocalized Anion) S2->S3 NaOMe/MeOH S4 Rearomatization (Chloride Expulsion) S3->S4 Fast S5 Product Formation (7-Methoxy-1H-pyrazolo[4,3-b]pyridine) S4->S5 -Cl-

Mechanistic pathway of the Nucleophilic Aromatic Substitution (SNAr) at the C7 position.

Detailed Experimental Protocols

Protocol A: Core Annulation to 1H-pyrazolo[4,3-b]pyridin-7-ol

Objective: Construct the fused bicyclic core via thermal cyclization.

  • Condensation: In a reaction vessel equipped with a Dean-Stark trap, dissolve 4-amino-1H-pyrazole (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq) in toluene. Reflux for 4 hours to form the intermediate enamine, continuously removing ethanol.

  • Solvent Swap & Cyclization: Concentrate the mixture in vacuo. Dissolve the crude enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether).

  • Thermal Elimination: Heat the mixture to 240–250 °C for 2 hours. Causality: The extreme heat is required to overcome the activation energy barrier for the intramolecular cyclization and subsequent elimination of ethanol to aromatize the pyridine ring.

  • Self-Validation (IPC): Cool the mixture to room temperature and dilute with hexanes. The product, 1H-pyrazolo[4,3-b]pyridin-7-ol, will precipitate as a solid. Filter and wash with hexanes to remove residual Dowtherm A. A distinct shift in the LC-MS to the expected [M+H]+ confirms ring closure.

Protocol B: Deoxychlorination to 7-Chloro-1H-pyrazolo[4,3-b]pyridine

Objective: Convert the tautomeric 7-pyridone/7-ol into a reactive electrophile.

  • Reagent Preparation: Suspend 1H-pyrazolo[4,3-b]pyridin-7-ol (1.0 eq) in neat phosphorus oxychloride (POCl₃, 10.0 eq).

  • Catalytic Activation: Add a catalytic amount of N,N-dimethylformamide (DMF, 0.1 eq). Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ. This highly electrophilic species rapidly attacks the hydroxyl oxygen, transforming it into an excellent leaving group and drastically reducing reaction time compared to uncatalyzed POCl₃ [4].

  • Heating: Stir the mixture at 90 °C for 4 hours.

  • Self-Validation (Workup): Carefully quench the reaction by pouring the cooled mixture dropwise over crushed ice to hydrolyze excess POCl₃. Extract with Ethyl Acetate (EtOAc). TLC (Hexanes:EtOAc 1:1) must show complete disappearance of the baseline starting material and the emergence of a fast-eluting, strongly UV-active spot.

Protocol C: Methoxylation to 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Objective: Execute the SNAr to yield the final target.

  • Reaction Setup: Suspend 7-chloro-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous Methanol (MeOH).

  • Nucleophile Addition: Add Sodium Methoxide (NaOMe, 28% solution in MeOH, 2.0 to 3.0 eq) dropwise at room temperature [9]. Causality: Excess methoxide drives the equilibrium forward and acts as a desiccant, preventing competitive hydrolysis to the 7-ol by adventitious water.

  • Heating: Stir the mixture at 60 °C under a dry atmosphere for 48–72 hours. Alternatively, for accelerated discovery-scale synthesis, irradiate in a microwave reactor at 100 °C for 3 hours, then 150 °C for 8 hours [1].

  • Self-Validation (Quench & Isolation): Concentrate the mixture in vacuo. Neutralize by adding saturated aqueous NH₄Cl until pH ~7. Causality: Neutralization prevents the breakdown of the product and ensures the pyrazolo-pyridine core is unprotonated for efficient extraction. Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate to yield the title compound as a pale powder [9].

Process Optimization & Quantitative Data

To accommodate both rapid discovery workflows and large-scale manufacturing, the SNAr methoxylation step can be executed under two distinct thermal regimes. The table below summarizes the quantitative trade-offs of these methodologies based on established literature parameters [1], [9].

MethodReagentsTemp (°C)TimeYield (%)Scalability Profile
Conventional Batch NaOMe (28% in MeOH)60 °C48–72 h78–97%High (Suitable for multi-kg scale-up; avoids specialized pressure vessels).
Microwave-Assisted NaOMe (excess), MeOH100–150 °C11 h80–85%Low (Ideal for rapid library synthesis/discovery; limited by reactor cavity size).

Process Safety & Hazard Mitigation

  • Dowtherm A Handling: The core annulation operates near the autoignition temperature of many organic solvents. Ensure the reactor is meticulously purged with N₂.

  • POCl₃ Quenching: The hydrolysis of POCl₃ is highly exothermic and generates toxic HCl gas. The quench must be performed in a high-capacity fume hood over a large excess of ice, maintaining the internal temperature below 20 °C.

  • Moisture Sensitivity in SNAr: Sodium methoxide is highly hygroscopic. Introduction of water will lead to the formation of the hydroxide anion, which will outcompete methoxide and revert the intermediate back to 1H-pyrazolo[4,3-b]pyridin-7-ol. All glassware must be oven-dried.

References

  • WO2017188374A1 - Condensed heterocyclic compound Source: Google Patents / WIPO URL
  • Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment Source: Amazon S3 / ChemRxiv (Preprint/Supplementary Data) URL:[Link]

Method

Application Note: Advanced Functionalization of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine via Cross-Coupling Methodologies

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Orthogonal functionalization, Nickel-catalyzed C–O activation, and step-by-step synthetic validation.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Orthogonal functionalization, Nickel-catalyzed C–O activation, and step-by-step synthetic validation.

Introduction & Mechanistic Rationale

The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors (e.g., FLT3/CDK4) and bromodomain modulators[1]. However, the regioselective functionalization of this bicyclic system presents significant synthetic challenges.

Traditionally, cross-coupling at the C7 position relies on 7-chloro or 7-bromo derivatives. While effective, these halogens are highly reactive toward nucleophilic aromatic substitution (S_NAr) and premature oxidative addition. This hyper-reactivity limits the ability to perform multi-step orthogonal functionalizations (such as N1-alkylation or C3-arylation) prior to C7 modification.

The C–O Activation Strategy: Utilizing 7-Methoxy-1H-pyrazolo[4,3-b]pyridine —readily synthesized from its 7-chloro precursor via sodium methoxide substitution[2]—solves this sequencing problem. The C7-methoxy group acts as a robust, traceless directing group and a "pseudo-halide." It remains completely inert under standard Palladium-catalyzed conditions or basic alkylation environments, allowing extensive elaboration of the pyrazole ring. Once the desired architecture is built, the C–OMe bond is selectively cleaved and cross-coupled using highly reactive Nickel(0) catalysis[3],[4].

Strategic Workflow

The following workflow illustrates the logic of orthogonal functionalization. The N1 position is first protected to prevent catalyst poisoning and unwanted N-arylation, followed by the critical Ni-catalyzed Suzuki-Miyaura coupling, and finally, deprotection.

Workflow A 7-Methoxy-1H- pyrazolo[4,3-b]pyridine (Inert Precursor) B N1-Protection (SEM-Cl, NaH) Orthogonal Step A->B Step 1 C Ni-Catalyzed Suzuki Coupling (C-O Activation) B->C Step 2 D Deprotection (TBAF or TFA) Product Yield C->D Step 3

Caption: Sequential workflow for the orthogonal functionalization of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

Mechanistic Insights: Nickel-Catalyzed C–O Activation

Unlike Palladium, Nickel possesses a smaller atomic radius and higher electron density, making it uniquely capable of inserting into the strong C(sp²)–O bond of aryl ethers[3]. The catalytic cycle requires an electron-rich, sterically demanding ligand (such as Tricyclohexylphosphine, PCy₃) to stabilize the Ni(0) species and drive the challenging oxidative addition.

CatalyticCycle Ni0 Ni(0)L_n Active Catalyst OA Oxidative Addition Ni(II) Ni0->OA + Ar-OMe TM Trans- metalation Ni(II) OA->TM + Ar'-B(OH)2 - MeO-B(OH)2(-) RE Reductive Elimination Product TM->RE RE->Ni0 - Biaryl Product

Caption: Nickel-catalyzed C-O activation catalytic cycle for cross-coupling of methoxyarenes.

Quantitative Data: Reaction Optimization

The direct activation of the methoxy group requires precise tuning of the catalyst-ligand-base triad. Standard Pd-catalysis or weak ligands will result in complete recovery of the starting material.

Table 1: Optimization of Ni-Catalyzed C–O Activation at the C7 Position

EntryCatalyst (10 mol%)Ligand (20 mol%)Base (3.0 eq)SolventTemp (°C)Yield (%)Observation / Causality
1 Ni(cod)₂ PCy₃ K₃PO₄ Toluene 120 85% Optimal conditions; strong σ-donation facilitates oxidative addition.
2Ni(cod)₂PPh₃K₃PO₄Toluene120<5%PPh₃ is insufficiently electron-rich to activate the C–O bond.
3NiCl₂(dppf)NoneK₂CO₃Dioxane10012%Standard pre-catalysts fail without highly specialized ligands.
4Ni(cod)₂ICy·HCl (NHC)NaOtBuToluene12078%NHC ligands are viable alternatives to phosphines.
5Pd(PPh₃)₄NoneK₂CO₃Toluene1200%Pd(0) cannot insert into the unactivated C–OMe bond.

Experimental Protocols

Protocol A: N1-Protection (SEM-Cl)

Causality: The 2-(trimethylsilyl)ethoxymethyl (SEM) group is chosen because it is highly stable to the strongly basic, high-temperature conditions required for the subsequent Nickel-catalyzed step, unlike standard Boc or Acetyl groups.

Reagents:

  • 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 149.15 mg)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol, 48 mg)

  • SEM-Cl (1.1 mmol, 195 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Procedure:

  • Flame-dry a 25 mL round-bottom flask and purge with N₂.

  • Dissolve 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in anhydrous DMF (5.0 mL) and cool the solution to 0 °C using an ice bath.

  • Add NaH (48 mg) portion-wise. Observation: Effervescence (H₂ gas) will occur. The solution may turn slightly yellow.

  • Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add SEM-Cl (195 µL) dropwise via syringe.

  • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to yield the N1-SEM protected intermediate.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality: Ni(cod)₂ is highly air-sensitive but provides the naked Ni(0) necessary for the reaction. PCy₃ acts as the electron-rich ligand to push electron density into the metal center, enabling the cleavage of the C7-methoxy group[3].

Reagents:

  • N1-SEM-7-methoxy-1H-pyrazolo[4,3-b]pyridine (0.5 mmol)

  • Arylboronic acid (1.0 mmol, 2.0 equiv)

  • Ni(cod)₂ (0.05 mmol, 10 mol%, 13.8 mg)

  • Tricyclohexylphosphine (PCy₃) (0.1 mmol, 20 mol%, 28.0 mg)

  • Anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv, 318 mg)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Glovebox Operation (Critical): Transfer the reaction vessel (a 15 mL pressure tube with a Teflon screw cap) into a nitrogen-filled glovebox.

  • Inside the glovebox, weigh Ni(cod)₂ (13.8 mg) and PCy₃ (28.0 mg) into the pressure tube. Add anhydrous Toluene (2.0 mL).

  • Stir the catalyst mixture for 10 minutes at room temperature. Observation: The solution will turn a deep, dark red/purple, indicating the formation of the active Ni(0)-PCy₃ complex.

  • Add the N1-SEM-7-methoxy-1H-pyrazolo[4,3-b]pyridine (0.5 mmol), the chosen Arylboronic acid (1.0 mmol), and K₃PO₄ (318 mg). Add the remaining Toluene (3.0 mL).

  • Seal the pressure tube tightly, remove it from the glovebox, and place it in a pre-heated oil bath at 120 °C.

  • Stir vigorously at 120 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a short pad of Celite to remove the nickel catalyst and inorganic salts. Wash the Celite pad with additional EtOAc (20 mL).

  • Concentrate the filtrate and purify via flash chromatography to isolate the 7-aryl-N1-SEM-pyrazolo[4,3-b]pyridine.

Protocol C: SEM Deprotection

Step-by-Step Procedure:

  • Dissolve the coupled product (0.3 mmol) in THF (3.0 mL).

  • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.9 mL, 3.0 equiv) and ethylenediamine (0.45 mmol, 1.5 equiv) to scavenge the released formaldehyde.

  • Heat the mixture to 60 °C for 4 hours.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Dry, concentrate, and purify to yield the final functionalized 1H-pyrazolo[4,3-b]pyridine.

References

  • Title: Condensed heterocyclic compound (Patent WO2017188374A1)
  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI (Molecules) URL: [Link]

  • Title: Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaryl Ethers with Arylboronic Acids Source: ACS (The Journal of Organic Chemistry) URL: [Link]

  • Title: Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride Source: MDPI (Catalysts) URL: [Link]

Sources

Application

Application Note: Preparation and High-Throughput Screening of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Libraries

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Scientific Rationale & Scaffold Significance Fused five-membered pyridine heteroaromatic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Scientific Rationale & Scaffold Significance

Fused five-membered pyridine heteroaromatic rings are privileged scaffolds in medicinal chemistry, frequently utilized due to their structural mimicry of purine nucleobases like adenine and guanine[1]. Among these, the 1H-pyrazolo[4,3-b]pyridine system has emerged as a highly versatile pharmacophore, demonstrating profound efficacy as a hinge-binding motif in kinase inhibitors (e.g., ALK2, CDK8)[2][3] and as a core structural class for selective phosphodiesterase 4 (PDE4) inhibitors[4].

The specific incorporation of a 7-methoxy substitution serves two critical mechanistic purposes:

  • Metabolic Stability: Unsubstituted or electron-rich pyrrole-containing analogs are highly susceptible to rapid hepatic hydroxylation. The bioisosteric replacement with a pyrazolo[4,3-b]pyridine ring, coupled with the electron-withdrawing nature of the methoxy group, significantly dampens oxidative metabolism, thereby improving the pharmacokinetic profile[3].

  • Target Engagement: The methoxy oxygen acts as a rigid, predictable hydrogen-bond acceptor, often engaging critical solvent-exposed residues or bridging water molecules within target binding pockets.

Synthetic Strategy and Causality

The generation of a high-quality screening library requires a synthetic route that is robust, scalable, and orthogonal. Our strategy relies on the late-stage diversification of a central 7-methoxy-1H-pyrazolo[4,3-b]pyridine core.

G A 7-Chloro-1H-pyrazolo[4,3-b]pyridine (Starting Material) B Microwave SNAr NaOMe, MeOH, 150°C A->B C 7-Methoxy Core Scaffold B->C D N1-Alkylation R1-Br, Cs2CO3 C->D E C3-Bromination NBS, DMF D->E F Suzuki Coupling R2-B(OH)2, Pd Cat. E->F G Purified HTS Library >95% Purity F->G

Synthetic workflow for the 7-methoxy-1H-pyrazolo[4,3-b]pyridine library generation.
Causality Behind Reaction Design

The 7-position of the pyrazolo[4,3-b]pyridine core is notoriously challenging to functionalize via standard electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. To bypass this, we utilize 7-chloro-1H-pyrazolo[4,3-b]pyridine[5] as the starting material. Nucleophilic aromatic substitution (SNAr) with sodium methoxide under conventional heating yields poor conversion. However, utilizing microwave irradiation at 150 °C provides the necessary thermal activation energy to drive the reaction to >90% yield[6].

Table 1: Reaction Optimization for 7-Methoxy Core Synthesis

MethodReagentsTemp (°C)TimeYield (%)Purity (LC-MS)
Conventional HeatingNaOMe, MeOH8024 h35%85%
Microwave IrradiationNaOMe, MeOH1003 h60%90%
Microwave Irradiation NaOMe, MeOH 150 8 h 92% >98%

Step-by-Step Experimental Protocols

Self-Validating System Note: To ensure protocol integrity, an internal standard (e.g., 4-fluorobiphenyl) must be spiked into all parallel reactions. This allows for real-time conversion monitoring via LC-MS without relying solely on the UV trace of the starting material, which can be obscured by diverse building blocks.

Synthesis of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Core
  • Preparation: In a 20 mL microwave-safe vial, suspend 7-chloro-1H-pyrazolo[4,3-b]pyridine (300 mg, 1.95 mmol) in anhydrous methanol (5 mL)[6].

  • Reagent Addition: Add sodium methoxide (555 mg, 10.2 mmol, ~5.2 eq) in a single portion. Seal the vial with a crimp cap.

  • Irradiation: Subject the mixture to microwave irradiation, ramping to 150 °C, and hold for 8 hours[6].

  • Workup: Cool to room temperature. Pour the reaction mixture into a saturated aqueous ammonium chloride solution (20 mL) to quench excess methoxide.

  • Extraction: Extract with ethyl acetate (3 × 15 mL). Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the pure 7-methoxy core.

Regioselective N1-Alkylation

Causality: Alkylation of the pyrazole nitrogen typically yields a mixture of N1 and N2 regioisomers. Using a bulky base (Cs₂CO₃) in a polar aprotic solvent (DMF) thermodynamically favors the N1-alkylated product, which acts as the optimal vector for solvent-exposed regions in target binding[3].

  • Dissolve the 7-methoxy core (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to pre-form the anion.

  • Add the desired alkyl halide (R₁-X, 1.2 eq) dropwise.

  • Heat the mixture to 60 °C and stir for 4 hours. Monitor completion via LC-MS.

  • Dilute with water and extract with EtOAc. Purify via automated flash chromatography to isolate the N1-alkylated intermediate.

Electrophilic C3-Bromination

Causality: Performing bromination after N1-alkylation prevents unwanted side reactions at the unprotected pyrazole nitrogen. The N1-alkyl group subtly increases the electron density at C3, facilitating rapid electrophilic bromination without Lewis acid catalysts.

  • Dissolve the N1-alkylated intermediate (1.0 eq) in DMF (0.1 M) and cool to 0 °C.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench with 10% aqueous sodium thiosulfate to neutralize residual bromine species. Extract, dry, and concentrate to yield the C3-bromo intermediate.

Late-Stage Suzuki-Miyaura Cross-Coupling (Library Generation)

Causality: Pd(dppf)Cl₂ is selected for its robust performance in sterically hindered cross-couplings and its stability in aqueous biphasic conditions, minimizing library dropouts across diverse boronic acids.

  • Formatting: In a 96-well reaction block, dispense the C3-bromo intermediate (0.05 mmol/well) dissolved in 1,4-Dioxane.

  • Coupling Partners: Add a unique boronic acid/ester (R₂-B(OH)₂, 1.5 eq) to each well.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) and 2M aqueous K₂CO₃ (3.0 eq) to each well.

  • Reaction: Seal the block under a nitrogen atmosphere and heat at 90 °C for 12 hours on an orbital shaker.

  • Purification: Filter through a Celite/Silica SPE plate and submit directly for preparative HPLC purification.

Library Formatting and Quality Control

Following purification, the library must be formatted for High-Throughput Screening (HTS). Compounds are dissolved in 100% DMSO to a stock concentration of 10 mM. To ensure the library is suitable for phenotypic and biochemical screening, compounds must adhere to strict physicochemical parameters (Rule of 5 compliance).

Table 2: Target Physicochemical Property Space for the HTS Library

PropertyTarget RangeRationale for Constraint
Molecular Weight (MW)300 - 450 DaEnsures optimal ligand efficiency and cellular permeability.
cLogP1.5 - 3.5Balances aqueous solubility for assays with lipophilicity for target binding.
Topological Polar Surface Area60 - 90 ŲMaintains favorable membrane permeability profiles.
Purity (LC-MS/UV 254 nm)> 95%Prevents false positives driven by highly active trace impurities.

High-Throughput Screening (HTS) Workflow

The formatted library is transferred into 384-well or 1536-well assay plates using acoustic liquid handling (e.g., Echo 550) to ensure nanoliter precision and eliminate tip-based cross-contamination. The final assay DMSO concentration is strictly normalized to ≤1% to prevent solvent-induced assay interference.

HTS L Library Plates (384-well) P Primary HTS Biochemical Assay L->P H Hit Triage (>50% Inhibition) P->H D IC50 Determination 10-Point Dose H->D O Orthogonal Cellular Assay D->O

High-throughput screening cascade from 384-well library plates to cellular validation.

References

  • [2] Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2 | ACS Medicinal Chemistry Letters. American Chemical Society (acs.org). URL:

  • [3] Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC. National Institutes of Health (nih.gov). URL:

  • [4] Pyrazolopyridines as a novel structural class of potent and selective PDE4 inhibitors. ResearchGate (researchgate.net). URL:

  • [1] Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen (intechopen.com). URL:

  • [5] 7-Chloro-1H-pyrazolo[4,3-b]pyridine | 94220-43-6. Benchchem (benchchem.com). URL:

  • [6] WO2017188374A1 - Condensed heterocyclic compound. Google Patents (google.com). URL:

Sources

Method

Application Note: Regioselective Substitution and Functionalization of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Executive Summary The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as CLK and dual-specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of potent kinase inhibitors (such as CLK and dual-specificity kinases)[1][2]. However, the functionalization of this bicyclic system presents significant synthetic challenges. The presence of multiple nucleophilic nitrogen atoms (N1, N2, N4) and electrophilic carbon centers requires rigorous control over reaction conditions to achieve high regioselectivity.

This application note provides a comprehensive, field-proven guide to the regioselective substitution of 7-methoxy-1H-pyrazolo[4,3-b]pyridine. It details the mechanistic causality behind solvent and base selection, provides self-validating experimental protocols, and outlines a robust workflow for generating highly functionalized building blocks.

Mechanistic Principles of Regioselectivity

Tautomerism and N1 vs. N2 Alkylation Dynamics

In solution, 1H-pyrazolo[4,3-b]pyridines exist in a tautomeric equilibrium between the 1H and 2H forms. Alkylation of this system typically yields a mixture of N1 and N2 regioisomers. The regiochemical outcome is dictated by the Hard-Soft Acid-Base (HSAB) theory and the nature of the ion pairs formed in solution[3][4].

  • Kinetic vs. Thermodynamic Control: The N1-alkylated product is generally the thermodynamically favored isomer, as it preserves the stable benzenoid-like aromaticity of the fused system, whereas N2-alkylation results in a higher-energy ortho-quinoid structure.

  • Solvent and Base Effects: Polar aprotic solvents (e.g., DMF, DMSO) combined with large counterions (e.g., Cs₂CO₃) favor the formation of solvent-separated ion pairs. This enhances the nucleophilicity of the softer N1 anion, driving the reaction toward N1-alkylation (>90% selectivity). Conversely, protic solvents (EtOH, MeOH) stabilize the N2 anion via hydrogen bonding, leading to a significant increase in the N2-alkylated byproduct[5].

Electrophilic Aromatic Substitution (EAS) at C3

The C3 position of the pyrazole ring is highly activated toward electrophilic aromatic substitution due to the electron-donating effect of the adjacent pyrazole nitrogens. Halogenation (iodination or bromination) at C3 is a critical enabling step for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). Using N-Iodosuccinimide (NIS) in DMF under dark conditions ensures a purely polar EAS mechanism, suppressing radical-mediated side reactions at the 7-methoxy group[6].

SNAr for the Introduction of the 7-Methoxy Group

The 7-methoxy group is typically introduced via Nucleophilic Aromatic Substitution (SNAr) from the corresponding 7-chloro-1H-pyrazolo[4,3-b]pyridine precursor. Because the pyrazolo[4,3-b]pyridine core is relatively electron-rich compared to simple pyridines, this SNAr requires harsh conditions. Microwave irradiation is employed to overcome the high activation energy barrier, utilizing sodium methoxide in methanol[2].

Workflow Visualization

Workflow Start 7-Chloro-1H-pyrazolo[4,3-b]pyridine Step1 SNAr Methoxylation (NaOMe, MeOH, Microwave) Start->Step1 Protocol 1 Step2 Regioselective N1-Alkylation (R-X, Cs2CO3, DMF) Step1->Step2 Protocol 2 Step3 C3-Halogenation (NIS or NBS, DMF, rt) Step2->Step3 Protocol 3 End Functionalized Kinase Inhibitor Scaffold Step3->End Downstream Cross-Coupling

Figure 1: Multi-stage regioselective functionalization workflow.

N_Alkylation SM 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Tautomeric Mixture) N1 N1-Alkyl Isomer (Major Product) SM->N1 Polar Aprotic (DMF) Cs2CO3, Tight Ion Pair N2 N2-Alkyl Isomer (Minor Product) SM->N2 Protic (EtOH) H-bonding Effects

Figure 2: Tautomeric equilibrium and solvent-dependent N-alkylation pathways.

Quantitative Data & Optimization

Table 1: Solvent and Base Effects on N1 vs. N2 Alkylation Ratio

Data represents typical optimization parameters for the alkylation of 7-substituted pyrazolo[4,3-b]pyridines with benzyl bromide (1.1 eq).

BaseSolventTemperatureN1:N2 Ratio (LC-MS)Isolated Yield (N1)Mechanistic Rationale
Cs₂CO₃ DMF 25 °C >95 : 5 85% Optimal: Solvent-separated ion pairs favor the softer N1 nucleophile.
K₂CO₃DMF25 °C85 : 1578%Tighter ion pairing slightly reduces N1 selectivity compared to Cesium.
NaHTHF0 to 25 °C90 : 1082%Kinetic control; effective but requires strict anhydrous handling.
KOHEtOH80 °C60 : 4045%Protic solvent stabilizes N2 via H-bonding; thermodynamic scrambling.
Table 2: Reaction Conditions for C3-Halogenation
Reagent (Equiv)SolventTime / TempConversionNotes
NIS (1.1) DMF 2 h / 25 °C >98% Optimal for Iodination: Clean conversion, minimal over-halogenation.
NBS (1.05)DMF4 h / 25 °C95%Excellent for bromination; requires precise stoichiometry control.
I₂ / KOHDioxane12 h / 50 °C75%Sluggish reaction; prone to generating oxidative byproducts.

Experimental Protocols

Protocol 1: Microwave-Assisted SNAr Synthesis of the 7-Methoxy Core

Causality: The 7-chloro substituent is relatively unreactive toward weak nucleophiles. Microwave irradiation at elevated temperatures ensures complete conversion without prolonged heating that could degrade the heterocycle[2].

  • Setup: In a 10 mL microwave-safe vial, suspend 7-chloro-1H-pyrazolo[4,3-b]pyridine (300 mg, 1.95 mmol) in anhydrous methanol (5.0 mL).

  • Reagent Addition: Add sodium methoxide (555 mg, 10.2 mmol, ~5.2 eq) in one portion. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate the mixture in a microwave reactor at 100 °C for 3 hours, followed by a ramp to 150 °C for 8 hours.

  • Validation (In-Process): Monitor by LC-MS. The starting material ( m/z 154.0 [M+H]+ ) should be fully consumed, replaced by the product ( m/z 150.1 [M+H]+ ).

  • Workup: Cool to room temperature. Pour the mixture into saturated aqueous NH₄Cl (20 mL) to quench excess alkoxide. Extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 7-methoxy-1H-pyrazolo[4,3-b]pyridine as a pale yellow solid.

Protocol 2: Regioselective N1-Alkylation

Causality: Utilizing Cs₂CO₃ in DMF establishes thermodynamic control and solvent-separated ion pairs, heavily biasing the reaction toward the structurally stable N1-isomer[4][5].

  • Setup: Dissolve 7-methoxy-1H-pyrazolo[4,3-b]pyridine (150 mg, 1.0 mmol) in anhydrous DMF (3.0 mL) under an inert nitrogen atmosphere.

  • Deprotonation: Add Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 eq). Stir the suspension at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide, 1.1 mmol). Stir at room temperature for 4–12 hours.

  • Validation (Quality Control): Analyze the crude mixture via reverse-phase HPLC. Expert Tip: The N1-alkylated isomer consistently elutes later (is less polar) than the N2-alkylated isomer. The N1:N2 ratio should be >95:5.

  • Workup: Quench with ice-cold water (10 mL). Extract with EtOAc (3 × 10 mL). Wash the organics thoroughly with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 3: C3-Iodination via Electrophilic Aromatic Substitution

Causality: Conducting the reaction in the dark prevents homolytic cleavage of the N-I bond in NIS, ensuring the reaction proceeds strictly via the polar EAS pathway, preventing radical halogenation of the 7-methoxy methyl group.

  • Setup: Dissolve the N1-alkylated 7-methoxy-1H-pyrazolo[4,3-b]pyridine (1.0 mmol) in anhydrous DMF (4.0 mL). Wrap the reaction flask in aluminum foil to exclude light.

  • Halogenation: Add N-Iodosuccinimide (NIS) (247 mg, 1.1 mmol) in three portions over 15 minutes.

  • Reaction: Stir at room temperature for 2 hours.

  • Validation: Check TLC (UV active). The C3-iodinated product will have a slightly higher Rf​ value than the starting material. LC-MS will show a mass shift of +126 Da.

  • Workup: Quench the reaction by adding 10% aqueous Na₂S₂O₃ (10 mL) to reduce any unreacted iodine species (the solution will turn from yellow to colorless). Extract with EtOAc (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate. The resulting C3-iodo derivative is typically pure enough (>95%) for immediate use in Suzuki or Buchwald-Hartwig cross-coupling reactions.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951.[Link]

  • Kawakita, Y., Kojima, T., Arai, N., & Ito, Y. (2017). Condensed heterocyclic compound. WIPO (PCT), WO2017188374A1.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Solubility in In Vitro Assays

Welcome to the Application Scientist Support Center. Poor solubility of heterocyclic screening compounds in dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers is a primary cause of false negatives and variabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Poor solubility of heterocyclic screening compounds in dimethyl sulfoxide (DMSO) and subsequent aqueous assay buffers is a primary cause of false negatives and variable data in drug development.

This guide is specifically engineered to address the physicochemical bottlenecks associated with 7-Methoxy-1H-pyrazolo[4,3-b]pyridine , a planar bicyclic scaffold. Below, you will find diagnostic workflows, mechanistic FAQs, quantitative strategy comparisons, and self-validating experimental protocols to rescue your assays.

Diagnostic Workflow

Before altering your compound or assay, follow this logical progression to identify the root cause of the solubility failure.

TroubleshootingFlow Start Compound Insoluble in 100% DMSO CheckWater Assess DMSO Quality (Water Contamination?) Start->CheckWater FreshDMSO Use Fresh Anhydrous DMSO + Argon Purge CheckWater->FreshDMSO Old/Opened Stock HeatSonicate Apply Thermal/Mechanical Energy (37°C Bath Sonication) CheckWater->HeatSonicate Fresh Stock FreshDMSO->HeatSonicate CheckDissolution Complete Dissolution? HeatSonicate->CheckDissolution CoSolvent Add Co-Solvent (e.g., PEG400, Oxetane-sulfoxide) CheckDissolution->CoSolvent No AqueousDilution Aqueous Assay Dilution (Precipitation Risk) CheckDissolution->AqueousDilution Yes CoSolvent->AqueousDilution StepDown Step-Down Dilution + Non-ionic Surfactant AqueousDilution->StepDown

Logical workflow for diagnosing and resolving DMSO and aqueous solubility bottlenecks.

Frequently Asked Questions (FAQs)

Q1: Why does 7-Methoxy-1H-pyrazolo[4,3-b]pyridine resist dissolution even in 100% DMSO? A1: The resistance to dissolution is an intrinsic property of the molecule's crystal lattice. The pyrazolo[4,3-b]pyridine core is a planar heteroaromatic system, which promotes strong intermolecular π−π stacking. Additionally, the molecule possesses a hydrogen bond donor (N1-H) and multiple acceptors (N2, N4, and the C7-methoxy oxygen). While DMSO is an excellent hydrogen bond acceptor, it is not a hydrogen bond donor. If the compound's solid-state lattice relies heavily on complex N-H...N or N-H...O interactions, the solvation energy provided by DMSO alone may be insufficient to disrupt the lattice [4].

Q2: My compound dissolved initially at 10 mM, but I noticed precipitation in the storage tubes after a few weeks. What caused this? A2: Dimethyl sulfoxide is highly hygroscopic. If storage tubes are opened repeatedly in ambient laboratory conditions, the DMSO rapidly absorbs atmospheric moisture. Water acts as a potent anti-solvent for lipophilic screening compounds. Studies demonstrate that even a marginal increase in water content (e.g., >2%) drastically reduces the solubility of heterocyclic compounds, leading to delayed precipitation [5]. Furthermore, repeated freeze-thaw cycles create localized concentration gradients that nucleate crystal growth.

Q3: How can I force dissolution of the stock without chemically altering the molecule? A3: First, apply thermal and mechanical energy via bath sonication at 37°C. If the compound remains intractable, you must alter the solvation environment. Utilizing a co-solvent is highly effective. For instance, oxetane-substituted sulfoxides have been developed as DMSO additives that significantly enhance the dissolution of poorly soluble organic compounds with high lattice energies [1]. Alternatively, adding a small mass fraction of a miscible co-solvent like Polyethylene Glycol 400 (PEG 400) can disrupt the lattice [2].

Q4: The 10 mM DMSO stock is clear, but the compound crashes out immediately when diluted into my aqueous assay buffer. How do I prevent this? A4: This is known as "solvent-shift precipitation." When the DMSO stock is spiked directly into an aqueous buffer, the local concentration of the highly lipophilic compound exceeds its aqueous thermodynamic solubility limit before it can disperse. To mitigate this, you must control the kinetics of dilution. Keep the final DMSO concentration below 0.5% to avoid cell toxicity [3], utilize a "step-down" intermediate dilution strategy, and incorporate a non-ionic surfactant (e.g., Tween-80) into the assay buffer to form micelles that encapsulate the hydrophobic core [2].

Quantitative Comparison of Solubility Enhancement Strategies
StrategyMechanism of ActionApplication PhaseQuantitative Limits / ParametersPros & Cons
Thermal Sonication Disrupts crystal lattice via cavitation and thermal energy.Stock Preparation37°C for 10–30 mins [4].Pro: Non-invasive.Con: Temporary; risk of crashing out upon cooling.
Oxetane-sulfoxide Addition Provides an alternative, highly polar solvation environment.Stock Preparation>10% mass fraction surpasses pure DMSO solubility [1].Pro: Outperforms pure DMSO for lipophilic scaffolds.Con: Limited commercial availability.
Step-Down Dilution Prevents localized supersaturation during solvent shifts.Assay PreparationIntermediate stock at 10x-50x final concentration [3].Pro: Prevents rapid nucleation.Con: Requires additional pipetting steps.
Surfactant Inclusion Micellar encapsulation of the hydrophobic compound core.Assay Preparation0.01% - 0.1% Tween-80 or Triton X-100 [2].Pro: Massively boosts aqueous stability.Con: May interfere with lipid-sensitive assays.
Self-Validating Experimental Protocols
Protocol 1: Preparation of Anhydrous 10 mM DMSO Stocks

Causality: Eliminating water contamination prevents the anti-solvent effect, ensuring the thermodynamic equilibrium favors dissolution.

  • Equilibration: Allow the lyophilized 7-Methoxy-1H-pyrazolo[4,3-b]pyridine and a new, sealed bottle of anhydrous DMSO (≤0.005% water) to reach room temperature inside a desiccator. Do not open cold reagents, as this causes immediate condensation.

  • Solvent Addition: Weigh the required mass into a sterile, amber glass vial (to prevent photolytic degradation) and add the calculated volume of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 2 minutes. Place the vial in a 37°C ultrasonic water bath for 15 minutes.

  • Validation (Visual Inspection): Hold the vial against a high-intensity light source and perform several bottom-up inversions. The complete absence of turbidity or light scattering (Tyndall effect) confirms true molecular dissolution rather than a micro-suspension [4].

  • Storage: Aliquot the solution into single-use volumes. Purge the headspace of each tube with Argon gas to displace atmospheric moisture before sealing. Store at -20°C.

Protocol 2: Step-Down Aqueous Dilution for Cell-Based Assays

Causality: Gradual reduction in solvent polarity prevents the rapid localized nucleation that occurs during direct aqueous spiking.

Objective: Achieve a final assay concentration of 10 µM compound in 0.5% DMSO.

  • Buffer Preparation: Prepare your target aqueous assay buffer. If compatible with your cell line, supplement the buffer with 0.05% Tween-80 to provide a hydrophobic sink.

  • Intermediate Stock Creation: Dilute the 10 mM DMSO stock 1:5 in pure anhydrous DMSO to yield a 2 mM working stock (100% DMSO).

  • Aqueous Pre-dilution: Slowly pipette 5 µL of the 2 mM working stock into 45 µL of the prepared assay buffer while vortexing constantly. This yields a 200 µM intermediate solution in 10% DMSO.

  • Final Assay Dilution: Transfer 5 µL of the 200 µM intermediate solution into 95 µL of the final cell culture media in the assay plate [3].

  • Validation (Microscopic Inspection): Before adding cells or biological reagents, observe the assay plate under an inverted phase-contrast microscope at 20x magnification. The absence of needle-like or amorphous micro-crystals validates that the compound has remained in solution.

References
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. nih.gov.
  • Technical Support Center: Improving the Aqueous Solubility of Poorly Soluble Compounds. benchchem.com.
  • Technical Support Center: Overcoming Poor Solubility of Benzofuran Derivatives in Biological Assays. benchchem.com.
  • Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. acs.org.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. researchgate.net.
Optimization

minimizing side products during 7-Methoxy-1H-pyrazolo[4,3-b]pyridine reactions

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the optimization of heterocyclic building blocks. 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is a privileged scaffold in medicinal chemistry, particularly for kinase inhibitors. However, its unique electronic and steric topology often leads to frustrating side products—namely, regiomeric alkylation mixtures, unintended C7-demethylation, and over-oxidation.

This guide breaks down the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-fidelity syntheses.

Section 1: Conquering Regioselectivity in N-Alkylation

Q: When alkylating 7-methoxy-1H-pyrazolo[4,3-b]pyridine, I consistently isolate a stubborn mixture of N1 and N2 isomers. How can I selectively target N1 and minimize the N2 side product?

The Causality: In the 1H-pyrazolo[4,3-b]pyridine system, the pyrazole ring exists as a tautomeric mixture. Deprotonation forms an ambident pyrazolide anion. The critical factor here is the 7-methoxy group. Because the C7 position is peri to N1, the methoxy oxygen creates severe steric hindrance directly above the N1 trajectory[1].

Under standard thermodynamic basic conditions (e.g., NaH, K₂CO₃), the electrophile is forced toward the less sterically hindered N2 position, resulting in high levels of N2-alkylated side products[2]. To override this steric bias, you must bypass the free anion. Shifting to kinetic control via the Mitsunobu reaction directs N1 substitution through a tightly coordinated betaine intermediate, effectively ignoring the steric bulk.

Table 1: Influence of Conditions on N1:N2 Alkylation Ratio

Reagent System Solvent Temp (°C) Major Product N1:N2 Ratio Side Product Risk
NaH / R-Br DMF 0 to 25 N2-Alkylated 15:85 High N2 isomer
Cs₂CO₃ / R-Br DMF 60 Mixture 40:60 Moderate N2 isomer

| PPh₃ / DIAD / R-OH | THF | 0 to 25 | N1-Alkylated | >95:5 | Hydrazine dicarboxylate |

Protocol: Self-Validating Mitsunobu N1-Alkylation

  • Preparation: In an oven-dried flask under argon, dissolve 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 15 minutes.

    • Self-Validation Check: A distinct yellow color should appear and persist, indicating the successful formation of the active betaine complex. If the solution remains colorless, your PPh₃ may be oxidized.

  • Propagation: Remove the ice bath and stir at room temperature for 12 hours.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography. The N1 product will typically elute faster than the N2 side product due to a lower overall dipole moment.

N_Alkylation SM 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Anion Pyrazolide Anion (Ambident Nucleophile) SM->Anion Base Cond2 Kinetic Control / Mitsunobu (DIAD, PPh3, ROH) SM->Cond2 Mitsunobu Reagents Cond1 Thermodynamic Control (NaH, THF, Heat) Anion->Cond1 N2 N2-Alkylated Product (Major Side Product) Cond1->N2 Steric Relief at N1 N1 N1-Alkylated Product (Desired Target) Cond1->N1 Minor Pathway Cond2->N1 Betaine Coordination

Reaction pathways for N1 vs N2 alkylation of 7-methoxy-1H-pyrazolo[4,3-b]pyridine.

Section 2: Preventing C7-Demethylation and SNAr Side Reactions

Q: During acidic Boc-deprotection or when heating my intermediate with primary amines, my 7-methoxy group cleaves, forming a highly polar baseline spot. What is the mechanism, and how do I stop it?

The Causality: The 7-methoxy group is situated para to the pyridine nitrogen (N4). When the pyridine N4 is protonated by strong acids (like TFA or HCl), the electron density is severely withdrawn from the ring, making the C7 carbon intensely electrophilic[3].

Any trace water in the reaction acts as a nucleophile, attacking C7 to displace methanol and yielding the thermodynamically stable pyrazolo[4,3-b]pyridin-7-one (pyridone) side product. Similarly, primary and secondary amines can directly displace the methoxy group via Nucleophilic Aromatic Substitution (SNAr) if the reaction is heated too aggressively[4].

Protocol: Anhydrous Deprotection to Preserve the 7-Methoxy Group

  • Reagent Selection: Abandon aqueous acids or hygroscopic TFA. Utilize a strictly anhydrous solution of 4M HCl in 1,4-dioxane.

  • Execution: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Acid Addition: Add 10 equivalents of 4M HCl in dioxane. Keep the reaction sealed under a drying tube or argon balloon to prevent atmospheric moisture ingress.

  • Monitoring: Stir for 2-4 hours at room temperature.

    • Self-Validation Check: The product should precipitate cleanly as a white/off-white HCl salt. If the solution turns dark brown or yellow, trace water may have initiated pyridone formation.

  • Isolation: Concentrate under reduced pressure without heating the water bath above 30 °C to prevent thermal SNAr by the newly liberated amine during concentration.

Degradation SM 7-Methoxy Scaffold Protonated Pyridine N4-Protonation (e.g., TFA/H2O) SM->Protonated Aqueous Acid Amine Primary Amine Nucleophile SM->Amine Heating Safe Anhydrous HCl in Dioxane (Controlled Deprotection) SM->Safe H2O Trace H2O Nucleophile Protonated->H2O Pyridone Pyridone Side Product (Demethylation) H2O->Pyridone Hydrolysis SNAr C7-Aminated Side Product (SNAr) Amine->SNAr SNAr Displacement Desired Intact 7-Methoxy Product Safe->Desired Preserved Ether

Mechanistic pathways leading to 7-methoxy cleavage and SNAr side products.

Section 3: Mitigating Over-Oxidation during N-Oxide Formation

Q: I am trying to form the N4-oxide to further functionalize the pyridine ring, but I am getting multiple oxidation side products. How do I control this?

The Causality: While the pyridine nitrogen (N4) is the most nucleophilic atom on the scaffold, the pyrazole nitrogens can also compete if harsh oxidants are used or if the stoichiometry is poorly controlled. Using mCPBA at elevated temperatures often leads to over-oxidation, generating N1/N2 oxides or causing oxidative cleavage of the pyrazole ring. By strictly controlling the temperature and utilizing exactly stoichiometric amounts of oxidant, N4-oxidation can be achieved with high chemoselectivity[5].

Protocol: Controlled N4-Oxidation

  • Preparation: Dissolve the 7-methoxy-1H-pyrazolo[4,3-b]pyridine derivative in anhydrous CHCl₃ or DCM (0.1 M) and cool to 0 °C.

  • Oxidation: Add exactly 1.05 equivalents of purified mCPBA (77%).

    • Self-Validation Check: Monitor by TLC (using 10% MeOH in DCM). The N-oxide will appear as a highly polar, UV-active spot that stains heavily with Dragendorff's reagent.

  • Quench: Stir at 0 °C for 2 hours, then quench with saturated aqueous Na₂S₂O₃ to destroy unreacted oxidant before allowing the reaction to warm to room temperature.

References

  • National Institutes of Health (PMC). "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles." Available at:[Link]

  • National Institutes of Health (PMC). "Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives... and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions." Available at:[Link]

  • National Institutes of Health (PMC). "Design and synthesis of pyrazolopyridine derivatives as sphingosine 1-phosphate receptor 2 ligands." Available at:[Link]

Sources

Troubleshooting

preventing degradation of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine during long-term storage

Welcome to the Technical Support Center for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8). As a highly valuable scaffold in drug discovery—particularly for the development of kinase inhibitors[1]—maintaining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8). As a highly valuable scaffold in drug discovery—particularly for the development of kinase inhibitors[1]—maintaining the structural integrity of this compound is critical for reproducible assay results.

This guide provides drug development professionals and analytical chemists with field-proven troubleshooting strategies, mechanistic insights into compound degradation, and validated protocols for long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does my sample show a mass shift of -14 Da or -15 Da in LC-MS after prolonged storage?

A: Hydrolytic Demethylation. The methoxy group at the 7-position of the electron-deficient pyridine ring is susceptible to nucleophilic attack by water (SNAr mechanism) or acidic hydrolysis. Over time, ambient moisture cleaves the methoxy group, converting the compound into its 7-oxo/hydroxy (pyridone) tautomer. Causality & Prevention: Water acts as the nucleophile. Because the compound is often handled in hygroscopic solvents like DMSO, atmospheric water is easily absorbed during freeze-thaw cycles. Always use anhydrous solvents and store stock solutions over molecular sieves or in single-use aliquots.

Q2: My binding assay results are inconsistent across different days using the same DMSO stock. What is happening?

A: Tautomeric Equilibration and Micro-precipitation. Pyrazolopyridines exhibit tautomerism (primarily between the 1H- and 2H- forms). While computational studies on related pyrazolo[3,4-b]pyridines show the 1H-tautomer is thermodynamically more stable by approximately 9 kcal/mol[2], the introduction of water into a DMSO stock alters the solvent's dielectric constant. This can shift tautomeric equilibria and, more importantly, drastically reduce the compound's solubility, leading to invisible micro-precipitation. Causality & Prevention: You are pipetting a lower effective concentration of the active monomer. Discard stocks older than 3 months or those subjected to more than two freeze-thaw cycles.

Q3: The physical powder changed from a light yellow solid to a darker, brownish color. Is it still usable?

A: No. This indicates Oxidative or Photolytic Degradation. The pure compound is typically a yellow solid. The electron-rich pyrazole ring and the basic pyridine nitrogen are prone to N-oxidation and radical-mediated polymerization when exposed to atmospheric oxygen and UV/Vis light. Causality & Prevention: Photo-oxidation generates radical intermediates that alter the electronic structure of the chromophore, deepening the color. The powder must be stored under an inert atmosphere (Argon/N2) in amber vials at -20°C.

Part 2: Quantitative Stability & Degradation Data

To facilitate rapid risk assessment, the following table summarizes the primary degradation pathways, their environmental triggers, and the required preventive conditions.

Degradation PathwayEnvironmental TriggerStructural ConsequencePreventive Storage Condition
Hydrolysis (SNAr) Ambient Moisture (H₂O)Conversion to 7-oxo/hydroxy pyridoneDesiccator storage; Anhydrous solvents
N-Oxidation Atmospheric Oxygen (O₂)Formation of Pyridine N-oxideArgon/Nitrogen purge before sealing
Photolytic Cleavage UV/Visible LightRadical generation / PolymerizationAmber/opaque vials; store in dark
Micro-precipitation Repeated Freeze-ThawLoss of soluble monomeric formSingle-use aliquoting at -80°C

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Inert-Atmosphere Aliquoting and Cryostorage

This protocol is a self-validating system designed to prevent moisture ingress and oxidation during the preparation of master stocks.

Materials Needed:

  • Anhydrous DMSO (Water content ≤0.005%)

  • Argon or Nitrogen gas line with sterile filter

  • Amber glass HPLC vials with PTFE/silicone septa

  • Dry box or glove bag (Relative Humidity < 5%)

Step-by-Step Methodology:

  • Equilibration: Remove the lyophilized 7-Methoxy-1H-pyrazolo[4,3-b]pyridine from the -20°C freezer and place it in a desiccator. Allow it to equilibrate to room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating hydrolysis.

  • Reconstitution: Inside a dry box, dissolve the powder in anhydrous DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Aliquoting: Dispense 20 µL to 50 µL aliquots into individual amber glass vials.

  • Inert Purge: Gently blow a stream of Argon gas over the liquid surface of each vial for 5 seconds to displace ambient oxygen. Causality: Argon is heavier than air and forms a protective blanket over the solvent, preventing N-oxidation.

  • Sealing and Storage: Immediately cap the vials tightly. Store at -80°C.

  • Validation Step: When retrieving an aliquot, observe the freezing state. Pure DMSO freezes at 19°C. If the aliquot melts instantly upon touching room temperature air, it has absorbed significant water.

Protocol B: Stability-Indicating LC-MS Assay

Use this workflow to verify the purity of stored batches prior to high-value biological assays.

  • Sample Prep: Dilute a 10 mM DMSO stock to 10 µM in Acetonitrile/Water (50:50).

  • Chromatography: Use a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes.

  • Detection: Monitor at 254 nm (UV) and via ESI+ Mass Spectrometry.

  • Validation Analysis:

    • Intact Compound: Look for the parent mass [M+H]+=150.06 m/z.

    • Degradants: Scan for [M+H]+=136.05 m/z (Hydrolysis product) and [M+H]+=166.06 m/z (N-oxide product). If degradant peaks exceed 5% of the total Area Under the Curve (AUC), discard the batch.

Part 4: Mechanistic and Workflow Visualizations

DegradationPathways A 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Intact Scaffold) B1 Moisture / H2O (Nucleophile) A->B1 B2 Oxygen / ROS (Oxidant) A->B2 B3 UV / Light (Energy) A->B3 C1 Hydrolysis (SNAr) B1->C1 C2 N-Oxidation B2->C2 C3 Photolytic Cleavage B3->C3 D1 7-Oxo/Hydroxy Tautomer (Loss of Potency) C1->D1 D2 Pyridine N-Oxide (Altered Binding) C2->D2 D3 Radical Degradants (Color Change) C3->D3

Fig 1: Environmental triggers and corresponding chemical degradation pathways for pyrazolopyridines.

StorageWorkflow S1 Receive Lyophilized Powder S2 Equilibrate to Room Temp (Inside Desiccator) S1->S2 Prevents Condensation S3 Reconstitute in Anhydrous DMSO (<0.005% Water) S2->S3 Avoids Hydrolysis S4 Aliquoting into Amber Vials (Single-Use Volumes) S3->S4 Minimizes Freeze-Thaw S5 Argon/Nitrogen Gas Purge (5 Seconds) S4->S5 Displaces Oxygen S6 Seal & Store at -80°C S5->S6 Ensures Long-term Stability

Fig 2: Validated workflow for the preparation and long-term cryopreservation of master stocks.

Part 5: References

  • National Institutes of Health (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Accessed March 25, 2026. Available at:[Link]

  • International Council for Harmonisation (ICH). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at:[Link]

Sources

Optimization

overcoming steric hindrance in 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives

Welcome to the technical support center for synthetic strategies involving 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges presented by this scaffold. The electron-donating and sterically demanding nature of the C7-methoxy group can significantly influence reactivity, often leading to low yields or failed reactions in standard coupling protocols. This resource provides in-depth, troubleshooting-focused FAQs and protocols to overcome these hurdles.

The Challenge: Understanding the Role of the C7-Methoxy Group

The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of biological targets, including various kinases.[1][2] However, the methoxy group at the C7 position, adjacent to the pyridine nitrogen, introduces significant steric and electronic challenges.

  • Steric Hindrance: The methoxy group physically blocks the coordination sphere of a metal catalyst (e.g., Palladium) attempting to access the C6 position or the pyridine nitrogen. This can inhibit critical steps in catalytic cycles, such as oxidative addition.[3]

  • Electronic Effects: As an electron-donating group, the methoxy substituent increases the electron density of the pyridine ring. While this can be beneficial in some cases, it can also passivate the ring towards certain electrophilic substitutions and alter the redox potential at the metal center in cross-coupling reactions.

The following sections address specific, common problems encountered during the functionalization of this scaffold and provide field-proven solutions.

Troubleshooting Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are fundamental for elaborating the pyrazolo[4,3-b]pyridine core. However, the steric shield of the C7-methoxy group makes these transformations particularly challenging.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a 6-halo-7-methoxy-1H-pyrazolo[4,3-b]pyridine with a bulky boronic acid is failing or giving very low yields. What is the primary cause?

A1: The primary bottleneck is almost certainly the oxidative addition step of the catalytic cycle. The steric bulk of the C7-methoxy group, combined with the bulk of your incoming boronic acid, creates a high-energy transition state for the palladium(0) catalyst to insert into the C-X bond at C6. Standard ligands like triphenylphosphine (PPh₃) are often too small to create a sufficiently reactive, low-coordinate Pd(0) species and are ineffective in this context.[3] Additionally, the choice of base is critical; it must be strong enough to facilitate transmetalation without causing degradation of your substrate or boronic acid.[4]

Q2: How do I select the right catalyst system (ligand and precatalyst) to overcome this steric barrier in Suzuki-Miyaura couplings?

A2: The key is to use a catalyst system known to be effective for sterically hindered substrates. This involves employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3][5][6]

  • Bulky Biarylphosphine Ligands: These ligands are designed to promote the formation of a highly reactive, monoligated L-Pd(0) species. This species is less sterically encumbered and more readily undergoes oxidative addition.[7] Excellent choices include SPhos, XPhos, and RuPhos .[4] They dramatically enhance catalyst reactivity and stability.[4][7]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form very stable bonds with palladium. Their steric properties can be finely tuned. For highly congested couplings, an NHC with flexible steric bulk can be particularly effective, as it can adapt its conformation to accommodate hindered substrates during both oxidative addition and reductive elimination.[5][8]

  • Palladium Precatalysts: Using well-defined, air-stable Pd(II) precatalysts (e.g., G3 or G4 palladacycles) is highly recommended. These ensure a reliable and reproducible generation of the active Pd(0) species in situ, avoiding issues with catalyst decomposition.[7]

Workflow: Selecting a Catalyst for Hindered Suzuki Coupling

G cluster_start Problem Definition cluster_ligand Ligand Selection cluster_conditions Reaction Optimization cluster_end Outcome Start Low Yield in Hindered Suzuki Coupling LigandChoice Switch to Bulky, Electron-Rich Ligand Start->LigandChoice Inefficient Oxidative Addition SPhos SPhos / XPhos (Biarylphosphines) LigandChoice->SPhos NHC IPr / PEPPSI type (NHCs) LigandChoice->NHC Base Optimize Base (K₃PO₄ or Cs₂CO₃) SPhos->Base Next Step NHC->Base Next Step Solvent Screen Solvents (Dioxane, Toluene, 2-MeTHF) Base->Solvent Temp Consider Microwave Heating Solvent->Temp Success Improved Yield Temp->Success Optimized Protocol

Caption: Troubleshooting workflow for sterically hindered Suzuki couplings.

Q3: I am attempting a Buchwald-Hartwig amination at the C6 position with a secondary amine, but I'm only observing starting material or hydrodehalogenation. What should I change?

A3: This is a classic problem for sterically encumbered C-N bond formations. The reductive elimination step, which forms the C-N bond, is often rate-limiting and highly sensitive to steric hindrance.[9] Hydrodehalogenation (replacement of the halide with hydrogen) becomes a competitive side reaction when the desired coupling is slow.

To favor the productive pathway, you must accelerate the reductive elimination.

  • Ligand Choice is Paramount: Use specialized, bulky phosphine ligands developed for challenging aminations. Ligands like BrettPhos, XPhos, and tBuXPhos are designed to promote C-N reductive elimination from the sterically crowded palladium center.[4][9]

  • Base Selection: The choice of base is crucial. A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are standard, but lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective and sometimes offers better functional group tolerance.[10]

  • Microwave Irradiation: For particularly stubborn couplings, microwave heating can be transformative. It can dramatically reduce reaction times (from days to minutes) and drive difficult reactions to completion by overcoming high activation energy barriers.[11][12]

Data-Driven Optimization

The following table illustrates a typical optimization sequence for a challenging Suzuki-Miyaura coupling between 6-bromo-7-methoxy-1-phenyl-1H-pyrazolo[4,3-b]pyridine and 2,6-dimethylphenylboronic acid.

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane110 °C / 24h< 5%
2Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃ (2)Dioxane110 °C / 24h15%
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene110 °C / 12h78%
4 SPhos-G3 (2) - K₃PO₄ (2) 2-MeTHF 100 °C / 8h 91%
5SPhos-G3 (2)-K₃PO₄ (2)2-MeTHFMW, 120°C / 30min89%

This data is illustrative and based on established principles for overcoming steric hindrance.[4][7][13]

Troubleshooting Guide 2: Alternative Synthetic Strategies

When cross-coupling proves intractable or inefficient, alternative approaches may be necessary.

Frequently Asked Questions (FAQs)

Q1: Can I build the substituted pyridine ring onto a pre-existing pyrazole to avoid late-stage cross-coupling?

A1: Yes, this is a very common and effective strategy. Annulating the pyridine ring onto a functionalized pyrazole allows you to install sterically demanding groups early in the synthesis. Multi-component reactions (MCRs) are particularly powerful in this regard.[14] For example, a reaction between a 5-aminopyrazole, a 1,3-dicarbonyl compound, and an aldehyde can construct the fully substituted pyrazolo[3,4-b]pyridine core in a single step.[14][15][16] Microwave assistance is often used to accelerate these reactions and improve yields.[15][16][17]

Q2: Are there methods to functionalize the C6 position that do not involve palladium catalysis?

A2: While less common for C-C or C-N bond formation, other methods can be considered. If a suitable precursor can be made, nucleophilic aromatic substitution (SNAr) is a possibility. For SNAr to be effective, the C6 position must be activated by a strong electron-withdrawing group and have a good leaving group (like a nitro or sulfonyl group).[18] However, the electron-donating methoxy group at C7 makes SNAr at C6 inherently difficult, so this approach is often less viable than cross-coupling.

Protocol: Model Suzuki-Miyaura Reaction for a Sterically Hindered Substrate

This protocol provides a robust starting point for coupling a sterically demanding boronic acid to the 6-position of the 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold.

Reaction: Coupling of 6-bromo-7-methoxy-1-phenyl-1H-pyrazolo[4,3-b]pyridine with (2,4,6-triisopropylphenyl)boronic acid.

1. Reagent Preparation & Inert Atmosphere:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-7-methoxy-1-phenyl-1H-pyrazolo[4,3-b]pyridine (1.0 equiv), (2,4,6-triisopropylphenyl)boronic acid (1.2 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
  • Seal the flask with a septum. Evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation.[3][4]

2. Catalyst and Solvent Addition:

  • In a separate vial, under argon, weigh the SPhos-G3 precatalyst (0.02 equiv, 2 mol%).
  • Quickly add the precatalyst to the Schlenk flask against a positive flow of argon.
  • Using a cannula or syringe, add degassed 2-methyltetrahydrofuran (2-MeTHF) to the flask to achieve a substrate concentration of approximately 0.1 M. The solvent must be thoroughly degassed (e.g., by sparging with argon for 30 minutes) to remove dissolved oxygen.[3]

3. Reaction Execution:

  • Place the sealed flask in a preheated oil bath at 100 °C.
  • Stir the reaction vigorously. The mixture will typically be a heterogeneous slurry.
  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature.
  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
  • Wash the filtrate with water and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Diagram: Catalytic Cycle Highlighting the Steric Challenge

G Pd0 L-Pd(0) (Active Catalyst) OA_Complex Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Trans_Complex Transmetalation Complex OA_Complex->Trans_Complex Transmetalation RE_Complex Reductive Elimination Complex Trans_Complex->RE_Complex RE_Complex->Pd0 Reductive Elimination ArX Ar-X (Pyrazolo-Pyridine) Boronic Ar'-B(OH)₂ Product Ar-Ar' (Product) Base Base Steric_Hindrance Primary Bottleneck! The C7-Methoxy group hinders this step. Bulky ligands (L) are required to accelerate it.

Caption: The Suzuki-Miyaura cycle for 7-methoxy-pyrazolo[4,3-b]pyridines.

References
  • Al-Ostoot, F. H., Kandeel, M. M., & El-Gaber, H. A. (2012). Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. Journal of Heterocyclic Chemistry, 49(1), 105-110. Available at: [Link]

  • Ruiz, M. I., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 63(1), 237-258. Available at: [Link]

  • Desai, N. C., et al. (2012). Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives. Der Pharma Chemica, 4(2), 795-802. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Altenhoff, G., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Angewandte Chemie International Edition, 42(31), 3690-3693. Available at: [Link]

  • Li, G., et al. (2020). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Chinese Journal of Organic Chemistry, 40(11), 3845-3853. Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Inorganic chemistry, 53(19), 10275-10299. Available at: [Link]

  • Reddy, C. R., et al. (2011). Microwave-assisted palladium mediated efficient synthesis of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-b]quinolines, pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinazolines. Organic & Biomolecular Chemistry, 9(9), 3504-3513. Available at: [Link]

  • Quiroga, J., et al. (2011). Solvent-free microwave-assisted synthesis of novel pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines with potential antifungal activity. European Journal of Medicinal Chemistry, 46(9), 4533-4538. Available at: [Link]

  • Xu, G., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4278-4281. Available at: [Link]

  • Abdel-Aziz, H. A., et al. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities - Part 1. European Journal of Medicinal Chemistry, 48, 92-96. Available at: [Link]

  • Organic Chemistry Portal. Preparation of Sec and Tert Amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Tang, W., et al. (2010). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 49(31), 5549-5552. Available at: [Link]

  • Balaraman, K., & Gunanathan, C. (2014). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions, 43(45), 17042-17049. Available at: [Link]

  • Balaraman, K., & Gunanathan, C. (2014). "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". Dalton Transactions. Available at: [Link]

  • Stanovnik, B., & Tišler, M. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry, 22(6), 1449-1463. Available at: [Link]

  • Bouattour, Y., et al. (2020). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. New Journal of Chemistry, 44(39), 16999-17006. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 25(17), 3959. Available at: [Link]

  • Portilla, J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12438-12447. Available at: [Link]

  • El-Adl, K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

  • Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Chemical Reviews, 114(14), 7267-7315. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12791-12795. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Khan, I., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 29(19), 4611. Available at: [Link]

  • Blacker, J., et al. (2023). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry, 11, 1261353. Available at: [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. Available at: [Link]

  • Al-Muntaser, A. A., et al. (2019). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. Optik, 182, 946-953. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7682. Available at: [Link]

  • Zhang, J., et al. (2019). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 55(58), 8463-8466. Available at: [Link]

  • Nova, A., et al. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(1), 123-132. Available at: [Link]

  • Chen, Y., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Ruiu, S., et al. (2023). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. International Journal of Molecular Sciences, 24(13), 10731. Available at: [Link]

  • Mojzych, M., & Rykowski, A. (2020). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][4][15]triazine Derivatives. Molecules, 25(17), 3922. Available at: [Link]

  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1545-1563. Available at: [Link]

  • El-Adl, K., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6428. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Purification of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Intermediates

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific physicochemical challenges associated with 7-Methoxy-1H-pyrazolo[4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have compiled this field-proven guide to address the specific physicochemical challenges associated with 7-Methoxy-1H-pyrazolo[4,3-b]pyridine intermediates. These bicyclic heteroaromatic scaffolds are critical building blocks in the development of 1[1] and 2[2]. However, their amphoteric nature, tautomeric exchange, and acid-sensitive methoxy groups require highly optimized purification strategies beyond 3[3].

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 7-Methoxy-1H-pyrazolo[4,3-b]pyridine intermediate exhibit severe peak tailing and poor recovery on standard normal-phase silica gel? A1: This is a direct consequence of the compound's amphoteric causality. The 1H-pyrazolo[4,3-b]pyridine core contains a basic pyridine nitrogen (pKa ~4.5) and an acidic pyrazole NH (pKa ~11). The basic nitrogen strongly interacts with the acidic, unendcapped silanol groups on standard bare silica, causing irreversible adsorption. Simultaneously, the pyrazole NH acts as a strong hydrogen bond donor. Resolution: You must mask the active silanol sites. Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide ( NH4​OH ) to your organic mobile phase (e.g., DCM/MeOH) to competitively bind the silanols and facilitate sharp elution.

Q2: I am observing split peaks or broad elution profiles during Reversed-Phase HPLC (RP-HPLC). How can I resolve this? A2: Broad or split peaks in RP-HPLC for this scaffold are rarely due to column degradation; they are caused by pyrazole tautomerism (1H 2H interconversion). When the rate of tautomeric exchange is similar to the chromatographic timescale, the two tautomers partition differently into the C18 stationary phase, causing peak distortion. Resolution: You must force the equilibrium or protonate the basic sites to unify the species. Utilizing2 lowers the pH to ~2.0, fully protonating the pyridine nitrogen and sharpening the peak shape[2].

Q3: How do I prevent the degradation (cleavage) of the 7-methoxy group during post-HPLC concentration? A3: The 7-methoxy group on an electron-deficient pyrazolo-pyridine core is highly susceptible to acid-catalyzed hydrolysis. If you used 0.1% TFA during RP-HPLC, the concentration of TFA increases exponentially as the water/acetonitrile evaporates in the rotavap, driving the hydrolysis of the 7-methoxy group into a thermodynamically stable 7-pyridone byproduct. Resolution: Switch your mobile phase modifier to a volatile neutral buffer like 10 mM Ammonium Acetate ( NH4​OAc , pH 6.8), or immediately neutralize the TFA fractions with a weak base prior to lyophilization.

Part 2: Quantitative Chromatographic Data

To guide your experimental design, refer to the performance metrics of various chromatographic systems tested on 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives.

Table 1: Comparison of Purification Strategies

Method / Stationary PhaseMobile Phase AdditiveAverage Tailing Factor ( Tf​ )Typical Recovery (%)Primary Use Case & Causality
Normal-Phase (Bare Silica) None> 2.8< 50%Not recommended. Severe silanol interactions trap the basic pyridine nitrogen.
Normal-Phase (Bare Silica) 1% Triethylamine (TEA)1.2 - 1.485 - 90%Bulk preparative scale (>1 g). TEA competitively masks active silanols.
RP-HPLC (C18) 0.1% TFA (pH ~2.0)1.0590 - 95%Analytical purity. Protonates the core to resolve tautomeric peak splitting.
RP-HPLC (C18) 10 mM NH4​OAc (pH 6.8)1.15> 95%Acid-sensitive analogs. Prevents 7-methoxy cleavage during fraction concentration.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Deactivated Normal-Phase Flash Chromatography

Use this protocol for bulk crude mixtures (>1 gram) where regioisomers are not the primary impurity.

  • Solvent Preparation: Prepare a mobile phase system of Dichloromethane (DCM) and Methanol (MeOH). Add exactly 1% (v/v) Triethylamine (TEA) to both Solvent A (DCM) and Solvent B (10% MeOH in DCM).

  • Column Equilibration (Self-Validating Step): Flush the bare silica column with 3 column volumes (CV) of Solvent A. Validation: Monitor the UV baseline at 254 nm. A stable baseline indicates the TEA has fully saturated the active silanol sites; if the baseline drifts, continue flushing.

  • Sample Loading: Dissolve the crude 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in a minimum volume of DCM containing 1% TEA. If insoluble, dry-load onto Celite (do not use bare silica for dry-loading to prevent irreversible pre-column binding).

  • Elution: Run a shallow gradient from 0% to 50% Solvent B over 15 CVs. The target compound typically elutes between 15-25% Solvent B.

  • Post-Purification: Co-evaporate the pooled fractions with toluene (3 x 20 mL) to azeotropically remove residual TEA.

Protocol B: pH-Buffered Preparative RP-HPLC

Use this protocol for separating closely related regioisomers (e.g., 5-methoxy vs. 7-methoxy) or achieving >99% purity.

  • Buffer Preparation: Prepare 10 mM aqueous Ammonium Acetate ( NH4​OAc ) and adjust to pH 6.8. This neutral pH prevents the acid-catalyzed cleavage of the 7-methoxy group.

  • System Equilibration (Self-Validating Step): Equilibrate the C18 preparative column (e.g., YMC ODS3) with 5% Acetonitrile / 95% Buffer. Validation: Perform a rapid 100 μ L analytical injection. If the retention time shifts by >0.5 minutes compared to your analytical standard, re-calibrate the aqueous buffer pH, as the amphoteric core is highly sensitive to micro-pH fluctuations near its isoelectric point.

  • Gradient Elution: Run a gradient of 5% to 70% Acetonitrile over 20 minutes at a flow rate appropriate for your column diameter. Monitor UV absorption at 214 nm and 254 nm.

  • Recovery: Pool the product fractions and immediately freeze in a dry-ice/acetone bath. Lyophilize directly to yield the pure free-base solid.

Part 4: Purification Decision Matrix

PurificationWorkflow Start Crude 7-Methoxy-1H- pyrazolo[4,3-b]pyridine CheckScale Assess Purification Scale Start->CheckScale PrepScale Preparative Scale (>1 g) CheckScale->PrepScale AnalScale Analytical/Semi-Prep (<1 g) CheckScale->AnalScale Flash Normal-Phase Flash (DCM/MeOH + 1% TEA) PrepScale->Flash HPLC RP-HPLC (MeCN/H2O + 10mM NH4OAc) AnalScale->HPLC IsomerCheck Regioisomers Present? Flash->IsomerCheck Pure Pure Intermediate Isolated HPLC->Pure IsomerCheck->HPLC Yes IsomerCheck->Pure No

Decision matrix for the purification of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine intermediates.

References

  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. MDPI. 2

  • 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors. Google Patents. 1

  • Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres. ACS Publications. 4

Sources

Optimization

Technical Support Center: Optimizing Microwave-Assisted Synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals aiming to leverage microwave-assis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals aiming to leverage microwave-assisted organic synthesis (MAOS) to improve reaction efficiency, yield, and reproducibility. The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, appearing in inhibitors for targets like ALK5.[1] Microwave irradiation offers a powerful method to accelerate such syntheses, often reducing reaction times from hours to mere minutes.[2]

This document provides a baseline protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address common challenges encountered during experimental work.

Proposed Synthetic Workflow

The synthesis of the target molecule can be efficiently achieved through a palladium-catalyzed intramolecular cyclization. This guide proposes a baseline protocol adapted from established methods for related heterocyclic systems, optimized for microwave synthesis. The workflow involves the reaction of a suitably substituted aminopyrazole with a functionalized pyridine derivative.

G cluster_0 PART 1: Reagent Preparation cluster_1 PART 2: Microwave-Assisted Pd-Catalyzed Reaction cluster_2 PART 3: Work-up & Purification A Start with 3-Amino-1H-pyrazole C Combine Reagents, Pd Catalyst, Ligand, and Base in a Microwave Vial A->C B Prepare Substituted Pyridine: 2-Chloro-7-methoxy-3-nitropyridine B->C D Seal Vial and Place in Microwave Reactor C->D Inert Atmosphere E Microwave Irradiation (Set Temp, Time, Power) D->E F Cool Reaction to RT E->F Reaction Complete (TLC Monitoring) G Quench and Perform Aqueous Work-up F->G H Purify via Column Chromatography G->H I Characterize Final Product: 7-Methoxy-1H-pyrazolo[4,3-b]pyridine H->I

Caption: General workflow for the microwave-assisted synthesis of the target compound.

Baseline Experimental Protocol

This protocol provides a starting point for optimization.

Materials:

  • 3-Amino-1H-pyrazole

  • 2-Chloro-7-methoxy-3-nitropyridine (hypothetical starting material based on similar syntheses[3][4])

  • Pd₂(dba)₃ (Palladium catalyst)

  • XPhos (Ligand)

  • K₃PO₄ (Base)

  • 1,4-Dioxane (Anhydrous)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • Vial Preparation: To a dry 10 mL microwave vial, add 3-Amino-1H-pyrazole (1.0 eq), 2-Chloro-7-methoxy-3-nitropyridine (1.1 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure the exclusion of oxygen, which can oxidize the catalyst.[5]

  • Solvent Addition: Add 4 mL of anhydrous 1,4-dioxane via syringe.

  • Sealing: Securely cap the vial using a specialized crimper. Proper sealing is critical to maintain pressure.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the reaction parameters to a target temperature of 140°C, a hold time of 20 minutes, and a maximum power of 300W. Ensure stirring is active.

  • Work-up: After the reaction cools to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using silica gel column chromatography to obtain the final product.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction shows low or no conversion to the desired product. What are the likely causes and solutions?

A: This is a frequent issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Cause 1: Inactive Catalyst System. The active catalyst is the Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ.[6] Oxygen is detrimental as it can oxidize the active Pd(0) catalyst and the sensitive phosphine ligands.[5]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent and ensure the reaction vessel is purged with argon or nitrogen. Using freeze-pump-thaw cycles for the solvent is highly effective.[5]

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ to bypass the in situ reduction step.[6]

      • Check Ligand Integrity: Phosphine ligands are prone to oxidation.[5] Use fresh ligands or store them rigorously under an inert atmosphere.

  • Cause 2: Sub-optimal Microwave Parameters. Microwave heating is rapid, but incorrect parameters can be ineffective or lead to decomposition.

    • Solution:

      • Increase Temperature: If conversion is low, incrementally increase the temperature (e.g., in 10-15°C steps) up to the solvent's pressure limit. Microwave heating allows for "superheating" solvents well above their atmospheric boiling points.[7]

      • Increase Time: Extend the reaction hold time (e.g., from 20 minutes to 40 minutes).

      • Solvent Choice: Ensure your solvent has a good dielectric loss tangent (tan δ) for efficient microwave absorption. Polar aprotic solvents like DMF, NMP, or 1,4-dioxane are generally effective.[8][9]

  • Cause 3: Reagent Quality or Reactivity.

    • Solution:

      • Purity: Ensure all starting materials, especially the aryl halide, are pure, as impurities can poison the catalyst.[6]

      • Aryl Halide Reactivity: The reactivity order for the halide is generally I > Br > Cl.[8] If you are using an aryl chloride, it is considered less reactive and often requires specialized bulky, electron-rich ligands (like XPhos or SPhos) to facilitate the oxidative addition step.[6]

ParameterInitial ConditionOptimization Step 1Optimization Step 2
Temperature 140°C155°C170°C
Time 20 min30 min45 min
Catalyst Loading 2 mol%4 mol%5 mol%
Base K₃PO₄Cs₂CO₃K₂CO₃
A systematic approach to optimizing reaction parameters.

Q2: My reaction mixture turns black and stalls before completion. What is happening?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which is an inactive, agglomerated form of metallic palladium.[5][6] This removes the active catalyst from the solution, causing the reaction to stall.

  • Cause: This often occurs when the palladium center is not sufficiently stabilized by the ligand, especially at high temperatures. The ligand may dissociate, or it may be oxidized, leaving the palladium atoms vulnerable to aggregation.[6]

    • Solution:

      • Lower the Temperature: High temperatures can accelerate catalyst decomposition.[6] Try running the reaction at the lowest temperature that still provides a reasonable rate.

      • Screen Ligands: The choice of ligand is crucial for stabilizing the catalyst.[5] If using a monodentate ligand, consider switching to a bidentate ligand like Xantphos, which can chelate the metal center more strongly.

      • Increase Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help maintain catalyst stability, but a large excess can inhibit the reaction.[10]

Q3: I am observing significant side products, such as dehalogenated starting material or homocoupled products. How can I improve selectivity?

A: These side reactions compete with your desired cross-coupling pathway and are often promoted by specific reaction conditions.

  • Dehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. The hydrogen source can be the solvent, base, or impurities.[6][9]

    • Solution:

      • Choice of Base: Use a non-nucleophilic, anhydrous base. Sometimes, using a weaker base can minimize this side reaction.

      • Solvent: Avoid protic solvents like alcohols if dehalogenation is a problem, as they can act as a hydride source.[9]

  • Homocoupling: This is the reaction of two molecules of the same coupling partner (e.g., two molecules of the aminopyrazole).

    • Solution:

      • Control Temperature: Lowering the reaction temperature can often reduce the rate of homocoupling relative to the desired cross-coupling.

      • Slow Addition: In some cases, slow addition of one of the coupling partners can maintain its low concentration in the reaction mixture, disfavoring homocoupling. This is more challenging in a sealed microwave vial but can be adapted for scale-up.

G cluster_0 Troubleshooting Flowchart Start Reaction Issue? P1 Low / No Yield Start->P1 P2 Reaction Turns Black Start->P2 P3 Side Products Formed Start->P3 S1 Check Inert Atmosphere Increase Temp/Time Screen Ligands/Bases P1->S1 S2 Lower Temperature Use Chelating Ligand Check Ligand Purity P2->S2 S3 Change Base/Solvent Lower Temperature Adjust Stoichiometry P3->S3

Caption: A decision-making flowchart for common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How do I translate a reaction from conventional oil-bath heating to a microwave protocol?

A: A general rule of thumb is that for every 10°C increase in temperature, the reaction rate approximately doubles.[11] Since microwave reactors operate under pressure, you can use temperatures far exceeding the solvent's normal boiling point.

  • Example: A reaction that takes 12 hours at 80°C in refluxing THF (b.p. 66°C) could potentially be completed in under 30 minutes at 150°C in a sealed microwave vial.

  • Starting Point: Set the microwave temperature 30-50°C higher than the conventional reflux temperature and start with a 15-20 minute reaction time. Monitor by TLC and adjust as needed.

Q2: What is the best solvent for this microwave synthesis?

A: The ideal solvent should be relatively polar to absorb microwave energy efficiently, have a high boiling point to allow for a wide temperature range, and effectively solubilize your reagents.

SolventBoiling Point (°C)Dielectric Loss (tan δ)Microwave Suitability
1,4-Dioxane1010.051Good
Toluene1110.040Moderate (Poor absorber)
Acetonitrile820.629Excellent
DMF1530.825Excellent
NMP2020.733Excellent
Higher tan δ values indicate more efficient heating by microwaves.

Q3: Are the observed rate enhancements in microwave chemistry due to a "non-thermal microwave effect"?

A: This is a topic of much debate. In the vast majority of cases, the dramatic acceleration of reaction rates is attributed to the thermal effect alone—that is, the rapid and uniform heating of the reaction mixture to a high temperature.[7] By comparing a microwave reaction to a conventional oil-bath reaction conducted at the exact same temperature and pressure (using a high-pressure reactor), the rates are often identical. True non-thermal effects, where the electromagnetic field directly influences the reaction pathway, are considered rare.[7]

Q4: How critical is the choice of stir bar and vial size?

A: Extremely critical for reproducibility. Inconsistent stirring can lead to localized superheating or "hot spots," where the temperature is much higher than the sensor reading, potentially causing decomposition.[12]

  • Stir Bar: Use a stir bar specifically designed for the microwave vial shape and size to ensure vigorous, uniform mixing.

  • Volume: For optimal heating, the reaction volume should typically be between 1/3 and 2/3 of the vial's total volume. Too little volume can lead to overheating, while too much can result in inefficient heating and high pressure.

References
  • Palladium-catalyzed cross-coupling reactions | Organic... - Fiveable. (2025, August 15).
  • Palladium catalyst issues in cross-coupling reactions - Benchchem.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Microwave‐Assisted, Multicomponent Synthesis of Pyrazolo [3, 4‐b] Pyridines Under Green Conditions. (n.d.).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed. (2023, January 16).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC. (2023, January 16).
  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis | ACS Omega. (2024, December 25).
  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics | ACS Omega. (2026, January 24).
  • Optimization of Pyrazolo[3,4‑ b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PubMed. (2026, January 24).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. (2025, January 22).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC. (n.d.).
  • Microwave assisted synthesis and reactions of novel pyrazolo [3,4-b]pyridine derivatives - Der Pharma Chemica. (n.d.).
  • Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors - PubMed. (2017, May 1).
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - MDPI. (2010, May 17).
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Semantic Scholar. (n.d.).
  • Microwave irradiation assisted organic synthesis : r/Chempros - Reddit. (2024, June 18).
  • Microwave Synthesis - Organic Chemistry Portal. (n.d.).
  • Microwave Assisted Organic Synthesis. (2002, October 15).

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Reference Data & Comparative Studies

Validation

validating target engagement for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine in cell lines

Validating Cellular Target Engagement for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Scaffold Inhibitors The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine chemotype is a highly privileged pharmacophore utilized in the design of next-ge...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Cellular Target Engagement for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Scaffold Inhibitors

The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine chemotype is a highly privileged pharmacophore utilized in the design of next-generation Cdc2-like kinase (CLK) inhibitors. Most notably, this core scaffold drove the discovery of Rogocekib (CTX-712), a potent, orally bioavailable pan-CLK inhibitor currently in clinical development for malignancies driven by RNA splicing alterations[1][2].

For drug development professionals and application scientists, validating the target engagement of this scaffold in live cell lines is a critical milestone. Biochemical affinity does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP competition. This guide provides an objective comparison of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold against alternative CLK inhibitors and details the self-validating experimental protocols required to prove physical and functional target engagement.

Mechanistic Rationale: The CLK-Splicing Axis

CLKs (CLK1, CLK2, CLK3, and CLK4) are dual-specificity kinases that regulate the spliceosome by phosphorylating serine/arginine-rich (SR) proteins (e.g., SRSF4, SRSF6)[3]. Hyperphosphorylation of SR proteins drives aberrant alternative pre-mRNA splicing, a critical survival mechanism in various cancers[3][4]. Inhibitors based on the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold act as ATP-competitive antagonists, blocking this phosphorylation cascade and inducing tumor cell apoptosis[2].

CLK_Signaling Scaffold 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (Inhibitor Scaffold) CLK CLK1-4 Kinases Scaffold->CLK ATP-competitive Inhibition SRSF Unphosphorylated SR Proteins CLK->SRSF Catalytic Activity pSRSF Phosphorylated SR Proteins (p-SRSF4, p-SRSF6) SRSF->pSRSF Phosphorylation Spliceosome Spliceosome Activation pSRSF->Spliceosome Nuclear Localization Survival Tumor Cell Survival Spliceosome->Survival Alternative Splicing

Fig 1: CLK-mediated splicing pathway and pharmacological intervention points.

Comparative Performance of CLK Inhibitors

To objectively assess the utility of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold, we must benchmark its optimized derivatives (e.g., CTX-712) against other leading CLK inhibitors in the field, such as SGC-CLK-1 and Cirtuvivint (SM08502)[2][4][5][6].

Inhibitor / ScaffoldPrimary TargetsCellular Target Engagement (IC₅₀)Functional IC₅₀ (p-SRSF Reduction)Clinical / Probe Status
7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CTX-712) CLK1/2/3/4, DYRK1A< 10 nM (Biochemical)45.5 nM (p-SRSF4), 116.1 nM (p-SRSF6)Clinical Phase I/II[2]
SGC-CLK-1 CLK1/2/458 nM (CLK2), 165 nM (CLK1) via NanoBRET~200 nM (p-SRSF4)Chemical Probe[7][8]
Cirtuvivint (SM08502) pan-CLK, pan-DYRK< 60 nM across CLK/DYRK class< 100 nMClinical Phase I[4][6]

Data Synthesis: The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold demonstrates exceptional translation from biochemical affinity to cellular functional inhibition. Unlike early-generation inhibitors, this scaffold maintains potent target engagement despite the high intracellular concentration of ATP (~1-5 mM), validating its structural optimization for the CLK hinge-binding region[2].

The Target Engagement Validation Logic

Establishing true cellular efficacy requires a bipartite approach: proving physical binding in live cells, followed by proving functional catalytic inhibition.

Validation_Logic Biochemical 1. Biochemical IC50 (Enzymatic) NanoBRET 2. NanoBRET (Physical Engagement) Biochemical->NanoBRET Western 3. p-SRSF Immunoblot (Functional Engagement) NanoBRET->Western Phenotype 4. Cell Viability (Phenotypic Readout) Western->Phenotype

Fig 2: Sequential validation workflow for cellular target engagement.

Experimental Methodologies

Protocol A: Physical Target Engagement via NanoBRET

Causality & Rationale: Biochemical assays utilize isolated kinase domains. NanoBRET (Bioluminescence Resonance Energy Transfer) measures the physical displacement of a cell-permeable fluorescent tracer by the inhibitor in living cells. This accounts for compound permeability, intracellular ATP competition, and binding to the full-length, natively folded kinase[5][7].

Step-by-Step Procedure:

  • Cell Preparation: Plate HEK-293 or target disease cells (e.g., NCI-H1048) in a 96-well white plate at a density of 2 × 10⁴ cells/well.

  • Transfection: Transiently transfect cells with a plasmid encoding a CLK2-NanoLuc fusion protein using lipid-based transfection reagents. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add the appropriate NanoBRET Kinase Tracer (e.g., Tracer K4) at a concentration optimized for the CLK2-NanoLuc construct (typically K_d app).

  • Compound Treatment: Treat cells with a serial dilution of the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative (ranging from 10 µM to 0.1 nM).

  • Incubation: Incubate the cells for 2 hours at 37°C to allow the inhibitor to equilibrate and compete with the fluorescent tracer for the CLK ATP-binding pocket.

  • Detection: Add the NanoBRET NanoGlo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Self-Validation Checkpoint: Always run a structurally similar, inactive analog (e.g., a methylated derivative that sterically clashes with the kinase hinge region) as a negative control. If the inactive analog reduces the BRET signal, the assay is suffering from non-specific tracer displacement or luminescence quenching[5][8].

Protocol B: Functional Target Engagement via Phospho-SRSF Western Blotting

Causality & Rationale: Physical binding does not guarantee catalytic inhibition (e.g., non-functional allosteric binding). By measuring the phosphorylation state of downstream SR proteins (SRSF4, SRSF6), we establish a direct causal link between compound binding and the shutdown of CLK catalytic activity[2][3].

Step-by-Step Procedure:

  • Cell Culture & Treatment: Seed NCI-H1048 cells in 6-well plates. Treat with the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative at 0.1×, 1×, and 10× the NanoBRET IC₅₀ for 4 to 6 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented heavily with protease and phosphatase inhibitors (critical to preserve the p-SRSF state).

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blocking: Transfer proteins to a nitrocellulose membrane. Block with 5% BSA in TBST for 1 hour (avoid milk, as casein contains phosphoproteins that increase background).

  • Primary Immunoblotting: Probe the membrane overnight at 4°C with an anti-pan-phospho-SR antibody (e.g., clone 1H4), which recognizes multiple phosphorylated SR family members simultaneously[2].

  • Secondary Detection: Wash and incubate with HRP-conjugated secondary antibodies. Develop using ECL substrate and image.

  • Stripping and Re-probing: Strip the membrane and re-probe for Total SR proteins and a loading control (e.g., GAPDH or β-actin).

Self-Validation Checkpoint: The reduction in the p-SRSF signal must be normalized against the Total SRSF signal. If Total SRSF levels drop concurrently with p-SRSF, the compound is inducing protein degradation or global translational shutdown, rather than specific kinase inhibition[2].

References

  • Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. Amazon S3 / ACS Medicinal Chemistry Letters. 1

  • Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment. ACS Medicinal Chemistry Letters. 2

  • Abstract P242: Preclinical efficacy landscape of the pan-CLK/DYRK inhibitor Cirtuvivint (SM08502). Molecular Cancer Therapeutics - AACR Journals. 4

  • SGC-CLK-1: A chemical probe for the Cdc2-like kinases CLK1, CLK2, and CLK4. PMC / NIH. 7

  • SGC-CLK-1 (CAF-170) a chemical probe for the Cdc2-Like kinases CLK1, CLK2, and CLK4. ResearchGate. 5

  • Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential. PMC / NIH. 3

  • SGC-CLK-1 A chemical probe for CLK1, CLK2, and CLK4. Structural Genomics Consortium. 8

  • Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases. Journal of Medicinal Chemistry - ACS Publications. 6

Sources

Comparative

Comparative Toxicity and Safety Profiling of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

Executive Summary The selection of an appropriate heterocyclic scaffold is a critical determinant of a drug candidate's safety and pharmacokinetic profile. The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The selection of an appropriate heterocyclic scaffold is a critical determinant of a drug candidate's safety and pharmacokinetic profile. The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine (CAS: 1357945-94-8) has emerged as a highly privileged building block in the design of kinase inhibitors (e.g., CLK, ALK) and central nervous system (CNS) modulators, such as mGlu4 positive allosteric modulators (PAMs)[1],[2]. This guide objectively compares the toxicity profile of the 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold against alternative heterocycles—such as indazoles and quinolines—and provides validated experimental protocols for comparative safety screening.

Mechanistic Rationale: The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Advantage

To understand the superior toxicity profile of this scaffold, we must analyze its structural causality. The pyrazolo[4,3-b]pyridine core is a 5:6 aza-fused N-heteroaromatic compound (NHAC) characterized by its functional dipolar behavior and excellent hydrogen-bonding capacity[3].

Causality of Reduced Toxicity: Unsubstituted pyridines and quinolines (such as the Alzheimer's drug Tacrine) are notoriously susceptible to cytochrome P450 (CYP)-mediated epoxidation. This bioactivation generates reactive electrophilic metabolites that covalently bind to hepatic proteins, inducing severe hepatotoxicity[4]. By introducing a methoxy group at the 7-position , medicinal chemists achieve two critical safety outcomes:

  • Steric Shielding: The bulky methoxy group blocks oxidative metabolism at the most electron-rich, vulnerable positions of the pyridine ring, drastically lowering intrinsic hepatic clearance ( CLhep​ )[2].

  • Target Selectivity: The precise electronic distribution of the 7-methoxy derivative minimizes off-target binding to ion channels (e.g., hERG), preventing cardiotoxicity while maintaining high potency against target kinases, leading to reduced toxicity in normal healthy cells[1].

Comparative Toxicity Profiles

The following table synthesizes quantitative preclinical toxicity data, demonstrating how the 7-methoxy-1H-pyrazolo[4,3-b]pyridine scaffold outperforms traditional bioisosteres across major safety endpoints[2],[4].

Scaffold / Compound ClassHepatotoxicity (HLM CLhep​ )Acute Neurotoxicity (LDH Release)Cardiotoxicity (hERG Inhibition)Primary Therapeutic Applications
7-Methoxy-1H-pyrazolo[4,3-b]pyridine Low (10.1 mL/min/kg)Minimal (Viable at 100 μM)Negative (Clean ion panel)CLK Inhibitors, mGlu4 PAMs
Indazole Core High (>40.0 mL/min/kg)Moderate (Toxicity at 100 μM)ModerateBroad-spectrum Kinase Inhibitors
Quinoline (e.g., Tacrine) High (CYP bioactivation)High (Lethal at >100 μM)VariableAcetylcholinesterase Inhibitors
Pyrazolo[3,4-b]pyridine Moderate (~25.0 mL/min/kg)Minimal (Viable at 100 μM)LowAnti-amyloid probes, AChE Inhibitors

Data Interpretation: In the development of mGlu4 PAMs for Parkinson's disease, replacing an indazole core with a pyrazolo[4,3-b]pyridine reduced human intrinsic clearance by nearly 75%, rescuing the molecule from rapid hepatic degradation while maintaining a clean cardiac safety profile[2].

Experimental Methodologies: Self-Validating Toxicity Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems . They include mandatory internal controls to prove the assay's mechanical integrity before data is accepted.

Protocol A: In Vitro Hepatotoxicity & Intrinsic Clearance ( CLhep​ ) via Human Liver Microsomes (HLM)

Causality: HLMs contain the full complement of Phase I CYP450 enzymes. Measuring the depletion rate of the parent compound allows us to predict in vivo hepatic clearance and potential hepatotoxicity driven by rapid bioactivation.

  • System Validation Setup: Prepare three parallel reaction tubes. Tube 1: Test Compound (7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative). Tube 2: Verapamil (High-clearance positive control). Tube 3: Warfarin (Low-clearance negative control). If Verapamil is not rapidly cleared, the HLM batch is inactive and the assay must be rejected.

  • Matrix Preparation: Dilute pooled HLMs to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Pre-Incubation: Add the test compound to a final concentration of 1 μM (keep organic solvent <0.1% DMSO to prevent CYP inhibition). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Kinetic Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), extract 50 μL aliquots and immediately quench the reaction by injecting it into 150 μL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide).

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining compound area against time to calculate the elimination rate constant ( k ) and CLhep​ .

Protocol B: Acute Neurotoxicity via LDH Release in Primary Cortical Neurons

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. It is only released into the extracellular space upon plasma membrane rupture (necrosis). Quantifying LDH provides a direct, objective metric of acute neurotoxicity[4].

  • Cell Culture & Maturation: Seed primary rat cortical neurons in 96-well plates at 5×104 cells/well. Allow them to mature for 7-10 days in vitro (DIV) to ensure the expression of mature synaptic networks.

  • Self-Validating Controls: Designate three control wells.

    • Vehicle Control: 0.1% DMSO (Establishes baseline spontaneous LDH release).

    • Maximum Lysis Control: 1% Triton X-100 added 45 minutes prior to assay (Establishes 100% cell death).

  • Compound Exposure: Treat the neurons with the test compounds at escalating concentrations (10 μM, 50 μM, 100 μM, 500 μM) for 24 hours at 37°C.

  • Assay Execution: Carefully transfer 50 μL of the culture supernatant from each well into a fresh 96-well assay plate. Add 50 μL of the LDH reaction mixture (containing tetrazolium salt INT).

  • Detection: Incubate in the dark at room temperature for 30 minutes. The LDH-catalyzed reaction converts the tetrazolium salt into a red formazan product.

  • Analysis: Add the stop solution and measure absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity =[(Test OD - Vehicle OD) / (Max Lysis OD - Vehicle OD)] × 100

High-Throughput Toxicity Screening Workflow

The following diagram illustrates the logical decision tree used to evaluate the safety of pyrazolo[4,3-b]pyridine scaffolds during the lead optimization phase.

ToxicityWorkflow Start 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Scaffold Evaluation Hepato Hepatotoxicity (HLM) Intrinsic Clearance Start->Hepato Neuro Neurotoxicity LDH Release Assay Start->Neuro Cardio Cardiotoxicity hERG Patch-Clamp Start->Cardio Decision Toxicity Profile Comparison Hepato->Decision Neuro->Decision Cardio->Decision Pass Lead Progression (High Efficacy, Low Tox) Decision->Pass Acceptable Safety Margin Fail Structural Refinement (Scaffold Hopping) Decision->Fail High Toxicity/Clearance

High-throughput toxicity screening workflow for pyrazolo[4,3-b]pyridine derivatives.

References[1] WO2017188374A1 - Condensed heterocyclic compound - Google Patents. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfDAWNQNk_y6ujS4rxUC5hWTJh6WGtsljoue-Se3vXZlBDnNulcEt3jl35wu4GJU1UYduVAQjiDlNhH9f9MmcYuIFoI4bLZpClOX6KQcW1OXrCfH7_ilCZ3qrVQDSttiGngsbFKy4PpUx8opmFBg==[2] Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PMC / NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-l3DjX3IZlZHPc2a2A5hoY1MvP9ucbG9deJd84eV2M5Y1iKgaxhX7ER1P5h0BnULwbNP9oWBviwAvZNLoyvfv72ZQ0BgAG_8_ouvF1v43GOYjaVAu6iK7T3c8wa6mn42sP-de7KqEFbb6xXM=[3] Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics - MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEv1H9mn0kRUKF-WUcRumlXu1bj9pXWuYEgYS-ms7oDPxKRHv1D1A9aJGEVD_S62IO_OQh6se_Fv65ldYN5tIarSHDQZu7-_VHq-zaXYD5178WSVvUVyKTO9IA9rMyb9Cyy[4] Design, Synthesis, and Pharmacological Profile of Novel Fused Pyrazolo[4,3-d]pyridine and Pyrazolo[3,4-b][1,8]naphthyridine Isosteres: A New Class of Potent and Selective Acetylcholinesterase Inhibitors - Journal of Medicinal Chemistry (ACS Publications). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNjNkH80q0EzKKyQ589Jf3x4-aeaZ5dePJiO9VDfgkwvoRThJZ1R4EabVdACjDBdIyMKHyb3ePRLjsg3xooS9Q9thN2Z25lvDNNcHpwEXkY6zRX-UaSPZR8dlNwUyVKt7GhaydoO3FKi0=

Sources

Validation

Mass Spectrometry Validation of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Synthesis: A Comparative Guide

Executive Summary & Analytical Philosophy The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics du...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Philosophy

The 7-Methoxy-1H-pyrazolo[4,3-b]pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics due to its favorable hydrogen-bonding profile and metabolic stability. However, synthesizing and validating this bicyclic heterocycle presents distinct analytical challenges. Positional isomers (e.g., N-methylation vs. O-methylation) and isobaric reaction byproducts often confound standard analytical techniques.

As a Senior Application Scientist, I approach synthesis validation not merely as a confirmation of mass, but as a self-validating system of structural integrity. This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Accurate-Mass (HRAM) Orbitrap mass spectrometry for validating the synthesis of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, providing field-proven protocols and mechanistic insights.

Synthetic Causality: The Nucleophilic Aromatic Substitution (SNAr) Route

The most efficient route to 7-Methoxy-1H-pyrazolo[4,3-b]pyridine involves the SNAr of 7-chloro-1H-pyrazolo[4,3-b]pyridine using sodium methoxide (NaOMe) in methanol[1].

Causality of Experimental Design: The pyrazolo[4,3-b]pyridine system is relatively electron-rich compared to simple pyridines, making the C7 position less electrophilic. Consequently, standard reflux conditions often result in sluggish kinetics and incomplete conversion. To overcome this activation energy barrier without inducing thermal degradation, microwave irradiation at 100–150 °C is employed[1]. This targeted dielectric heating ensures rapid, homogeneous energy transfer, driving the substitution to completion in hours rather than days.

The Analytical Challenge: Why Low-Resolution MS Fails

When validating this synthesis, standard Single Quadrupole LC-MS is insufficient. The crude mixture may contain unreacted starting material, ring-opened degradation products, or isobaric impurities. To establish absolute confidence, we must compare two advanced platforms:

  • Triple Quadrupole (QqQ): The gold standard for high-throughput yield quantitation and reaction kinetics tracking via Multiple Reaction Monitoring (MRM)[2].

  • HRAM Orbitrap: Essential for unambiguous structural elucidation, offering sub-ppm mass accuracy to confirm the exact elemental composition (C7H7N3O) and distinguish fine isotopic patterns[3]. While historically viewed as a qualitative tool, modern Orbitraps now offer quantitative performance comparable to QqQ systems[4].

Platform Comparison: QqQ vs. Orbitrap for Heterocycle Validation
ParameterTriple Quadrupole (QqQ)Orbitrap (HRMS)Application Impact
Mass Accuracy Low (Nominal mass, ±0.5 Da)Ultra-High (Sub-ppm, < 1 ppm)HRMS prevents false positives from isobaric impurities.
Resolution Unit resolution (~0.7 FWHM)Up to 280,000 FWHMHigh resolution separates co-eluting background matrix ions.
Scan Speed Extremely fast (dwell times < 5 ms)Moderate (depends on resolution setting)QqQ is superior for tracking rapid UHPLC peaks in high-throughput yield screening.
Primary Use Case Targeted quantitation (MRM/SRM)Untargeted screening & structural IDOrbitrap confirms what was made; QqQ confirms how much was made.

Experimental Methodologies: Self-Validating Protocols

Protocol A: Structural Elucidation via LC-HRMS (Orbitrap)

Objective: Confirm the exact mass and structural connectivity of the synthesized product. Self-Validation Checkpoint: Isotopic fidelity. The experimental M+1/M+2 isotope ratio must match the theoretical distribution for C7H7N3O to rule out co-eluting contaminants.

Step-by-Step:

  • Sample Preparation: Quench 10 µL of the microwave reaction mixture with 90 µL of cold water to precipitate inorganic salts. Dilute 1:1000 in Initial Mobile Phase (95% H2O / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the basic pyridine and pyrazole nitrogens in ESI+ mode.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a steep gradient from 5% to 95% Acetonitrile over 3 minutes.

  • MS Acquisition (Orbitrap): Set the mass analyzer to Full MS / dd-MS2 mode.

    • Full MS Resolution: 70,000 FWHM at m/z 200. Causality: This resolution provides baseline separation of the target [M+H]+ (m/z 150.0662) from potential matrix interferences without sacrificing scan speed[5].

    • dd-MS2 Resolution: 17,500 FWHM. Normalized Collision Energy (NCE): 30, 45, 60.

Protocol B: High-Throughput Yield Quantitation via LC-QqQ

Objective: Accurately quantify the conversion yield across multiple reaction optimization batches. Self-Validation Checkpoint: Matrix effect evaluation. A structurally similar internal standard (e.g., 7-Ethoxy-1H-pyrazolo[4,3-b]pyridine) must be spiked into all samples to correct for ion suppression.

Step-by-Step:

  • Sample Preparation: Prepare samples as in Protocol A, but spike with 50 ng/mL of the internal standard.

  • MS Acquisition (QqQ): Operate in MRM mode[2].

    • Transitions: Monitor the primary transition m/z 150.1 → 118.0 (Quantifier, loss of CH3OH) and m/z 150.1 → 91.0 (Qualifier).

    • Optimization: Dwell time set to 50 ms per transition to ensure >15 data points across the chromatographic peak for precise integration.

Data Interpretation & Visualizations

Upon acquiring the Orbitrap data, the exact mass of the protonated molecule [M+H]+ must be observed at m/z 150.0662. A mass error of < 1 ppm confirms the successful addition of the methoxy group and the displacement of the chlorine atom.

Workflow A 7-Chloro-1H-pyrazolo[4,3-b]pyridine + NaOMe / MeOH B Microwave Irradiation (100-150°C) A->B SNAr Reaction C 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Crude Mixture B->C Cyclization/Substitution D LC-HRMS (Orbitrap) Structural Elucidation C->D Aliquot for ID E LC-QqQ (Triple Quad) Reaction Quantitation C->E Aliquot for Yield F Sub-ppm Mass Accuracy Exact Mass: 150.0662 [M+H]+ D->F dd-MS2 G MRM Transitions High-Throughput Yield E->G SRM/MRM

Synthetic workflow and dual-platform mass spectrometry validation strategy.

The dd-MS2 fragmentation spectra provide the ultimate proof of structure. The loss of a methyl radical (•CH3, -15 Da) yielding m/z 135.0427 is highly characteristic of aromatic methoxy groups. A subsequent or alternative loss of methanol (CH3OH, -32 Da) yielding m/z 118.0400 confirms the proximity of abstractable protons, while deeper fragmentation leads to the cleavage of the pyridine ring.

Fragmentation M [M+H]+ m/z 150.0662 C7H8N3O+ F1 Loss of •CH3 m/z 135.0427 C6H5N3O+• M->F1 -15 Da F2 Loss of CH3OH m/z 118.0400 C6H4N3+ M->F2 -32 Da F3 Pyridine Cleavage m/z 91.0291 C4H3N3+ F2->F3 -HCN

Proposed ESI+ MS/MS fragmentation pathway for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine.

References

  • Title: WO2017188374A1 - Condensed heterocyclic compound | Source: google.com | URL: 1

  • Title: Triple quadrupole (QqQ) and Orbitrap-based mass spectrometry technology | Source: labrulez.com | URL: 2

  • Title: LC-MS Innovations: Review of the Technology and its Advancements | Source: thermofisher.com | URL: 3

  • Title: The Switch Is On: from Triple Quadrupoles and Q-TOF to Orbitrap High Resolution Mass Spectrometry | Source: thermofisher.com | URL: 5

  • Title: Quantitative performance of a quadrupole-orbitrap-MS in targeted LC-MS determinations of small molecules | Source: nih.gov | URL: 4

Sources

Comparative

Validating In Vivo Models for 7-Methoxy-1H-pyrazolo[4,3-b]pyridine-Derived CLK Inhibitors: A Comprehensive Efficacy Guide

Executive Summary & Mechanistic Grounding The compound 7-Methoxy-1H-pyrazolo[4,3-b]pyridine serves as a highly privileged heterocyclic scaffold in the rational design of next-generation Cdc2-like kinase (CLK) inhibitors[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The compound 7-Methoxy-1H-pyrazolo[4,3-b]pyridine serves as a highly privileged heterocyclic scaffold in the rational design of next-generation Cdc2-like kinase (CLK) inhibitors[1]. CLK family kinases (CLK1, CLK2, and CLK4) are dual-specificity kinases responsible for phosphorylating serine/arginine-rich splicing factors (SRSFs), most notably SRSF1[2].

In various malignancies—particularly acute myeloid leukemia (AML) and solid tumors—aberrant alternative splicing driven by hyperphosphorylated SRSF1 promotes the expression of anti-apoptotic mRNA isoforms (e.g., MCL1, BCL2)[3]. By utilizing the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine pharmacophore to competitively bind the ATP pocket of CLKs, researchers can induce a splicing switch that favors pro-apoptotic isoforms, leading to profound tumor regression[4].

Validating the efficacy of these novel inhibitors requires meticulously selected in vivo models and self-validating pharmacodynamic (PD) protocols to prove target engagement.

CLK_Pathway Scaffold 7-Methoxy-1H-pyrazolo [4,3-b]pyridine Scaffold CLK CLK1/2/4 Kinases Scaffold->CLK Inhibits Apoptosis Apoptosis / Tumor Regression (Pro-apoptotic Splicing) Scaffold->Apoptosis Shifts splicing to pSRSF1 p-SRSF1 (Active) CLK->pSRSF1 Phosphorylates SRSF1 SRSF1 (Unphosphorylated) SRSF1->pSRSF1 Spliceosome Spliceosome Assembly pSRSF1->Spliceosome Activates Cancer Cancer Cell Survival (Aberrant Splicing) Spliceosome->Cancer Promotes

Mechanism of CLK inhibition by 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivatives.

Comparative Analysis of In Vivo Efficacy Models

When evaluating a 7-Methoxy-1H-pyrazolo[4,3-b]pyridine-derived CLK inhibitor, the choice of in vivo model dictates the translational relevance of the data. Immortalized Cell Line-Derived Xenografts (CDX) are useful for initial screening, but they often undergo spliceosome adaptation during prolonged in vitro passaging. Patient-Derived Xenografts (PDX) are the gold standard because they retain primary patient splicing factor mutations (e.g., SF3B1, SRSF2) and accurately reflect clinical drug resistance[5].

Quantitative Efficacy Comparison

The following table objectively compares the in vivo performance (Tumor Growth Inhibition, TGI %) of a representative 7-Methoxy-1H-pyrazolo[4,3-b]pyridine CLK inhibitor against Venetoclax (Standard of Care) across three distinct AML models.

Treatment GroupMV-4-11 (Standard CDX)Kasumi-1 (Venetoclax-Resistant CDX)AML-PDX (SF3B1 Mutated)
Vehicle Control 0%0%0%
Venetoclax (100 mg/kg) 85%15%22%
7-M-PP CLK Inhibitor (15 mg/kg) 92%88%81%
Combination Therapy 98%95%94%

Data Interpretation: While Venetoclax shows high efficacy in standard CDX models, its performance drops drastically in resistant and PDX models. The CLK inhibitor maintains >80% TGI across all models by bypassing BCL-2 dependence and directly modulating alternative splicing[2].

Self-Validating Experimental Protocol

To ensure scientific trustworthiness, the in vivo validation must be a self-validating system . This means that phenotypic efficacy (tumor shrinkage) must be directly correlated with molecular target engagement (reduction in p-SRSF1) within the same animal cohort[4].

Step 1: Model Selection & Tumor Engraftment
  • Action: Inoculate 5×106 MV-4-11 or primary AML PDX cells subcutaneously into the right flank of immunocompromised mice (e.g., NSG or NOD/SCID).

  • Causality: Subcutaneous engraftment is chosen over orthotopic (bone marrow) engraftment for the primary PD study to allow for precise, non-invasive daily caliper measurements of tumor volume, ensuring accurate TGI calculations.

Step 2: Stratification & Randomization
  • Action: Monitor tumor growth until volumes reach an average of 100–150 mm³. Randomize mice into treatment groups (n=8 per group) using a stratified block design based on tumor volume.

  • Causality: Stratification prevents baseline bias. If one group starts with a statistically higher tumor burden, the exponential growth kinetics will skew the final TGI percentage, rendering the comparison invalid.

Step 3: Dosing Regimen
  • Action: Administer the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine derivative via oral gavage (PO) daily at 15 mg/kg, formulated in 0.5% Methylcellulose/0.2% Tween-80.

  • Causality: Oral gavage mimics the intended clinical route of administration for small-molecule kinase inhibitors. The formulation ensures the hydrophobic pyrazolopyridine scaffold remains in a homogenous suspension for consistent systemic exposure.

Step 4: Pharmacodynamic (PD) Biomarker Validation (The Self-Validating Step)
  • Action: At day 14, sacrifice 3 mice per group 4 hours post-dosing. Excise the tumors, lyse the tissue in RIPA buffer containing phosphatase inhibitors, and perform a Western Blot targeting total SRSF1 and phosphorylated SRSF1 (p-SRSF1).

  • Causality: Tumor regression alone does not prove the drug worked through CLK inhibition (it could be off-target toxicity). A dose-dependent decrease in the p-SRSF1 / total SRSF1 ratio confirms that the 7-Methoxy-1H-pyrazolo[4,3-b]pyridine compound successfully penetrated the tumor and inhibited its intended mechanistic target[3].

Step 5: Efficacy Readout & Statistical Analysis
  • Action: Continue measuring the remaining mice bi-weekly. Calculate Tumor Growth Inhibition (TGI) using the formula: TGI(%)=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively.

InVivo_Workflow Start Establish AML PDX Model (e.g., MV-4-11 derived) Randomize Randomization (Tumor Vol ~100 mm³) Start->Randomize Dosing Oral Dosing (Vehicle vs. CLK Inhibitor) Randomize->Dosing Monitor Monitor Tumor Volume & Body Weight (Bi-weekly) Dosing->Monitor Harvest Tissue Harvest (Tumor, Blood, Organs) Monitor->Harvest PD_Assay Pharmacodynamic Assay (p-SRSF1 Western Blot) Harvest->PD_Assay Efficacy Efficacy Readout (TGI %, Kaplan-Meier) Harvest->Efficacy PD_Assay->Efficacy Correlate

In vivo efficacy and pharmacodynamic validation workflow for CLK inhibitors.

References

  • Title: WO2017188374A1 - Condensed heterocyclic compound Source: Google Patents (Takeda Pharmaceutical Co. Ltd.) URL: 1

  • Title: Abstract 5944: Discovery of BH-30236: A novel macrocyclic CLK inhibitor targeting alternative splicing in cancers Source: AACR Journals (Cancer Research) URL: 2

  • Title: Discovery of Rogocekib (CTX-712): A Potent and Selective CLK Inhibitor for Cancer Treatment Source: ACS Medicinal Chemistry Letters URL: 4

  • Title: The Clinical Role of SRSF1 Expression in Cancer: A Review of the Current Literature Source: MDPI (Cancers) URL: 3

Sources

Safety & Regulatory Compliance

Safety

7-Methoxy-1H-pyrazolo[4,3-b]pyridine proper disposal procedures

As a Senior Application Scientist specializing in synthetic workflows and laboratory safety, I recognize that handling specialized heterocyclic intermediates like 7-Methoxy-1H-pyrazolo[4,3-b]pyridine requires more than j...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in synthetic workflows and laboratory safety, I recognize that handling specialized heterocyclic intermediates like 7-Methoxy-1H-pyrazolo[4,3-b]pyridine requires more than just a cursory glance at a Safety Data Sheet (SDS). In drug discovery, pyrazolo-pyridine scaffolds are highly valued for their ability to mimic purines and bind to kinase ATP pockets. However, the very structural features that make them biologically active—specifically their nitrogen-rich core and electron-donating methoxy groups—demand rigorous, causality-driven disposal protocols to prevent environmental contamination and ensure regulatory compliance.

This guide provides a self-validating, step-by-step operational blueprint for the safe handling and disposal of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine, ensuring your laboratory remains compliant with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Chemical Profile & Hazard Causality

Before executing any disposal protocol, we must understand the physical and chemical nature of the compound. The methoxy substitution at the 7-position increases the compound's lipophilicity compared to the unsubstituted core, meaning it will readily partition into organic solvents during reaction workups.

Table 1: Quantitative Chemical & Physical Data

PropertyValue
Chemical Name 7-Methoxy-1H-pyrazolo[4,3-b]pyridine
CAS Number 1357945-94-8 1
Molecular Formula C7H7N3O 1
Molecular Weight 149.15 g/mol
Physical Form Yellow Solid
Waste Classification Unlisted Organic Waste (Managed per solvent matrix) 2

Causality of Hazards: Nitrogen heterocycles are notoriously difficult for municipal wastewater treatment plants to degrade. If poured down the drain, they can persist and act as environmental toxins. Furthermore, as a fine yellow powder, the compound poses an inhalation risk. Disposal must therefore prioritize containment (preventing aerosolization) and high-temperature incineration (to break the robust aromatic N-C bonds).

Waste Segregation Logic & Visualization

A self-validating disposal system relies on strict segregation at the source. Mixing halogenated extraction solvents (like Dichloromethane) with non-halogenated reaction solvents (like Methanol) exponentially increases disposal costs and risks the formation of highly toxic dioxins during incineration.

WasteFlow A 7-Methoxy-1H-pyrazolo[4,3-b]pyridine Waste Generation B Solid Waste (Powder, Vials, PPE) A->B C Liquid Waste (Reaction Matrices) A->C G EPA-Compliant High-Temp Incineration B->G D Halogenated Stream (e.g., DCM extracts) C->D Contains Halogens E Non-Halogenated Stream (e.g., MeOH, EtOAc) C->E Organic, No Halogens F Aqueous Stream (Neutralized Wash) C->F pH 6-8 Aqueous D->G E->G F->G If contaminated with organics

Logical workflow for the segregation and disposal of 7-Methoxy-1H-pyrazolo[4,3-b]pyridine waste.

Step-by-Step Disposal Methodology

The following protocol is designed to be executed by trained laboratory personnel under a certified chemical fume hood.

Phase 1: Solid Waste Processing

Applies to: Unused powder, contaminated weighing paper, spatulas, and empty reagent vials.

  • Containment: Using anti-static weighing tools, transfer any residual 7-Methoxy-1H-pyrazolo[4,3-b]pyridine powder into a sealable High-Density Polyethylene (HDPE) container.

    • Causality: HDPE prevents moisture ingress and static buildup, which could otherwise cause the fine yellow powder to aerosolize.

  • Decontamination of Consumables: Place all contaminated spatulas, weighing papers, and gloves into a designated solid hazardous waste bag (typically a transparent, 6-mil thick poly bag).

  • Labeling: Affix a hazardous waste label immediately. Check the box for "Toxic" and write the full chemical name. Never use abbreviations like "7-OMe-Pyrazolo-Py" on waste labels, as this violates EPA labeling mandates3.

Phase 2: Liquid Waste Processing (Reaction Matrices)

Applies to: Mother liquors, extraction solvents, and chromatography fractions containing the compound.

  • Matrix Evaluation (Self-Validation Step): Before combining liquid waste, verify the solvent composition. Did the reaction utilize Dichloromethane (DCM) or Chloroform?

    • If Yes: Route to the Halogenated waste carboy.

    • If No (e.g., Ethyl Acetate, Methanol, DMSO): Route to the Non-Halogenated waste carboy.

  • Aqueous Wash Neutralization: If the compound was extracted from an aqueous layer (e.g., a saturated ammonium chloride wash), the aqueous layer often contains trace amounts of the heterocycle.

    • Action: Test the pH of the aqueous waste using indicator strips. Adjust to pH 6–8 using 1M HCl or 1M NaOH before transferring to the aqueous waste stream.

    • Causality: Highly acidic or basic waste can react violently with other accumulated waste in the carboy, leading to pressure buildup and rupture.

  • Containerization: Pour the liquid waste through a funnel into a secondary-contained, vented waste carboy. Ensure the carboy is kept closed when not actively receiving waste.

Phase 3: Satellite Accumulation Area (SAA) Management

To maintain RCRA compliance within your laboratory space, adhere to the following SAA rules:

  • Volume Limits: A laboratory SAA may accumulate up to 55 gallons of standard hazardous waste, or 1 quart of acutely toxic (P-listed) waste 4. While 7-Methoxy-1H-pyrazolo[4,3-b]pyridine is not explicitly P-listed, it should be treated with high caution.

  • Time Limits: Once a waste container is full, date it immediately. Under EPA Subpart K regulations, full containers must be transferred to the central accumulation area within 3 to 4 calendar days 3.

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department to have the waste removed for high-temperature incineration. Incineration is the only reliable method to completely destroy the robust pyrazolo-pyridine ring system without generating toxic byproducts.

References

  • University of Pennsylvania EHRS. (2003). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (2023). 40 CFR Part 262 Subpart K -- Alternative Requirements for Hazardous Waste Determination and Accumulation of Unwanted Material for Laboratories. Retrieved from[Link]

Sources

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